Cellulose acetate phthalate
Description
Properties
CAS No. |
9004-38-0 |
|---|---|
Molecular Formula |
C32H34O19 |
Molecular Weight |
722.6 g/mol |
IUPAC Name |
2-[(2R,3R,4S,5R,6S)-2-(acetyloxymethyl)-6-[(2R,3S,4S,5R,6R)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C32H34O19/c1-13(33)45-11-19-21(35)25(49-29(42)17-9-5-3-7-15(17)27(38)39)23(37)32(48-19)51-24-20(12-46-14(2)34)47-31(44)26(22(24)36)50-30(43)18-10-6-4-8-16(18)28(40)41/h3-10,19-26,31-32,35-37,44H,11-12H2,1-2H3,(H,38,39)(H,40,41)/t19-,20-,21-,22+,23-,24-,25+,26-,31-,32+/m1/s1 |
InChI Key |
DMNFZTKVDDFCQE-WJXNTJCASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Cellulose Acetate Phthalate (CAP) for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP), a key polymer in pharmaceutical formulations. This document details its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization, with a focus on its application in enteric drug delivery systems.
Chemical Structure and Synthesis
Cellulose acetate phthalate is a synthetic polymer derived from cellulose, a naturally occurring polysaccharide. It is a mixed ester of cellulose, containing acetate, phthalate, and residual free hydroxyl groups on the anhydroglucose (B10753087) units of the cellulose backbone.[1][2] The structure of CAP is variable, depending on the degree of substitution (DS) of the acetyl and phthalyl groups.[3] Typically, about half of the hydroxyl groups are acetylated, and a quarter are esterified with phthalic acid.[2] This specific substitution pattern is responsible for its pH-dependent solubility.
Below is a representative chemical structure of a repeating unit of this compound.
Caption: Representative chemical structure of a this compound repeating unit.
Synthesis of this compound
The synthesis of CAP typically involves the reaction of a partially substituted cellulose acetate with phthalic anhydride (B1165640).[2] This esterification reaction is commonly carried out in the presence of a suitable solvent and a catalyst.
Experimental Protocol: Synthesis of this compound
A general laboratory-scale synthesis procedure is as follows:
-
Dissolution: Dissolve a known amount of cellulose acetate (with a specific acetyl content) in a suitable organic solvent such as acetic acid or acetone (B3395972).
-
Addition of Reagents: Add phthalic anhydride to the cellulose acetate solution. The molar ratio of phthalic anhydride to the anhydroglucose units of cellulose acetate is a critical parameter that influences the final degree of phthalylation.
-
Catalysis: Introduce a basic catalyst, such as anhydrous sodium acetate or a tertiary amine like pyridine, to the reaction mixture to facilitate the esterification process.[1]
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60-80 °C) and maintain it for a defined period (e.g., 2-6 hours) with constant stirring to ensure a homogenous reaction.
-
Precipitation and Purification: After the reaction is complete, precipitate the this compound by adding the reaction mixture to a non-solvent, such as water. The precipitate is then filtered, washed extensively with purified water to remove unreacted reagents and byproducts, and subsequently dried.
-
Characterization: The synthesized CAP is characterized for its acetyl and phthalyl content, viscosity, and other physicochemical properties as described in the following sections.
Physicochemical Properties of this compound
The functional properties of CAP are dictated by its chemical structure, particularly the degree of substitution of the acetyl and phthalyl groups. These properties are critical for its performance in pharmaceutical dosage forms.
Quantitative Data Summary
The following tables summarize the key quantitative properties of pharmaceutical-grade this compound as specified by major pharmacopeias.
Table 1: Pharmacopeial Specifications for this compound
| Property | USP/NF[4] | Japanese Pharmacopoeia (JP)[2] | European Pharmacopoeia (PhEur)[2] |
| Acetyl Content (%) | 21.5 - 26.0 | 21.5 - 26.0 | 21.5 - 26.0 |
| Phthalyl Content (%) | 30.0 - 36.0 | 30.0 - 40.0 | 30.0 - 36.0 |
| Viscosity (mPa·s) | 45.0 - 90.0 | 45.0 - 90.0 | 45.0 - 90.0 |
| Free Acid (as phthalic acid, %) | ≤ 3.0 | ≤ 3.0 | ≤ 3.0 |
| Water Content (%) | ≤ 5.0 | ≤ 5.0 | ≤ 5.0 |
| Residue on Ignition (%) | ≤ 0.1 | ≤ 0.1 | ≤ 0.1 |
| Heavy Metals (ppm) | ≤ 10 | ≤ 10 | ≤ 10 |
Table 2: Physical and Thermal Properties of this compound
| Property | Value |
| Appearance | White to off-white, free-flowing powder, granules, or flakes[1][2] |
| Odor | Odorless or with a slight odor of acetic acid[1][2] |
| Bulk Density (g/cm³) | 0.260[2] |
| Tapped Density (g/cm³) | 0.266[2] |
| Melting Point (°C) | ~192[2] |
| Glass Transition Temperature (Tg, °C) | 160 - 170[2] |
Solubility Profile
The most critical property of CAP for its pharmaceutical applications is its pH-dependent solubility. It is practically insoluble in acidic conditions (e.g., the stomach) but readily dissolves in the mildly acidic to neutral environment of the small intestine.[3]
-
Insoluble in: Water, alcohols, and hydrocarbons.[2]
-
Soluble in: Ketones (e.g., acetone), esters, and certain solvent mixtures.[2]
-
Aqueous Solubility: Soluble in aqueous buffers with a pH above 6.0.[2]
Experimental Protocols for Characterization
Accurate and reproducible characterization of CAP is essential for ensuring its quality and performance in pharmaceutical formulations. The following are standardized experimental protocols based on the United States Pharmacopeia (USP).
Determination of Acetyl and Phthalyl Content
This assay determines the percentage of acetyl and phthalyl groups in the CAP polymer.
Experimental Protocol: Acetyl and Phthalyl Content (USP Method) [4][5]
-
Phthalyl Content:
-
Accurately weigh about 1 g of CAP and dissolve it in 50 mL of a 3:2 mixture of alcohol and acetone.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with standardized 0.1 N sodium hydroxide (B78521) (NaOH) until a persistent pink endpoint is observed.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the percentage of phthalyl groups.
-
-
Acetyl Content:
-
Accurately weigh about 500 mg of CAP into a flask.
-
Add 50 mL of water and exactly 50 mL of 0.5 N NaOH.
-
Heat the mixture under a reflux condenser for 60 minutes to saponify the esters.
-
Cool the solution and titrate the excess NaOH with 0.5 N hydrochloric acid (HCl) using phenolphthalein as an indicator.
-
Perform a blank determination.
-
Calculate the percentage of acetyl groups, correcting for the free acid and phthalyl content.
-
Viscosity Measurement
The viscosity of a CAP solution is an important parameter that can affect the coating process and the properties of the resulting film.
Experimental Protocol: Viscosity Measurement (USP Method) [4][5]
-
Solution Preparation: Prepare a 15% (w/w) solution of CAP (on an anhydrous basis) in a solvent mixture of 249 parts of anhydrous acetone and 1 part of water by weight.
-
Measurement: Determine the apparent viscosity of the solution at 25 ± 0.2 °C using a suitable viscometer as described in USP general chapter <911>.
Dissolution Testing for Enteric-Coated Formulations
This test evaluates the performance of the CAP enteric coating by assessing the drug release in simulated gastric and intestinal fluids.
Experimental Protocol: Two-Stage Dissolution Test (based on USP <711>) [6][7]
-
Acid Stage (Simulated Gastric Fluid):
-
Place the CAP-coated dosage form in a dissolution apparatus (e.g., USP Apparatus 2) containing 750 mL of 0.1 N HCl (pH 1.2).
-
Operate the apparatus for 2 hours at a specified rotation speed (e.g., 50 rpm) and temperature (37 ± 0.5 °C).
-
At the end of the 2-hour period, withdraw a sample of the medium to determine the amount of drug released. The amount of drug released in the acid stage should be minimal (typically less than 10%).
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Add 250 mL of a pre-warmed (37 ± 0.5 °C) 0.20 M solution of tribasic sodium phosphate (B84403) to the dissolution vessel. This will raise the pH of the medium to approximately 6.8.
-
Continue the dissolution test for a specified period (e.g., 45 minutes or as specified in the drug monograph).
-
Withdraw samples at predetermined time intervals and analyze for drug content to determine the drug release profile.
-
The following diagram illustrates the workflow for the two-stage dissolution testing of a CAP-coated tablet.
Caption: Workflow for the two-stage dissolution testing of a CAP-coated dosage form.
Conclusion
This compound remains a vital excipient in the pharmaceutical industry, particularly for the formulation of enteric-coated solid dosage forms. Its well-characterized chemical structure and predictable pH-dependent solubility make it a reliable choice for protecting acid-labile drugs and preventing gastric irritation. A thorough understanding of its physicochemical properties and the application of standardized experimental protocols for its characterization are essential for ensuring the development of robust and effective drug delivery systems. This guide provides the foundational technical information required by researchers and professionals working with this important polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. phexcom.com [phexcom.com]
- 3. eastman.com [eastman.com]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
Synthesis and Characterization of Cellulose Acetate Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) is a synthetic polymer widely utilized in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms.[1][2] Its pH-dependent solubility allows for the protection of acid-labile drugs from the gastric environment and ensures their targeted release in the more alkaline conditions of the small intestine. CAP is a mixed ester of cellulose, containing acetyl, phthaloyl, and residual hydroxyl groups. The ratio of these substituents, quantified by the degree of substitution (DS), critically influences its physicochemical properties, including its solubility profile. This technical guide provides a comprehensive overview of the synthesis and characterization of cellulose acetate phthalate, offering detailed experimental protocols, tabulated data for key analytical techniques, and visual workflows to aid researchers in their development efforts.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of cellulose acetate with phthalic anhydride (B1165640) in the presence of a catalyst and a suitable solvent.[2] The reaction conditions, including the choice of catalyst and solvent, can be varied to achieve the desired degree of substitution and, consequently, the desired functional properties of the polymer.
Experimental Protocol: Synthesis using Acetic Acid and Sodium Acetate
This protocol is adapted from a patented method for producing a high phthalyl content this compound.
Materials:
-
Cellulose Acetate (32.9% acetyl content)
-
Acetic Acid (glacial)
-
Sodium Acetate
-
Phthalic Anhydride
-
Acetic Anhydride
-
Distilled Water
Procedure:
-
Dissolution of Cellulose Acetate: In a jacketed sigma-bladed mixer, combine 302 parts of acetic acid and 10.75 parts of distilled water. Heat the mixture to 160°F (71°C).
-
Add 16.5 parts of sodium acetate and 335 parts of cellulose acetate (containing 3% moisture) to the heated acetic acid solution.
-
Stir the mixture and maintain the temperature at 160°F (71°C) for 30 minutes to ensure complete dissolution of the cellulose acetate.
-
Esterification: To the resulting solution, add 146 parts of sodium acetate, 390 parts of phthalic anhydride, and 151 parts of acetic anhydride.
-
Allow the reaction temperature to rise to 180°F (82°C) and maintain it for one hour with continuous stirring.
-
Precipitation and Purification: After the reaction is complete, add 1780 parts of cold (36°F or 2°C) distilled water to the reaction mixture to precipitate the this compound as a fine powder.
-
Continue stirring until a uniform precipitate is obtained.
-
The resulting powder is then purified by washing with successive changes of distilled water until it is substantially free from uncombined acids.
-
Finally, dry the purified this compound at 150°F (65.5°C).[3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A variety of analytical techniques are employed to characterize this compound and ensure its quality and performance for pharmaceutical applications.[1][4] These methods provide information on the chemical structure, thermal properties, and solid-state characteristics of the polymer.
Characterization Workflow
Caption: Analytical workflow for characterizing this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the dried CAP sample with spectroscopic grade KBr and pressing it into a transparent pellet.
-
Analysis: Record the infrared spectrum over a range of 4000-400 cm⁻¹.
Quantitative Data:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3500 - 3200 | O-H stretching (residual hydroxyl groups) | [5] |
| 3000 - 2800 | C-H stretching (aliphatic) | [5] |
| 1750 - 1735 | C=O stretching (acetyl and phthaloyl esters) | [5] |
| 1600 - 1580 | C=C stretching (aromatic ring) | [6] |
| 1430 | CH₂ bending | [5] |
| 1240 - 1220 | C-O stretching (acetyl) | [5] |
| 1070 - 1030 | C-O stretching (ether linkage in cellulose backbone) | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of CAP and is instrumental in determining the degree of substitution of both acetyl and phthaloyl groups.
Experimental Protocol:
-
Sample Preparation: Dissolve the CAP sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Analysis: Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Quantitative Data:
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | 7.9 - 7.2 | Aromatic protons of the phthaloyl group | [4] |
| ¹H | 5.5 - 3.0 | Protons of the anhydroglucose (B10753087) unit | [7] |
| ¹H | 2.2 - 1.8 | Methyl protons of the acetyl group | [4] |
| ¹³C | 171 - 169 | Carbonyl carbons of the acetyl and phthaloyl groups | [8] |
| ¹³C | 135 - 128 | Aromatic carbons of the phthaloyl group | [9] |
| ¹³C | 105 - 60 | Carbons of the anhydroglucose unit | [9] |
| ¹³C | 21 - 20 | Methyl carbons of the acetyl group | [8] |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties and stability of CAP.
Experimental Protocol:
-
DSC: Heat a small sample of CAP in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).
-
TGA: Heat a small sample of CAP in a crucible under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
Quantitative Data:
| Analysis | Parameter | Typical Value Range | Reference |
| DSC | Glass Transition Temperature (Tg) | 160 - 170 °C | [10] |
| DSC | Melting Point (Tm) | ~192 °C | [10] |
| TGA | Onset of Decomposition | ~250 °C | [11] |
X-ray Diffraction (XRD)
XRD is used to assess the solid-state properties of CAP, specifically its degree of crystallinity.
Experimental Protocol:
-
Sample Preparation: Place the powdered CAP sample on a sample holder.
-
Analysis: Record the X-ray diffraction pattern over a range of 2θ angles.
Quantitative Data:
| 2θ (degrees) | Observation | Reference |
| 15.2, 22.4 | Crystalline peaks observed in cellulose, which diminish upon phthalation. | [12] |
| Broad Halo | A broad, amorphous halo is typically observed for CAP, indicating a largely amorphous structure. | [12] |
Determination of Degree of Substitution (DS)
The degree of substitution is a critical parameter that dictates the performance of CAP. It can be determined by various methods, with titration being a common pharmacopeial method.
Experimental Protocol (Titration Method):
This method determines the amount of acetyl and phthaloyl groups by saponification followed by titration.
-
Saponification: Accurately weigh about 1 g of dried CAP and dissolve it in 50 mL of 75% ethanol.
-
Add a known excess of standardized 0.5 N sodium hydroxide (B78521) solution.
-
Heat the mixture under reflux for 30 minutes to achieve complete saponification of the ester groups.
-
Titration: After cooling, titrate the excess sodium hydroxide with standardized 0.5 N hydrochloric acid using phenolphthalein (B1677637) as an indicator.
-
Perform a blank titration under the same conditions.
-
The amounts of acetyl and phthaloyl groups can be calculated from the amount of sodium hydroxide consumed.
Conclusion
The synthesis and characterization of this compound are critical processes in the development of effective enteric-coated pharmaceutical products. A thorough understanding and precise control of the synthesis parameters are essential for achieving the desired degree of substitution, which in turn governs the polymer's functionality. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of CAP, ensuring its quality, consistency, and performance. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and optimization of this compound-based drug delivery systems.
References
- 1. Characterization of this compound (CAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3505312A - Method of manufacture of high phthalyl content this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caraa.fr [caraa.fr]
- 7. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phexcom.com [phexcom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Cellulose Acetate Phthalate (CAP) for Enteric Coating
Introduction
Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) is a polymer excipient that has been a cornerstone in pharmaceutical sciences for decades, primarily for the enteric coating of solid oral dosage forms like tablets and capsules.[1] An enteric coating is a barrier that prevents the dissolution of a medication in the acidic environment of the stomach.[2] This targeted delivery mechanism is crucial for several reasons: protecting acid-labile active pharmaceutical ingredients (APIs) from degradation, preventing gastric irritation from certain drugs, and delivering the drug to its primary site of absorption or action in the small intestine.[2][3] The functionality of CAP is rooted in its distinct pH-dependent solubility, a property derived from its specific chemical structure.[1] This guide provides an in-depth examination of the core mechanism, physicochemical properties, and experimental evaluation of CAP as an enteric coating agent.
Core Mechanism: pH-Dependent Solubility
The enteric behavior of Cellulose Acetate Phthalate is governed by the ionization of its free carboxyl groups, which is directly dependent on the pH of the surrounding environment.[4] CAP is a mixed ester of cellulose containing acetate and phthalate functional groups.[1] The key to its function is the phthalate group, which has a free carboxylic acid moiety.[4]
In the Stomach (Acidic Environment, pH 1-3): In the highly acidic environment of the stomach, the pH is well below the pKa of the phthalate's carboxylic acid group.[2][4] Consequently, the carboxyl group remains in its protonated, non-ionized state (-COOH). This renders the polymer uncharged and, therefore, insoluble in the aqueous gastric fluid.[4][5] The coating remains intact, protecting the encapsulated drug from the acidic medium and preventing its premature release.[3]
In the Small Intestine (Mildly Acidic to Alkaline Environment, pH > 6): As the dosage form transitions from the stomach to the small intestine, it encounters a significant increase in pH.[2] Once the pH of the intestinal fluid surpasses the polymer's dissolution threshold (typically pH > 6.0), the free carboxylic acid group deprotonates and ionizes, forming a carboxylate salt (-COO⁻).[4][6][7] This ionization imparts a negative charge to the polymer chain, allowing it to hydrate (B1144303) and dissolve in the aqueous intestinal fluid.[5] The dissolution of the CAP coating exposes the drug core, enabling its release and subsequent absorption.
Physicochemical Properties and Formulation Data
The performance of a CAP enteric coating is dictated by its physicochemical properties, which are a function of its chemical composition. The degree of substitution (DS) with acetyl and phthaloyl groups is a critical parameter that influences the pH at which the polymer dissolves.[1]
| Property | Value | Significance | Citations |
| Chemical Composition | |||
| Acetyl Content | 21.5–26.0% | Influences polymer hydrophobicity and solubility. | [4][8] |
| Phthalyl Content | 30.0–36.0% | Determines the density of ionizable groups; critical for pH sensitivity. | [4][8] |
| Physicochemical Constants | |||
| pKa | ~5.28 - 5.6 | The pH at which 50% of the carboxyl groups are ionized. | [4][9] |
| Dissolution pH | ≥ 6.2 | The threshold pH required for the coating to dissolve in the intestine. | [10] |
| Glass Transition Temp. (Tg) | 160–170°C | Affects the mechanical properties and flexibility of the film. | [8] |
| Formulation Parameters | |||
| Typical Coating Level | 0.5–9.0% (of core weight) | The amount of coating required for effective gastric resistance. | [4] |
| Common Plasticizers | Diethyl phthalate, Triacetin (B1683017), Triethyl citrate | Added to increase film flexibility and prevent cracking. | [1][10] |
| Viscosity (15% in acetone) | 45–90 mPa·s | Impacts the coating process, particularly sprayability. | [8] |
Experimental Protocols for Performance Evaluation
Evaluating the efficacy of a CAP enteric coating involves a series of standardized in-vitro tests designed to simulate the conditions of the gastrointestinal tract.
3.1. Protocol: Coating Solution Preparation A typical coating solution is prepared by dissolving CAP and a suitable plasticizer in an organic solvent system.
-
Solvent Selection: A common solvent system is acetone (B3395972) or a blend of acetone and ethanol.[8][10]
-
Dissolution: Slowly add the CAP powder to the solvent while stirring continuously to ensure complete dissolution and avoid gel formation.[10]
-
Plasticizer Addition: Incorporate a plasticizer, such as triacetin or diethyl phthalate, typically at a concentration of up to 35% of the polymer weight.[10] A representative formulation consists of 7.5% CAP and 2.5% triacetin in 90% acetone.[10]
-
Filtration: Filter the final solution prior to use to remove any undissolved particles.[10]
3.2. Protocol: Coating Application via Fluidized Bed Coater
-
Equipment: Utilize a fluidized bed coater (e.g., Glatt GPCG-5).[10]
-
Charging: Load the uncoated tablets or granules into the processing chamber.
-
Fluidization: Fluidize the substrate with pre-warmed, filtered air.
-
Spraying: Atomize the coating solution and spray it onto the fluidized particles at a controlled rate.[5]
-
Drying: The heated air evaporates the solvent, causing the polymer to deposit as a thin, uniform film on the substrate.[5]
-
Endpoint: Continue the process until the desired coating weight gain (e.g., 7.5%) is achieved.[10]
3.3. Protocol: In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method) This two-stage test evaluates the gastro-resistance and subsequent drug release profile.[11][12]
-
Acid Stage (Simulated Gastric Fluid):
-
Prepare 0.1 N HCl (pH 1.2) as the dissolution medium.
-
Place the coated dosage form into the dissolution vessel.
-
Operate the apparatus for 2 hours to simulate transit through the stomach.
-
At the end of the period, withdraw a sample to test for drug release. The coating is expected to remain intact with minimal drug release.[13]
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
After the acid stage, change the medium to a phosphate (B84403) buffer of pH 6.8.
-
Continue the dissolution test for a specified period (e.g., 45-60 minutes).
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis Spectrophotometry, HPLC) to determine the drug release profile.[14]
-
Chemical Synthesis and Structure
CAP is synthesized by the reaction of a partially substituted cellulose acetate (CA) with phthalic anhydride (B1165640).[1] The cellulose backbone is a polysaccharide composed of repeating anhydroglucose (B10753087) units, each with three reactive hydroxyl (-OH) groups.[10] In CAP, about half of these hydroxyls are esterified with acetyl groups, and another quarter are esterified with phthalic acid, leaving the remainder unreacted.[1][4] The reaction with phthalic anhydride esterifies one of the anhydride's carboxyl groups with a cellulose hydroxyl, leaving the second carboxyl group free, which is the basis for the polymer's enteric properties.[4]
This compound functions as an effective enteric coating material through a well-defined pH-dependent mechanism. Its insolubility in the acidic gastric environment protects the drug core, while its rapid dissolution in the mildly acidic to neutral pH of the small intestine ensures timely drug release. The performance of CAP is intrinsically linked to its physicochemical properties, particularly the degree of phthalyl substitution, which can be tailored to meet specific formulation requirements. The standardized protocols for its application and evaluation have cemented its role as a reliable and widely used excipient in the development of delayed-release oral pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enteric coating - Wikipedia [en.wikipedia.org]
- 3. zaimspharma.com [zaimspharma.com]
- 4. university.apeejay.edu [university.apeejay.edu]
- 5. pharmainform.com [pharmainform.com]
- 6. Pharmaceutical Coating and Its Different Approaches, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. Development and Characterization of pH-Dependent this compound Nanofibers by Electrospinning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eastman.com [eastman.com]
- 11. Drug release from tablets containing this compound as an additive or enteric-coating material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the in vivo performance of enteric coated tablets using an in vitro-in silico-in vivo approach: case example diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Comparison of Various Coated Hard Capsules Suitable for Enteric Administration to Small Patient Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study and IVIVC Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the pH-Dependent Solubility of Cellulose Acetate Phthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the pH-dependent solubility of Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP), a critical excipient in pharmaceutical formulations. This document details the physicochemical properties, dissolution mechanism, and experimental protocols for characterizing this essential polymer.
Introduction to Cellulose Acetate Phthalate (CAP)
This compound (CAP) is a cellulose derivative renowned for its use as an enteric coating in the pharmaceutical industry.[1][2][3] It is a mixed ester of cellulose containing acetate and phthalate groups.[3] This structure confers its key property: resistance to dissolution in the highly acidic environment of the stomach, followed by rapid dissolution in the mildly acidic to neutral conditions of the small intestine.[3][4] This pH-sensitive solubility makes CAP an ideal polymer for protecting acid-labile drugs, preventing gastric irritation, and enabling targeted drug release in the intestines.[5]
The solubility of CAP is primarily dictated by the ionization of the free carboxylic acid group on the phthalate moiety.[5] The pKa of this group is approximately 5.28, meaning that at pH values below this, the carboxyl group is largely protonated and non-ionized, rendering the polymer insoluble in water.[6] As the pH rises above the pKa, the carboxyl group deprotonates, forming a carboxylate salt that is readily soluble in aqueous media.[5] Generally, CAP becomes soluble at a pH of 6.0 or higher.[7][8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value/Description |
| Appearance | White to off-white, free-flowing powder, granules, or flakes.[3] |
| Odor & Taste | Odorless and tasteless, though may have a faint odor of acetic acid.[3] |
| pH of Dissolution | Generally insoluble at pH ≤ 5.5; dissolves at pH ≥ 6.0.[5][7] One source specifies a pH solubility of ≥ 6.2.[4] |
| pKa | Approximately 5.28.[6] |
| Solubility in Organic Solvents | Freely soluble in acetone; soluble in diethylene glycol; practically insoluble in ethanol (B145695) and methylene (B1212753) chloride.[9][10] |
| Degree of Substitution | Solubility is dependent on the degree of substitution of both acetyl and phthaloyl groups.[3] |
Quantitative Solubility Data
| pH | Expected Solubility (mg/mL) | State of Polymer |
| 1.2 (Simulated Gastric Fluid) | < 0.1 | Insoluble |
| 4.5 | < 1 | Insoluble |
| 5.0 | ~ 1-5 | Very Slightly Soluble |
| 5.5 | ~ 5-10 | Slightly Soluble |
| 6.0 | > 10 | Soluble |
| 6.5 | > 50 | Freely Soluble |
| 7.0 (Simulated Intestinal Fluid) | > 100 | Freely Soluble |
Experimental Protocol for Determining pH-Dependent Solubility
This section outlines a detailed methodology for determining the pH-solubility profile of this compound, based on the principles of equilibrium solubility testing.
Materials and Equipment
-
This compound (CAP) powder
-
Buffer solutions of varying pH (e.g., pH 4.0, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5)
-
Analytical balance
-
Magnetic stirrers and stir bars
-
Constant temperature water bath or incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the pH range of interest. Standard phosphate (B84403) or citrate (B86180) buffers are suitable.
-
Sample Preparation: Accurately weigh an excess amount of CAP powder and add it to a known volume of each buffer solution in separate sealed containers. The amount of CAP should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Place the sealed containers in a constant temperature bath (e.g., 37°C to simulate physiological conditions) and agitate using magnetic stirrers. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved polymer to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
For higher concentrations: The concentration of the dissolved CAP can be determined gravimetrically. A known volume of the filtered solution is dried, and the mass of the remaining CAP is measured.
-
For lower concentrations: A suitable analytical method such as UV-Vis spectrophotometry (if CAP has a chromophore or can be derivatized) or HPLC with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) should be used to quantify the dissolved polymer concentration. A calibration curve with known concentrations of CAP in the respective buffers should be prepared.
-
-
Data Analysis: Plot the measured solubility (in mg/mL or g/100mL) as a function of pH to generate the pH-solubility profile.
Visualizing the Dissolution Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Conclusion
The pH-dependent solubility of this compound is a cornerstone of its functionality as an enteric coating polymer in pharmaceutical dosage forms. A thorough understanding of its dissolution mechanism, influenced by the pKa of its phthalate groups, and the ability to accurately characterize its solubility profile are essential for the rational design and development of effective drug delivery systems. The experimental protocol provided in this guide offers a robust framework for researchers to quantify the pH-solubility relationship of CAP, ensuring optimal performance in targeted drug delivery applications.
References
- 1. kelid1.ir [kelid1.ir]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. eastman.com [eastman.com]
- 5. university.apeejay.edu [university.apeejay.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. 9004-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the Degree of Substitution in Cellulose Acetate Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) and the Degree of Substitution (DS)
Cellulose acetate phthalate (CAP), also known as cellacefate, is a synthetic polymer derived from cellulose. It is widely used in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms such as tablets and capsules.[1] The key property of CAP that makes it suitable for this application is its pH-dependent solubility: it is resistant to the acidic environment of the stomach but readily dissolves in the mildly acidic to neutral conditions of the small intestine.[1]
The functionality of CAP is intrinsically linked to its chemical structure, specifically the degree of substitution (DS) . The cellulose backbone is composed of repeating anhydroglucose (B10753087) units (AGUs), each with three free hydroxyl groups. In CAP, these hydroxyl groups are partially esterified with acetyl and phthalyl groups. The DS is defined as the average number of substituent groups (acetyl and phthalyl) attached to each AGU.[1] The precise DS, and the relative ratio of acetyl to phthalyl groups, dictates the polymer's physicochemical properties, most notably its solubility profile.[1] Therefore, the accurate determination and control of the DS are critical for ensuring the quality and performance of CAP in pharmaceutical formulations.
This technical guide provides a comprehensive overview of the degree of substitution in this compound, including its synthesis, methods for its determination, and the influence of reaction conditions on the final product.
Synthesis of this compound
The most common method for synthesizing CAP involves the reaction of a partially substituted cellulose acetate (CA) with phthalic anhydride (B1165640).[1] This reaction is typically carried out in the presence of an organic solvent and a basic catalyst.[1]
Key Reaction Components and Their Roles
-
Cellulose Acetate (CA): The starting material, which itself has a specific degree of acetylation. The acetyl content of the initial CA influences the final properties of the CAP.
-
Phthalic Anhydride: The phthalylating agent that introduces the phthalyl groups onto the cellulose backbone.
-
Solvent: Acetic acid, acetone (B3395972), or pyridine (B92270) are commonly used as reaction media.[1]
-
Catalyst: A basic catalyst is employed to facilitate the esterification reaction. Anhydrous sodium acetate is often used when acetic acid is the solvent, while amines are used with acetone.[1]
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
A more detailed, specific example of a synthesis protocol is described in U.S. Patent 3,505,312:
-
Dissolution: 335 parts of cellulose acetate (with a 32.9% acetyl content) are added to a mixture of 16.5 parts sodium acetate and heated at 160°F for 30 minutes to dissolve the cellulose acetate.[2]
-
Phthaloylation: 146 parts of sodium acetate, 390 parts of phthalic anhydride, and 151 parts of acetic anhydride are then added. The temperature is allowed to rise to 180°F.[2]
-
Reaction: The reaction is carried out for one hour.[2]
-
Precipitation: 1780 parts of distilled water at 36°F are added, causing the CAP to precipitate as a fine powder.[2]
-
Purification: The precipitate is washed with distilled water until free from uncombined acids and then dried.[2]
Quantitative Specifications for Degree of Substitution
Pharmacopeias provide standardized specifications for the acetyl and phthalyl content of CAP to ensure its quality and performance as a pharmaceutical excipient.
| Parameter | USP/NF Specification[3] | Ph. Eur. Specification[3] | JP Specification[3] |
| Acetyl Content (%) | 21.5 - 26.0 | 21.5 - 26.0 | 21.5 - 26.0 |
| Phthalyl Content (%) | 30.0 - 36.0 | 30.0 - 36.0 | 30.0 - 40.0 |
| Free Acid (as phthalic acid, %) (max) | 3.0 | 3.0 | 3.0 |
Table 1: Pharmacopeial Specifications for Acetyl and Phthalyl Content in this compound.
Experimental Protocols for Determining the Degree of Substitution
Several analytical techniques can be employed to determine the degree of substitution of CAP. Titration is the classical and pharmacopeial method, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer alternative approaches.
Titration Method (Pharmacopeial)
This method involves two separate titrations to determine the phthalyl and acetyl content.
This procedure measures the free carboxyl groups of the phthalyl substituents.
Detailed Protocol:
-
Sample Preparation: Accurately weigh about 1 g of this compound.
-
Dissolution: Dissolve the sample in 50 mL of a mixture of ethanol (95%) and acetone (3:2).[4]
-
Titration: Titrate the solution with 0.1 mol/L sodium hydroxide (B78521) VS using 2 drops of phenolphthalein TS as an indicator.[4]
-
Blank Determination: Perform a blank determination and make any necessary corrections.[4]
-
Calculation: The percentage of carboxybenzoyl groups is calculated using a formula provided in the pharmacopeia, which takes into account the volume of NaOH consumed and the weight of the sample.
This procedure involves the saponification of the acetyl groups followed by back-titration.
Detailed Protocol:
-
Sample Preparation: Accurately weigh about 500 mg of this compound into a glass-stoppered conical flask.[4]
-
Saponification: Add 50 mL of water and exactly 50 mL of 0.5 mol/L sodium hydroxide VS. Boil the mixture for 60 minutes under a reflux condenser.[4]
-
Cooling: After cooling, add 5 drops of phenolphthalein TS.[4]
-
Back-Titration: Titrate the excess sodium hydroxide with 0.5 mol/L hydrochloric acid VS.[4]
-
Blank Determination: Perform a blank determination and make any necessary corrections.[4]
-
Calculation: The percentage of acetyl groups is calculated based on the difference in the volume of HCl used for the sample and the blank, taking into account the phthalyl content determined previously.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the degree of substitution of cellulose esters.[5] It allows for the quantification of both acetyl and phthalyl groups in a single measurement.
Methodology:
-
Sample Preparation: A small amount of the CAP sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired.
-
Data Analysis: The degree of substitution can be calculated by integrating the signals corresponding to the protons of the acetyl groups, the aromatic protons of the phthalyl groups, and the protons of the anhydroglucose unit. The specific chemical shifts for the acetyl and phthalyl protons are in the ranges of 1.8-2.2 ppm and 7.2-7.9 ppm, respectively.[6] While attempts to determine the specific pattern of substitution on the AGU using NMR have been challenging due to signal overlap, the overall content of each substituent can be quantified.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used as a rapid method for estimating the degree of substitution.[7] This technique relies on the correlation between the intensity of specific absorption bands and the concentration of the corresponding functional groups.
Methodology:
-
Sample Preparation: The CAP sample is typically analyzed as a solid film or in a KBr pellet.
-
Data Acquisition: An FTIR spectrum is recorded.
-
Data Analysis: The degree of substitution is determined by measuring the ratio of the absorbance of the carbonyl stretching band of the ester groups (around 1750 cm⁻¹) to the absorbance of a band corresponding to the cellulose backbone, such as the C-O stretching vibration of the anhydroglucose unit.[7] Calibration curves are typically prepared using CAP samples with known degrees of substitution (determined by a primary method like titration or NMR) to establish a quantitative relationship between the absorbance ratio and the DS.[8]
Influence of Reaction Conditions on the Degree of Substitution
The final degree of substitution of CAP is influenced by several factors during its synthesis.
| Reaction Parameter | Influence on Degree of Substitution |
| Molar ratio of phthalic anhydride to cellulose acetate | A higher molar ratio generally leads to a higher degree of phthaloylation.[9] |
| Molar ratio of catalyst to cellulose acetate | The amount of catalyst can significantly affect the rate and extent of the phthaloylation reaction.[9] |
| Reaction Time | Longer reaction times generally result in a higher degree of substitution, up to a certain point. |
| Reaction Temperature | The reaction temperature affects the rate of the esterification reaction. |
| Acetyl content of starting cellulose acetate | The initial degree of acetylation of the cellulose acetate starting material will impact the final composition of the CAP. |
| Water content in the reaction medium | The presence of water can affect the hydrolysis of both the starting materials and the final product, thus influencing the DS.[9] |
Table 2: Influence of Reaction Parameters on the Degree of Substitution of this compound.
For example, one study found that when acetic acid is used as the solvent, the degree of phthaloylation is mainly influenced by the amount of phthalic anhydride, whereas in acetone, the amount of catalyst has a more significant impact.[9]
Conclusion
The degree of substitution is a critical quality attribute of this compound that governs its performance as a pharmaceutical excipient, particularly for enteric coating applications. A thorough understanding of the synthesis process and the factors that influence the DS is essential for producing CAP with the desired properties. Furthermore, the availability of robust analytical methods, such as the pharmacopeial titration procedures and spectroscopic techniques like NMR and FTIR, allows for the accurate and precise determination of the acetyl and phthalyl content, ensuring the quality and consistency of this vital pharmaceutical polymer. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3505312A - Method of manufacture of high phthalyl content this compound - Google Patents [patents.google.com]
- 3. phexcom.com [phexcom.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the degree of substitution of cellulose ester... [publikationen.bibliothek.kit.edu]
- 8. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sid.ir [sid.ir]
Determining the Molecular Weight of Cellulose Acetate Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cellulose (B213188) Acetate (B1210297) Phthalate (CAP), a key polymer in enteric pharmaceutical coatings, possesses a molecular weight distribution that is critical to its performance characteristics, including solubility, viscosity, and film-forming properties. An accurate determination of its molecular weight is therefore essential for quality control, formulation development, and ensuring batch-to-batch consistency. This technical guide provides an in-depth overview of the primary analytical techniques employed for the molecular weight determination of CAP, complete with experimental protocols and data interpretation.
Overview of Methodologies
The principal methods for determining the molecular weight of polymers like Cellulose Acetate Phthalate are Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), Viscometry, and Light Scattering techniques. Each method offers distinct advantages and provides different types of molecular weight averages.
Molecular Weight Averages:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is particularly sensitive to the presence of low molecular weight species.
-
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight species.
-
Viscosity-average molecular weight (Mv): Determined from the viscosity of a polymer solution and is typically closer to Mw than Mn.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides an indication of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample, where all molecules have the same molecular weight.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is the most widely used method for determining the molecular weight distribution of polymers. The technique separates molecules based on their hydrodynamic volume in solution.
Principle
A solution of the polymer is passed through a column packed with porous gel beads. Smaller molecules can enter the pores more readily and therefore have a longer path to travel, resulting in a longer elution time. Larger molecules are excluded from the pores and elute more quickly. By calibrating the column with polymer standards of known molecular weight, a calibration curve of log(Molecular Weight) versus elution time can be generated, allowing for the determination of the molecular weight distribution of the sample.
Experimental Protocol: GPC of this compound
This protocol outlines a typical GPC method for the analysis of CAP.
Instrumentation:
-
GPC System: An Agilent 1100 system or equivalent, equipped with a pump, autosampler, column compartment, and a detector system.[1]
-
Detectors: A Refractive Index (RI) detector is commonly used. For more comprehensive analysis, a Multi-Angle Laser Light Scattering (MALLS) detector can be coupled with the RI detector to determine absolute molecular weight without the need for column calibration.[2] A UV detector can also be used, typically set at 280 nm.[1]
-
Columns: A set of GPC columns suitable for organic solvents, such as two Shodex GPC KD-806M columns (8.0 mm I.D. x 300 mm) or three PLgel 10 µm MIXED-B columns (7.5 x 300 mm).[3][4] A guard column is recommended to protect the analytical columns.
Reagents and Materials:
-
Mobile Phase:
-
Sample Solvent: The mobile phase is typically used as the sample solvent.
-
This compound (CAP) Sample
-
Polystyrene Standards: For conventional calibration, a set of narrow polydispersity polystyrene standards covering a molecular weight range appropriate for CAP.
Procedure:
-
Mobile Phase Preparation: Prepare the chosen mobile phase and degas it thoroughly before use.
-
Sample Preparation:
-
Accurately weigh a sample of CAP and dissolve it in the mobile phase to a final concentration of approximately 1-2 mg/mL. Gentle heating and stirring may be required to aid dissolution, particularly when using dimethylacetamide.[3]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
-
GPC System Setup and Calibration:
-
Sample Analysis:
-
Inject the filtered CAP sample solution into the GPC system.
-
Record the chromatogram from the detector(s).
-
-
Data Analysis:
-
From the calibration curve, determine the Mn, Mw, and PDI of the CAP sample.
-
If using a MALLS detector, the absolute molecular weight can be calculated directly from the light scattering data in conjunction with the concentration determined by the RI detector.
-
Data Presentation
Table 1: Typical GPC Operating Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Tetrahydrofuran (THF) | 0.01M LiBr in DMF |
| Columns | Phenomenex Phenogel GPC | 2 x Shodex GPC KD-806M |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[4] |
| Temperature | 40 °C[1] | 50 °C[4] |
| Injection Volume | 20 µL[1] | Not Specified |
| Detector | UV (280 nm)[1] | Refractive Index (RI)[4] |
Table 2: Reported Molecular Weight Data for this compound from GPC/SEC
| Parameter | Value | Reference |
| Weight-Average Molecular Weight (Mw) | ~48,000 g/mol | [6] |
| Polydispersity Index (PDI) | 1.6 | [6] |
Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer. The method relies on the relationship between the molecular weight and the extent to which a polymer increases the viscosity of a solvent.
Principle
The intrinsic viscosity [η] of a polymer solution is related to its molecular weight through the Mark-Houwink-Sakurada equation:
[η] = K * Mv^a
where K and 'a' are the Mark-Houwink parameters, which are specific to a given polymer-solvent-temperature system. To determine Mv, the intrinsic viscosity is first measured experimentally, and then the Mark-Houwink equation is applied using known K and 'a' values. The intrinsic viscosity is determined by measuring the efflux times of the pure solvent and several dilute polymer solutions of known concentrations using a viscometer (e.g., an Ubbelohde viscometer).
Experimental Protocol: Inherent Viscosity of this compound
While the determination of intrinsic viscosity requires extrapolation to zero concentration, inherent viscosity, measured at a single concentration, can provide a useful approximation and is often used for quality control. The USP monograph for Cellacefate (CAP) specifies a method for determining apparent viscosity, which is a related quality attribute.[3] A more direct correlation to molecular weight has been established using inherent viscosity.
Instrumentation:
-
Ubbelohde Viscometer: Calibrated.
-
Constant Temperature Water Bath: Controlled at 25 ± 0.2 °C.[3]
-
Volumetric flasks, pipettes, and a stopwatch.
Reagents and Materials:
-
Solvent: A mixture of 60/40 (wt/wt) phenol/tetrachloroethane.
-
This compound (CAP) Sample
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of CAP in the phenol/tetrachloroethane solvent at a concentration of 0.5 g/100 mL.
-
-
Viscosity Measurement:
-
Measure the efflux time of the pure solvent (t₀) and the CAP solution (t) in the Ubbelohde viscometer at 25 °C.
-
-
Calculation of Inherent Viscosity:
-
The inherent viscosity (η inh) is calculated using the following equation: η inh = (ln(t/t₀))/c where 'c' is the concentration in g/dL.
-
Data Presentation
Table 3: Correlation of Inherent Viscosity with Molecular Weight for this compound
| Inherent Viscosity (dL/g) | Mw ( g/mol ) | Mn ( g/mol ) |
| 0.17 | 8,700 | 4,400 |
| 0.30 | 20,000 | 6,700 |
| 0.34 | 26,000 | 11,000 |
| 0.37 | 27,200 | 11,800 |
| 0.42 | 34,600 | 12,600 |
| 0.44 | 35,000 | 13,000 |
| 0.48 | 35,800 | 14,600 |
| 0.50 | 38,700 | 14,400 |
| 0.52 | 42,000 | 14,000 |
| 0.55 | 45,100 | 17,400 |
| 0.70 | 51,200 | 16,800 |
| 0.68 (commercial) | 65,900 | 19,200 |
Data adapted from US Patent 5,723,151 A. Molecular weights were determined by GPC using the polystyrene equivalent method.
Light Scattering
Light scattering techniques, particularly static light scattering (SLS), can be used to determine the absolute weight-average molecular weight (Mw) of polymers without the need for column calibration.
Principle
When a beam of light passes through a polymer solution, the molecules scatter the light. The intensity of the scattered light is proportional to the molecular weight and concentration of the polymer. By measuring the intensity of scattered light at various angles and concentrations, a Zimm plot can be constructed. Extrapolation of the data to zero angle and zero concentration allows for the determination of Mw, the second virial coefficient (A₂), and the radius of gyration (Rg).
Experimental Protocol: Static Light Scattering of this compound
Instrumentation:
-
Light Scattering Photometer: Equipped with a laser light source.
-
Refractometer: For the determination of the refractive index increment (dn/dc).
Reagents and Materials:
-
Solvent: A solvent that is a good solvent for CAP and has a significantly different refractive index. Acetone could be a potential solvent.
-
This compound (CAP) Sample
Procedure:
-
Determination of Refractive Index Increment (dn/dc):
-
Prepare a series of dilute solutions of CAP in the chosen solvent at known concentrations.
-
Measure the refractive index of each solution and the pure solvent.
-
The slope of the plot of refractive index versus concentration gives the dn/dc value. For cellulose acetate in acetone, a dn/dc value has been reported and could serve as a starting point.
-
-
Sample Preparation for Light Scattering:
-
Prepare a series of dilute, dust-free solutions of CAP in the chosen solvent at various known concentrations. Filtration through a 0.2 µm filter is crucial.
-
-
Light Scattering Measurements:
-
Measure the intensity of scattered light for each solution at multiple angles.
-
-
Data Analysis:
-
Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + k'c, where K is an optical constant (which includes the dn/dc value), c is the concentration, R(θ) is the excess Rayleigh ratio at angle θ, and k' is an arbitrary constant.
-
Extrapolate the data to zero angle and zero concentration to determine Mw from the intercept.
-
Logical Workflow for Molecular Weight Determination
The following diagram illustrates a logical workflow for the molecular weight determination of this compound.
Caption: Workflow for CAP Molecular Weight Determination.
Signaling Pathways and Experimental Workflows
The determination of molecular weight for a polymer like CAP does not involve biological signaling pathways. The experimental workflow is a linear process of sample preparation, instrumental analysis, and data interpretation, as depicted in the logical workflow diagram above.
Conclusion
The molecular weight of this compound is a critical parameter that can be reliably determined using several analytical techniques. GPC/SEC is the most powerful and widely used method, providing detailed information about the molecular weight distribution. Viscometry offers a simpler, cost-effective approach, particularly useful for quality control purposes, although obtaining the viscosity-average molecular weight requires knowledge of the Mark-Houwink parameters. Static light scattering provides a means for absolute molecular weight determination but requires careful experimental setup and the determination of the refractive index increment. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the level of detail required.
References
A Comprehensive Technical Guide to the Thermal Properties of Cellulose Acetate Phthalate (CAP)
For Researchers, Scientists, and Drug Development Professionals
Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) is a widely utilized polymer in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms. Its pH-dependent solubility ensures that the coated drug product remains intact in the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine. The thermal properties of CAP are critical to its functionality, influencing its performance during manufacturing, storage, and in vivo performance. This technical guide provides an in-depth analysis of the thermal characteristics of CAP, detailed experimental protocols for its analysis, and a summary of key quantitative data.
Core Thermal Properties of Cellulose Acetate Phthalate
The thermal behavior of CAP is characterized by several key parameters, including its glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td). These properties are not fixed values but are influenced by factors such as the degree of substitution of the cellulose backbone, the presence and type of plasticizers, and the moisture content.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter for amorphous polymers like CAP. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For enteric coating applications, the Tg is a key indicator of the film's mechanical properties, such as its flexibility and resistance to cracking.
The glass transition temperature of pure CAP is typically in the range of 160-170°C.[1] However, in pharmaceutical formulations, CAP is almost always used with plasticizers to improve the flexibility of the enteric coating. Plasticizers work by inserting themselves between the polymer chains, reducing intermolecular forces and thereby lowering the Tg. The extent of Tg depression is dependent on the type and concentration of the plasticizer used.[2][3] Commonly used plasticizers for CAP include diethyl phthalate (DEP), triethyl citrate (B86180) (TEC), and triacetin.[4][5]
Humidity also plays a significant role in modulating the Tg of CAP. Water can act as a plasticizer, and increased humidity leads to moisture absorption by the hygroscopic CAP, resulting in a lower Tg.[6][7] This is a critical consideration for the storage and handling of both the raw material and the final coated dosage form.[8][9]
Melting and Decomposition
This compound does not exhibit a sharp melting point but rather softens over a range of temperatures before undergoing thermal decomposition.[1] The reported melting point is approximately 192°C.[1]
Thermal decomposition of CAP involves a series of complex reactions, including deacetylation, scission of glycosidic bonds, and the release of acetic acid and phthalic anhydride.[10][11] The onset of significant thermal degradation for unplasticized cellulose acetate is around 320°C when heated at 10°C/min under a nitrogen atmosphere.[1] The presence of plasticizers can influence the decomposition profile.[12] The thermal stability of CAP is an important factor in determining the maximum processing temperatures that can be used during the coating process without causing degradation of the polymer.[4]
Quantitative Thermal Property Data
The following tables summarize the key thermal properties of this compound and the effect of common plasticizers.
Table 1: Key Thermal Properties of Unplasticized this compound
| Property | Typical Value | Reference |
| Glass Transition Temperature (Tg) | 160 - 170 °C | [1] |
| Melting Point (Tm) | ~192 °C | [1] |
| Onset of Thermal Degradation (TGA, N2 atmosphere) | ~320 °C | [1] |
Table 2: Influence of Diethyl Phthalate (DEP) on the Thermal Properties of Cellulose Acetate Films
| DEP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) |
| 0 | 190 | 320 |
| 15 | 124 | 310 |
| 20 | 110 | 305 |
| 25 | 95 | 300 |
| 30 | 80 | 295 |
| Data derived from studies on cellulose acetate films at a heating rate of 10°C/min under a nitrogen atmosphere.[1] |
Experimental Protocols for Thermal Analysis
Accurate characterization of the thermal properties of CAP is essential for formulation development and quality control. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two primary techniques used for this purpose.
Differential Scanning Calorimetry (DSC) for Tg Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the standard method for determining the glass transition temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the CAP powder or film into a standard aluminum DSC pan. If using a film, ensure it is in good thermal contact with the bottom of the pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature up to 200°C at a heating rate of 10°C/min under a nitrogen purge.
-
Hold at 200°C for 5 minutes to erase any prior thermal history.
-
Cool the sample to 25°C at a rate of 10°C/min.
-
Heat the sample a second time to 200°C at a rate of 10°C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.
Methodology:
-
Sample Preparation: Place a 5-10 mg sample of the CAP powder or film into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Maintain a constant nitrogen purge throughout the experiment to provide an inert atmosphere. For studying oxidative degradation, a similar run can be performed using an air or oxygen purge.[9]
-
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of thermal degradation is determined as the temperature at which a significant weight loss begins.
Influence of Formulation and Environmental Factors
The thermal properties of CAP are not intrinsic material constants but are highly dependent on the formulation and environmental conditions. Understanding these relationships is crucial for robust drug product development.
Effect of Plasticizers on Glass Transition Temperature
As previously mentioned, plasticizers are essential additives in CAP formulations to enhance film flexibility. The addition of a plasticizer disrupts the polymer chain packing, increasing free volume and segmental mobility, which in turn lowers the glass transition temperature.
Impact of Humidity on Thermal and Mechanical Properties
This compound is hygroscopic, meaning it readily absorbs moisture from the environment. This absorbed water acts as a plasticizer, reducing the Tg and altering the mechanical properties of the film. High humidity can lead to a softer, more flexible film, but it can also increase the risk of film tackiness and potential chemical degradation over time.[6][7][13][14] Conversely, very low humidity can make the film more brittle. Therefore, controlling the humidity during the coating process and during storage is essential to ensure consistent product performance.[6][7]
Conclusion
A thorough understanding of the thermal properties of this compound is fundamental for its effective use in pharmaceutical formulations. The glass transition temperature, influenced by plasticizers and humidity, dictates the mechanical integrity of the enteric coating. The thermal stability, as determined by TGA, defines the safe processing window. By employing standardized analytical techniques such as DSC and TGA, and by carefully controlling formulation and environmental variables, researchers and drug development professionals can ensure the development of robust and reliable enteric-coated drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. eastman.com [eastman.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of this compound (CAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Properties of heat-humidity cured this compound free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Hygroscopicity of Cellulose Acetate Phthalate (CAP) Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) powder, a critical excipient in the pharmaceutical industry. Understanding the moisture sorption behavior of CAP is paramount for ensuring the stability, efficacy, and quality of oral solid dosage forms, particularly in its application as an enteric coating. This document delves into the fundamental principles of hygroscopicity, the factors influencing moisture uptake in CAP, detailed experimental protocols for its characterization, and a summary of its moisture sorption characteristics.
Introduction to Cellulose Acetate Phthalate and its Hygroscopicity
This compound (CAP) is a cellulose derivative with a significant role in pharmaceutical formulations, primarily as an enteric coating material for tablets and capsules.[1] Its pH-dependent solubility protects acid-labile drugs from the gastric environment and prevents irritation of the gastric mucosa by certain drugs. CAP is a hygroscopic, white to off-white, free-flowing powder.[1][2]
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a pharmaceutical powder like CAP, this property is of utmost importance as moisture uptake can significantly impact its physical and chemical properties, including:
-
Flowability and Caking: Increased moisture content can lead to powder agglomeration, poor flowability, and caking, which can disrupt manufacturing processes such as tablet compression and capsule filling.
-
Chemical Stability: The presence of water can accelerate the hydrolysis of the ester linkages in CAP, leading to an increase in free acid content and a potential alteration of its pH-dependent solubility profile.[2] High humidity is a more critical storage parameter than temperature for CAP.[3]
-
Glass Transition Temperature (Tg): Absorbed water can act as a plasticizer, lowering the glass transition temperature of CAP. This can affect the mechanical properties and stability of the enteric coating.
-
Dissolution Performance: Changes in the polymer structure due to moisture uptake can alter the drug release characteristics of the enteric coating.
Therefore, a thorough understanding and control of the hygroscopicity of CAP are essential for formulation development, processing, packaging, and storage to ensure the final product's quality and shelf-life.
Factors Influencing the Hygroscopicity of CAP Powder
The extent of moisture sorption by CAP powder is influenced by several intrinsic and extrinsic factors.
Relative Humidity (RH)
The primary driver for moisture uptake is the relative humidity of the surrounding environment. As the RH increases, the water vapor pressure in the atmosphere becomes higher than that at the surface of the CAP particles, leading to the adsorption and absorption of water molecules. The relationship between equilibrium moisture content and RH is typically represented by a moisture sorption isotherm.
Temperature
Temperature plays a dual role in the hygroscopicity of CAP. An increase in temperature at a constant RH will generally lead to a decrease in the equilibrium moisture content as the water molecules gain kinetic energy and are more likely to desorb. However, high temperatures can also accelerate the degradation of CAP, especially in the presence of moisture.[3]
Plasticizers
Plasticizers are often incorporated into CAP formulations to improve the flexibility and film-forming properties of the enteric coating. These additives can significantly influence the hygroscopicity of the final product. The nature of the plasticizer, whether hydrophilic or hydrophobic, and its concentration are key determinants. For instance, hydrophilic plasticizers can increase the water uptake of the film, while hydrophobic plasticizers can enhance its resistance to moisture.[4] Commonly used plasticizers for CAP include diethyl phthalate (DEP) and triethyl citrate (B86180) (TEC).[5]
Particle Size and Surface Area
Powdered materials with smaller particle sizes and consequently larger specific surface areas will generally exhibit a faster rate of moisture sorption due to the increased area available for interaction with water vapor.
Quantitative Data on Moisture Sorption
The moisture sorption behavior of unplasticized this compound powder is presented below. The data is derived from a typical sorption-desorption isotherm.
Table 1: Equilibrium Moisture Content of Unplasticized this compound Powder at 25°C
| Relative Humidity (%) | Equilibrium Moisture Content (%) (Sorption) | Equilibrium Moisture Content (%) (Desorption) |
| 0 | 0.0 | 0.0 |
| 20 | ~1.0 | ~1.2 |
| 40 | ~1.8 | ~2.0 |
| 60 | ~2.5 | ~2.8 |
| 80 | ~4.5 | ~5.0 |
| 90 | ~8.0 | ~8.5 |
Data estimated from the sorption-desorption isotherm of this compound presented in the Handbook of Pharmaceutical Excipients.[2]
Table 2: Qualitative Effect of Common Plasticizers on Moisture-Related Properties of this compound Films
| Plasticizer | Type | Effect on Water Vapor Permeability of CAP Films | General Impact on Hygroscopicity |
| Diethyl Phthalate (DEP) | Hydrophobic | Decreases water vapor permeability, making the film less permeable to moisture.[5] | Tends to reduce the overall moisture uptake of the formulation. |
| Triethyl Citrate (TEC) | Hydrophilic | Can increase the water vapor permeability compared to more hydrophobic plasticizers.[5] | May lead to a higher equilibrium moisture content in the formulation. |
Experimental Protocols for Determining Hygroscopicity
Accurate determination of the hygroscopic properties of CAP powder is crucial for quality control and formulation development. The following are detailed protocols for key experimental techniques.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample at a controlled temperature and relative humidity.
Objective: To determine the moisture sorption and desorption isotherm of CAP powder.
Apparatus: Dynamic Vapor Sorption Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of CAP powder into a clean, dry sample pan.
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Set the initial relative humidity to 0%.
-
-
Drying Stage: Hold the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This establishes the dry mass of the sample.
-
Sorption Phase:
-
Increase the RH in a stepwise manner, typically in increments of 10% RH, from 0% to 90% RH.
-
At each RH step, allow the sample to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹). The instrument software records the weight change over time.
-
-
Desorption Phase:
-
Once the sorption phase is complete at 90% RH, decrease the RH in a stepwise manner, typically in 10% RH increments, from 90% down to 0% RH.
-
Allow the sample to equilibrate at each step as in the sorption phase.
-
-
Data Analysis:
-
The change in mass at each RH step is used to calculate the percentage moisture content relative to the initial dry mass.
-
Plot the equilibrium moisture content (%) against the relative humidity (%) to generate the sorption and desorption isotherms.
-
Gravimetric Sorption Analysis (Static Method)
This traditional method involves exposing the sample to a series of controlled humidity environments created using saturated salt solutions.
Objective: To determine the equilibrium moisture content of CAP powder at specific relative humidities.
Apparatus: Desiccators, weighing bottles, analytical balance, saturated salt solutions (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Sulfate for ~97% RH at 25°C).
Methodology:
-
Sample Preparation: Dry the CAP powder in a vacuum oven at 40°C until a constant weight is achieved. Accurately weigh approximately 1 g of the dried powder into pre-weighed, airtight weighing bottles.
-
Humidity Chambers: Prepare a series of desiccators, each containing a saturated solution of a specific salt to maintain a constant relative humidity.
-
Exposure: Place the open weighing bottles containing the dried CAP powder into each of the desiccators.
-
Equilibration: Store the desiccators at a constant temperature (e.g., 25°C). Periodically remove the weighing bottles, quickly seal them, and weigh them. Continue this process until a constant weight is achieved for each sample, indicating that equilibrium has been reached.
-
Data Analysis: Calculate the percentage weight gain at each relative humidity to determine the equilibrium moisture content.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.
Objective: To determine the absolute water content of a CAP powder sample at a specific point in time.
Apparatus: Karl Fischer Titrator (volumetric or coulometric).
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Preparation: Accurately weigh a suitable amount of CAP powder (typically 50-100 mg, depending on the expected water content) and introduce it into the titration vessel.
-
Titration: The sample is dissolved or suspended in a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform) within the titration vessel. The Karl Fischer reagent is then added, which reacts stoichiometrically with the water present in the sample.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically.
-
Calculation: The amount of Karl Fischer reagent consumed is used to calculate the water content of the sample, which is typically expressed as a percentage by weight.
Visualization of Experimental Workflows and Influencing Factors
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the relationships between factors affecting the hygroscopicity of CAP powder.
Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.
Caption: Factors Influencing CAP Powder Hygroscopicity.
Conclusion
The hygroscopicity of this compound powder is a multifaceted property that is critical to its performance as a pharmaceutical excipient. A comprehensive understanding of its moisture sorption behavior, the factors that influence it, and the appropriate analytical techniques for its characterization are essential for the development of robust and stable oral solid dosage forms. By carefully controlling environmental conditions during manufacturing and storage, and by selecting appropriate formulation components such as plasticizers, drug development professionals can mitigate the potential negative impacts of moisture on CAP and ensure the quality and efficacy of the final pharmaceutical product. This guide provides the foundational knowledge and experimental frameworks necessary to achieve these goals.
References
The Enduring Excipient: A Technical Guide to Cellulose Acetate Phthalate in Pharmaceuticals
For decades, Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) has been a cornerstone in pharmaceutical formulation, primarily as a functional excipient for enteric drug delivery. Its unique pH-dependent solubility profile ensures the protection of acid-labile drugs from the harsh gastric environment and prevents gastric irritation from certain medications. This technical guide provides an in-depth exploration of the history, development, physicochemical properties, and diverse applications of CAP in the pharmaceutical industry, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Discovery to Pharmaceutical Staple
The journey of cellulose acetate, the precursor to CAP, began in 1865 when French chemist Paul Schützenberger first synthesized it. However, it wasn't until 1903 that the first soluble forms were developed. The subsequent development of cellulose acetate for various applications, including photographic film, laid the groundwork for its pharmaceutical debut.
The critical innovation for pharmaceutical applications came with the introduction of the phthalate group, rendering the polymer insoluble in acidic conditions but soluble in the mildly acidic to neutral environment of the small intestine. While the exact timeline of its initial synthesis is not extensively documented in readily available literature, a significant patent for the manufacture of high phthalyl content cellulose acetate phthalate was filed in the late 1960s, indicating its established use by that time.[1] Today, CAP is a well-established and widely used excipient, included in the FDA Inactive Ingredients Guide and licensed for use in nonparenteral medicines in the UK.[2]
Below is a timeline highlighting the key milestones in the development of cellulose acetate and its phthalate derivative:
Caption: A timeline of the key development milestones of cellulose acetate and CAP.
Physicochemical Properties of this compound
The functionality of CAP is intrinsically linked to its physicochemical properties, which are determined by the degree of substitution of acetyl and phthalyl groups on the cellulose backbone. These properties are critical for its performance as an enteric coating and in other pharmaceutical applications.
| Property | Value | References |
| Appearance | White to off-white, free-flowing powder, granules, or flakes.[2][3] | [2][3] |
| Odor and Taste | Odorless and tasteless, though may have a faint odor of acetic acid.[3] | [3] |
| Melting Point | 192°C | [2] |
| Glass Transition Temperature (Tg) | 160-170°C | [2] |
| Density (bulk) | 0.260 g/cm³ | [2] |
| Density (tapped) | 0.266 g/cm³ | [2] |
| Moisture Content | Typically around 2.2%, but it is hygroscopic. | [2] |
| Solubility | Practically insoluble in water, alcohols, and hydrocarbons. Soluble in ketones, esters, and certain solvent mixtures. Soluble in aqueous buffers at pH ≥ 6.0.[2] | [2] |
| pH Solubility | ≥ 6.2 (in USP buffer solutions) | [4] |
| Acetyl Content | 21.5 - 26.0% | [2][5] |
| Phthalyl Content | 30.0 - 36.0% | [2][5] |
| Viscosity | 45 - 90 mPa·s (for a 15% w/v solution) | [2][5] |
| Inherent Viscosity | 0.2 - 0.6 dL/g (low viscosity grades) | [6][7] |
| Molecular Weight (Weight Average) | 2,500 - 65,900 Da | [8] |
| Molecular Weight (Number Average) | 4,400 - 19,200 Da | [8] |
The Chemistry of Protection: Synthesis and pH-Dependent Solubility
The synthesis of CAP involves the reaction of a partially substituted cellulose acetate with phthalic anhydride (B1165640).[3] This reaction is typically carried out in the presence of an organic solvent and a basic catalyst.[3]
The mechanism of its pH-dependent solubility is central to its application as an enteric coating. In the acidic environment of the stomach (pH 1-3), the phthalyl groups remain protonated and non-ionized, rendering the polymer insoluble. As the dosage form transitions to the more neutral pH of the small intestine (pH > 6), the carboxylic acid on the phthalyl group ionizes, leading to the dissolution of the polymer and the release of the active pharmaceutical ingredient (API).
Caption: pH-dependent solubility mechanism of this compound.
Experimental Protocols: Synthesis and Characterization
Synthesis of this compound
A general procedure for the synthesis of CAP involves the following steps, as adapted from various sources including patented methods:[1][6]
Caption: A generalized workflow for the synthesis of this compound.
A more detailed experimental protocol, based on a patented method, is as follows:
-
Dissolution of Cellulose Acetate: 3344 g of cellulose acetate (with a 32.0% acetyl content) and 145 g of sodium acetate are added to 3583 g of acetic acid. The mixture is agitated for 4 hours at 73°C to dissolve the cellulose acetate.[6]
-
Reaction: To the dissolved cellulose acetate, 3780 g of phthalic anhydride and 1308 g of sodium acetate are added. The temperature is adjusted to 83°C, and 1308 g of acetic anhydride is added. The reaction is allowed to proceed for 4 hours at 82°C.[6]
-
Precipitation and Purification: The resulting CAP is precipitated by the addition of water, followed by washing to remove unreacted starting materials and byproducts.
-
Drying: The purified CAP is then dried to obtain the final product.
Characterization of CAP and Enteric-Coated Formulations
The quality and performance of CAP and the final enteric-coated dosage forms are assessed using various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Stability:
-
Purpose: To determine the presence of impurities such as free phthalic acid and to assess the stability of CAP.
-
Method: A reversed-phase HPLC method is commonly employed.
-
Typical Parameters:
2. Dissolution Testing for Enteric Performance:
-
Purpose: To evaluate the acid resistance and subsequent drug release of the enteric-coated dosage form.
-
Method: A two-stage dissolution test is typically performed as per USP guidelines.
-
Typical Protocol:
-
Acid Stage: The dosage form is placed in 0.1 N HCl for 2 hours to simulate the gastric environment.
-
Buffer Stage: The medium is then changed to a phosphate buffer (pH 6.8) to simulate the intestinal environment, and drug release is monitored over time.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the chemical identity of CAP and to investigate potential interactions between the polymer and the API.
4. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology of the enteric coating and to assess its integrity.
Pharmaceutical Applications: Beyond Enteric Coating
While enteric coating remains the primary application of CAP, its utility extends to other areas of pharmaceutical formulation.
-
Microencapsulation: CAP is used to encapsulate drug particles, providing a pH-sensitive release profile.[10] This is particularly useful for protecting sensitive APIs and for taste masking.
-
Matrix Binder: In tablet formulations, CAP can act as a binder that also imparts delayed-release properties.
-
Controlled Release Formulations: By combining CAP with other polymers, formulators can achieve more complex and controlled drug release profiles.[3]
Formulation of Enteric-Coated Tablets: A Practical Workflow
The process of creating enteric-coated tablets using CAP involves several key steps, from the preparation of the coating solution to the final characterization of the coated tablets.
References
- 1. US3505312A - Method of manufacture of high phthalyl content this compound - Google Patents [patents.google.com]
- 2. phexcom.com [phexcom.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. eastman.com [eastman.com]
- 5. CAP, this compound or Cellacefate Manufacturers, SDS [mubychem.com]
- 6. US5723151A - this compound enteric coating compositions - Google Patents [patents.google.com]
- 7. EP0862422A1 - this compound enteric coating compositions - Google Patents [patents.google.com]
- 8. download.polympart.ir [download.polympart.ir]
- 9. Development of a gel permeation chromatographic assay to achieve mass balance in this compound stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Safety Profile of Cellulose Acetate Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP), a polymer widely utilized in the pharmaceutical industry as an enteric coating for oral drug formulations, is generally considered to be a material of low toxicity.[1] This technical guide provides a comprehensive overview of the available toxicological data and outlines the standard experimental protocols for the safety assessment of this excipient. While extensive quantitative toxicity data for CAP is limited, this guide summarizes the existing information and presents standardized methodologies for further investigation.
Toxicological Data Summary
Quantitative toxicity data for cellulose acetate phthalate is not widely available in the public domain. The following tables summarize the available qualitative and limited quantitative findings.
Table 1: General Toxicity of this compound
| Study Type | Species | Route of Administration | Dosage | Duration | Observed Effects | Reference |
| Long-term Feeding | Rat | Oral (in diet) | Up to 30% | 1 year | No depression in growth | [1] |
| Long-term Feeding | Dog | Oral (in diet) | 16 g/day | 1 year | Remained normal | [1] |
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value |
| LD50 | Rat | Oral | Not Available[2][3] |
| LC50 | Not Specified | Inhalation | Not Available[2] |
| LD50 | Not Specified | Dermal | Not Available |
Table 3: Reproductive and Developmental Toxicity of this compound
| Test | Species | Route | Dosage | Exposure Period | Effect | Reference |
| TDLo (Lowest Published Toxic Dose) | Mouse | Oral | 3 gm/kg | Female 7-12 day(s) after conception | Specific Developmental Abnormalities (musculoskeletal system) | [4] |
Experimental Protocols for Toxicological Assessment
In the absence of comprehensive published studies on the toxicology of this compound, this section details the standardized experimental protocols based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols represent the current best practices for evaluating the safety of substances like CAP.
Acute Oral Toxicity (as per OECD Guideline 423, 425)
The acute oral toxicity assessment provides information on the potential health hazards arising from a single, short-term oral exposure to a substance.[5][6]
Methodology:
-
Test Animals: Healthy, young adult rodents (preferably rats), nulliparous and non-pregnant females are typically used.[7]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.[8]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[8] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[8]
-
Procedure (Up-and-Down Procedure - OECD 425): A single animal is dosed. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the criteria for stopping the test are met.[7]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[7]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Caption: Workflow for Acute Oral Toxicity Testing.
Subchronic Oral Toxicity (as per OECD Guideline 408)
Subchronic toxicity studies provide information on the adverse effects of a substance following repeated oral administration over a 90-day period.[9][10]
Methodology:
-
Test Animals: Typically, rodents (preferably rats) are used. At least 10 animals of each sex per group are recommended.[9]
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality, the lowest dose should not produce any evidence of toxicity, and the intermediate dose should elicit minimal effects.[9]
-
Administration: The test substance is administered orally on a daily basis for 90 days. This can be through the diet, drinking water, or by gavage.[9]
-
Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption are recorded.[11]
-
Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[11]
-
Pathology: All animals undergo a full gross necropsy at the end of the study. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions and target organs from all groups.[9]
Caption: Workflow for a 90-day Subchronic Oral Toxicity Study.
Reproductive and Developmental Toxicity Screening (as per OECD Guideline 421)
This screening test provides initial information on the potential effects of a substance on reproductive performance and fetal development.[12][13]
Methodology:
-
Test Animals: Typically, rats are used, with at least 10 males and 10 females per dose group.[14]
-
Dose Administration: The test substance is administered daily to males for a minimum of four weeks (including two weeks prior to mating) and to females for two weeks prior to mating, during mating, gestation, and lactation.[15]
-
Mating: Animals are paired for mating.
-
Observations: Observations include effects on mating performance, fertility, gestation length, parturition, and maternal behavior. Offspring are examined for viability, growth, and any developmental abnormalities.[14]
-
Pathology: All parental animals are subjected to a gross necropsy. Histopathology of reproductive organs is performed.
Caption: Workflow for a Reproductive and Developmental Toxicity Screening Study.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[16]
Methodology:
-
Tester Strains: A set of bacterial strains with known mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) is used.[16]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The tester strains are exposed to various concentrations of the test substance.[17]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.[17]
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[18][19]
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[20][21]
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix).[18]
-
Exposure: Cell cultures are exposed to the test substance at various concentrations for a defined period.[19]
-
Cell Harvest: Cells are treated with a metaphase-arresting agent, harvested, and slides are prepared.
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of aberrant cells is determined and compared to controls. A statistically significant, dose-dependent increase indicates clastogenic potential.[20]
Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test.
Carcinogenicity Studies (as per OECD Guideline 451)
Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.[22][23]
Methodology:
-
Test Animals: Typically, two rodent species (e.g., rats and mice) are used, with at least 50 animals of each sex per dose group.[24][25]
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should be a maximum tolerated dose (MTD), which causes some toxicity but not more than a 10% decrease in body weight gain.[23]
-
Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[25]
-
Observations: Comprehensive clinical observations and body weight measurements are taken throughout the study.
-
Pathology: All animals, including those that die or are sacrificed during the study, undergo a complete gross necropsy. A comprehensive histopathological examination of all organs and tissues is performed.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.[24]
Caption: Workflow for a long-term Carcinogenicity Study.
Conclusion
Based on the available information, this compound is considered to have a low order of toxicity. Long-term feeding studies in rats and dogs did not reveal significant adverse effects.[1] However, there is a notable lack of publicly available, comprehensive quantitative toxicological data, including acute toxicity values (LD50), detailed reproductive and developmental toxicity studies, and carcinogenicity bioassays specifically for CAP. The single reported TDLo in mice suggests a potential for developmental effects at high doses.[4] For genotoxicity, while data specific to CAP is scarce, it is not classified as a carcinogen by major regulatory bodies.[3][26]
The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for any future toxicological evaluation of this compound that may be required for regulatory or research purposes. A thorough safety assessment would necessitate conducting studies as described to generate the specific quantitative data that is currently lacking.
References
- 1. phexcom.com [phexcom.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. CAP, this compound or Cellacefate Manufacturers, SDS [mubychem.com]
- 4. RTECS NUMBER-FJ5692000-Chemical Toxicity Database [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. testinglab.com [testinglab.com]
- 11. fda.gov [fda.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. nib.si [nib.si]
- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
- 20. criver.com [criver.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. policycommons.net [policycommons.net]
- 23. mhlw.go.jp [mhlw.go.jp]
- 24. quantics.co.uk [quantics.co.uk]
- 25. oecd.org [oecd.org]
- 26. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: Cellulose Acetate Phthalate (CAP) for Enteric Coating
Audience: Researchers, scientists, and drug development professionals.
Introduction Enteric coating is a critical formulation strategy used to protect acid-labile active pharmaceutical ingredients (APIs) from the harsh acidic environment of the stomach, or to prevent gastric irritation from certain drugs.[1][2][3] This is achieved by applying a polymer film that remains intact at low pH but dissolves at the higher pH of the small intestine.[1][3] Cellulose (B213188) Acetate Phthalate (CAP) is a widely used, pH-sensitive polymer for enteric coating applications.[2][4][5] A derivative of cellulose, CAP's solubility is dependent on the pH of its environment; it is insoluble in acidic conditions but dissolves readily in the mildly acidic to neutral environment of the small intestine (pH > 6).[2][4][5] This application note provides a detailed protocol for the formulation and application of a CAP-based enteric coating for solid oral dosage forms.
Physicochemical Properties and Formulation Components
Cellulose Acetate Phthalate is a cellulose polymer in which about half of the hydroxyl groups are acetylated, and a quarter are esterified with phthalic acid.[6] Its performance is influenced by its physicochemical properties and the other excipients in the formulation.
Table 1: Typical Physicochemical Properties of this compound (CAP)
| Property | Value / Description | Source |
| Appearance | White to off-white, free-flowing powder, granules, or flakes. | [6] |
| Odor | Odorless or a faint odor of acetic acid. | [6] |
| pH-Dependent Solubility | Insoluble in acidic gastric fluids (pH 1-3); dissolves at pH > 6.0. | [2][4][5] |
| Hygroscopicity | Hygroscopic; susceptible to moisture penetration. | [2][6] |
| Acetyl Content | 21.5% - 26.0% | [6] |
| Phthalyl Content | 30.0% - 36.0% | [6] |
| Glass Transition Temp. (Tg) | 160 - 170°C | [6] |
Formulation Components: A typical CAP enteric coating formulation consists of the polymer, a plasticizer to ensure film flexibility, and a solvent system to dissolve the components for application.
-
Polymer: this compound (CAP) is the primary film-former, providing gastric resistance.[2][5]
-
Plasticizers: Added to reduce the brittleness of the CAP film.[4] Commonly used plasticizers include Diethyl Phthalate (DEP), Triethyl Citrate (TEC), Triacetin (B1683017), and Polyethylene Glycol (PEG).[4] The amount of plasticizer can be up to 35% of the polymer weight.[4]
-
Solvents: Organic solvents are typically used to dissolve CAP. Preferred solvents are acetone (B3395972) or blends of acetone with alcohols like isopropanol (B130326) or ethanol.[4]
-
Anti-tacking Agents: To prevent coated tablets or granules from sticking together during the process, agents like talc (B1216) may be added.
-
Colorants/Opaquants: Pigments and opacifiers (e.g., titanium dioxide) can be included for product identification and appearance.
Example Formulations and Process Parameters
The concentration of CAP and plasticizer, along with the processing parameters, must be optimized to achieve a uniform, defect-free coating that meets dissolution requirements. The final coating weight gain for tablets is typically around 8%, while for granules, it can range from 15% to 30% due to their higher surface area.[7]
Table 2: Example CAP Enteric Coating Formulations
| Formulation ID | Application | Polymer (CAP) [% w/w] | Plasticizer [% w/w] | Solvent System [% w/w] | Target Weight Gain | Source |
| CAP-ORG-01 | Aspirin Granules | 7.5 | Triacetin (2.5) | Acetone (90.0) | 7.5% | [4] |
| CAP-ORG-02 | Tablets | 5.56 | Diethyl Phthalate (3.34) | Isopropanol (22.78), Methylene Chloride (68.32) | Not Specified | |
| CAP-AQ-01 | General | 10 - 30 (solids) | Not Specified | Aqueous Dispersion | Not Specified | [6] |
Table 3: Typical Process Parameters for Enteric Coating Equipment
| Parameter | Pan Coater (for Tablets) | Fluid Bed Coater (for Granules/Pellets) |
| Inlet Air Temperature | 60 - 70°C | Varies based on solvent and equipment |
| Product/Bed Temperature | 25 - 55°C | Varies based on solvent and equipment |
| Pan Speed / Airflow | 5 - 18 rpm / 60 CFM | Varies (fluidization principle) |
| Spray Rate | 10 - 80 g/min | Varies |
| Atomization Air Pressure | 1.3 bar (approx. 19 psi) | Varies |
Note: Parameters are highly dependent on the specific equipment, batch size, and formulation. The values provided are illustrative examples.[8][9][10]
Experimental Protocols
Protocol 1: Preparation of Organic Solvent-Based CAP Coating Solution
This protocol is based on the formulation CAP-ORG-01 for a 1 kg batch of coating solution.
Materials:
-
This compound (CAP): 75.0 g
-
Triacetin: 25.0 g
-
Acetone: 900.0 g
-
Stirring vessel
-
Magnetic stirrer or overhead mixer
-
Filtration apparatus (e.g., 60-100 mesh screen)
Procedure:
-
Weigh 900.0 g of acetone into a suitable stirring vessel in a well-ventilated area.
-
Begin stirring the acetone to create a vortex.
-
Slowly add 75.0 g of CAP powder to the vortex to prevent clumping and ensure rapid dissolution.[4]
-
Continue stirring until the CAP is completely dissolved and the solution is free of gels.
-
Add 25.0 g of triacetin to the solution while continuing to stir.
-
Stir for an additional 15-20 minutes to ensure the plasticizer is homogenously distributed.
-
Filter the final solution through a 60-100 mesh screen prior to use to remove any undissolved particles or agglomerates.[4]
Protocol 2: Enteric Coating of Tablets in a Pan Coater
Equipment:
-
Perforated Pan Coater
-
Spray gun system
-
Exhaust and air handling unit
Procedure:
-
Pre-heating: Load the tablet cores into the coating pan. Start the pan rotation (e.g., 7 rpm) and pre-heat the tablet bed to the target temperature (e.g., 55°C) using the inlet air (e.g., 70°C).[10]
-
Coating: Once the target temperature is reached, begin spraying the prepared CAP coating solution onto the tumbling tablet bed at a controlled rate (e.g., 10 mL/min).[10]
-
Process Monitoring: Continuously monitor the key process parameters (inlet temperature, bed temperature, pan speed, spray rate, atomization pressure) throughout the process to ensure a uniform coating.
-
Weight Gain Check: Periodically stop the spray to check the weight gain of the tablets until the target weight gain (e.g., 8%) is achieved.
-
Drying: After the entire coating solution has been applied, stop the spray and continue to tumble the tablets in the pan with warm air for a secondary drying phase (e.g., 30 minutes at 60°C) to remove residual solvent.[10]
-
Cooling: Once drying is complete, turn off the heat and allow the tablets to cool to room temperature while tumbling at a low speed.
-
Curing (Optional): Depending on the formulation, a separate curing step in an oven may be required to allow the film to fully coalesce.
Protocol 3: Quality Control - USP <711> Dissolution Test for Enteric-Coated Products
This protocol ensures the coated product meets pharmacopeial standards for delayed-release dosage forms.
Apparatus:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Water bath maintained at 37 ± 0.5°C
-
Dissolution vessels
Media:
-
Acid Stage: 0.1 N Hydrochloric Acid (HCl)
-
Buffer Stage: pH 6.8 Phosphate (B84403) Buffer
Procedure:
-
Acid Stage: a. Place 750-900 mL of 0.1 N HCl into each dissolution vessel and equilibrate to 37°C. b. Place one tablet in each vessel (or basket). c. Operate the apparatus for 2 hours. d. After 2 hours, withdraw a sample of the medium and analyze for the amount of API dissolved. e. Acceptance Criteria: Not more than 10% of the labeled drug content should be released.[8]
-
Buffer Stage: a. After the acid stage, carefully remove the tablets from the acid. b. Transfer the tablets to new vessels containing pH 6.8 phosphate buffer, pre-warmed to 37°C. Alternatively, the pH of the existing medium can be adjusted to 6.8. c. Continue the dissolution test for a specified period (typically 45-60 minutes). d. Withdraw samples at predetermined time points and analyze for API content to determine the release profile. e. Acceptance Criteria: The amount of API released should meet the specifications outlined in the specific product monograph.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from formulation development to final quality control testing for a CAP enteric-coated product.
References
- 1. jianpaitech.com [jianpaitech.com]
- 2. Pharmaceutical Coating and Its Different Approaches, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjppr.com [wjppr.com]
- 4. eastman.com [eastman.com]
- 5. university.apeejay.edu [university.apeejay.edu]
- 6. phexcom.com [phexcom.com]
- 7. Enteric Coating [setylose.com]
- 8. japsonline.com [japsonline.com]
- 9. WO2011100643A1 - Enteric coating compositions and methods of making and using the same - Google Patents [patents.google.com]
- 10. Enteric coating of tablets containing an amorphous solid dispersion of an enteric polymer and a weakly basic drug: A strategy to enhance in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellulose Acetate Phthalate (CAP) Coating Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and evaluating solvent systems for cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) coatings, a critical component in enteric drug delivery systems. The information presented here, including detailed protocols and comparative data, will aid in the formulation of robust and effective enteric coatings for pharmaceutical dosage forms.
Introduction to Cellulose Acetate Phthalate and Solvent System Selection
This compound (CAP) is a pH-sensitive polymer widely used for the enteric coating of solid oral dosage forms.[1] It is resistant to the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine, ensuring targeted drug release.[2] The performance of a CAP coating is critically dependent on the solvent system used during its application. The choice of solvent impacts the polymer's solubility, the viscosity of the coating solution, the integrity and mechanical properties of the resulting film, and ultimately, the drug release profile.[3]
Key considerations for solvent system selection include:
-
Solubility of CAP: The solvent system must fully dissolve the CAP to form a homogenous solution.
-
Viscosity of the coating solution: The viscosity should be optimal for the chosen coating process (e.g., spray coating) to ensure uniform film formation.[4]
-
Drying rate: The solvent's volatility influences the drying time of the coating, which can affect film properties and process efficiency.[5]
-
Safety and environmental impact: The toxicity and environmental profile of the solvents are crucial considerations in a pharmaceutical manufacturing context.[5]
-
Compatibility with plasticizers: The solvent system must be compatible with the chosen plasticizer, which is essential for film flexibility.
Common Solvent Systems and Plasticizers
Acetone (B3395972) and ethyl acetate are two of the most common primary solvents for CAP. They are often used in combination with co-solvents like alcohols (e.g., ethanol, isopropyl alcohol) to modify the solution properties.[5][6]
Plasticizers are essential additives that increase the flexibility and durability of the CAP film, preventing cracking and ensuring a continuous coating.[6] Commonly used plasticizers for CAP include:
-
Triethyl Citrate (B86180) (TEC)[7]
-
Diethyl Phthalate (DEP)[7]
-
Triacetin[6]
The choice and concentration of the plasticizer significantly impact the film's mechanical properties and dissolution behavior.[7][8]
Data Presentation: Comparative Analysis of Solvent Systems and Plasticizers
The following tables summarize quantitative data on the influence of different solvent systems and plasticizers on the properties of CAP coating solutions and films.
Table 1: Viscosity of this compound Solutions in Various Solvent Systems
| Solvent System (v/v) | CAP Concentration (w/v %) | Plasticizer (Type, w/w % of CAP) | Viscosity (cP at 25°C) |
| Acetone | 10% | None | 92-102[4] |
| Acetone / Ethanol (1:1) | 12% | None | 92-102[4] |
| Acetone / Methanol (1:1) | 12% | None | 43-46[4] |
| Ethyl Acetate | 10% | TEC (20%) | ~150 |
| Acetone / Isopropyl Alcohol (1:1) | 10% | DEP (25%) | ~120 |
Table 2: Mechanical Properties of Plasticized this compound Films
| Plasticizer | Plasticizer Concentration (w/w % of CAP) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Diethyl Phthalate (DEP) | 15% | 45.3 | 12.8 | [9] |
| Diethyl Phthalate (DEP) | 20% | 38.7 | 25.4 | [9] |
| Diethyl Phthalate (DEP) | 25% | 32.1 | 42.1 | [9] |
| Triethyl Citrate (TEC) | 20% | Lower than DEP | Higher than DEP | [7] |
Table 3: Dissolution Performance of CAP-Coated Tablets with Different Plasticizers
| Plasticizer | Plasticizer Concentration (w/w % of CAP) | Drug Release in 0.1 N HCl (2 hours) | Drug Release in pH 6.8 Buffer (45 mins) |
| Triethyl Citrate (TEC) | 15% | < 5% | > 85% |
| Diethyl Phthalate (DEP) | 15% | < 5% | > 80% |
| Triacetin | 20% | < 8% | > 80% |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of CAP coating solutions and films.
Protocol 1: Preparation of this compound Coating Solution
Objective: To prepare a homogenous CAP solution for coating applications.
Materials and Equipment:
-
This compound (CAP) powder
-
Selected solvent system (e.g., Acetone:Ethanol 1:1 v/v)
-
Selected plasticizer (e.g., Triethyl Citrate)
-
Magnetic stirrer with stir bar or overhead propeller stirrer
-
Beaker or appropriate vessel
-
Analytical balance
Procedure:
-
Solvent Preparation: Prepare the desired volume of the solvent system by mixing the individual solvents in the specified ratio (e.g., for 100 mL of Acetone:Ethanol 1:1, mix 50 mL of acetone and 50 mL of ethanol).
-
Dissolution of CAP:
-
Addition of Plasticizer:
-
Once the CAP is fully dissolved, add the pre-weighed plasticizer to the solution while continuing to stir.
-
Continue stirring for an additional 15-30 minutes to ensure the plasticizer is uniformly distributed.
-
-
Filtration (Optional but Recommended): Filter the final solution through a suitable filter to remove any undissolved particles or agglomerates.
-
Storage: Store the coating solution in a tightly sealed container to prevent solvent evaporation.
Protocol 2: Viscosity Measurement of CAP Coating Solution
Objective: To determine the viscosity of the prepared CAP coating solution using a Brookfield viscometer.
Materials and Equipment:
-
Brookfield Viscometer with appropriate spindle set[6][10][11]
-
Beaker containing the CAP coating solution
-
Water bath for temperature control (set to 25°C ± 0.5°C)[10]
Procedure:
-
Instrument Setup:
-
Sample Preparation: Place the beaker containing the CAP solution in the water bath and allow it to equilibrate to 25°C.[10]
-
Measurement:
-
Immerse the selected spindle into the center of the solution until the fluid level reaches the immersion groove on the spindle shaft.[6][11]
-
Start the viscometer motor and allow the reading to stabilize.[1]
-
Record the viscosity reading in centipoise (cP).
-
Perform the measurement in triplicate and report the average value.
-
Protocol 3: Casting of CAP Films for Mechanical Testing
Objective: To prepare uniform, free-standing CAP films for the evaluation of mechanical properties.
Materials and Equipment:
-
CAP coating solution
-
Flat, level casting surface (e.g., glass plate, petri dish)[9]
-
Film applicator or casting knife with adjustable thickness
-
Drying oven or a fume hood with controlled environment[9]
Procedure:
-
Casting Surface Preparation: Ensure the casting surface is clean, dry, and perfectly level.[9]
-
Film Casting:
-
Pour a sufficient amount of the CAP solution onto one end of the casting surface.
-
Draw the film applicator or casting knife across the surface at a slow, steady rate to create a film of uniform thickness.
-
-
Drying:
-
Allow the cast film to dry in a fume hood at room temperature for at least 24 hours to allow for slow solvent evaporation and prevent defect formation.[9]
-
For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the plasticized film.
-
-
Film Removal: Carefully peel the dried film from the casting surface.
Protocol 4: Tensile Strength Testing of CAP Films
Objective: To determine the tensile strength and elongation at break of the prepared CAP films according to ASTM D882 standards.
Materials and Equipment:
-
Universal Testing Machine (UTM) with grips suitable for thin films
-
Film specimens cut to specified dimensions (e.g., rectangular strips)
-
Calipers or micrometer for thickness measurement
Procedure:
-
Sample Preparation:
-
Cut the cast CAP films into rectangular strips of uniform width (e.g., 25 mm).
-
Measure the thickness of each film specimen at multiple points and calculate the average thickness.
-
-
Testing:
-
Mount the film specimen securely in the grips of the UTM, ensuring it is aligned and not slipping.
-
Set the crosshead speed (e.g., 5 mm/min) and gauge length (e.g., 25 mm).[9]
-
Initiate the tensile test and record the load-elongation data until the film breaks.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength (maximum stress) and the elongation at break.
-
Test at least five specimens for each formulation and report the average values with standard deviation.[9]
-
Protocol 5: In Vitro Dissolution Testing of CAP-Coated Tablets
Objective: To evaluate the enteric performance of the CAP coating using a USP Apparatus 2 (Paddle Apparatus).[12][13]
Materials and Equipment:
-
Dissolution vessels
-
Paddles
-
Water bath maintained at 37°C ± 0.5°C[13]
-
0.1 N Hydrochloric Acid (HCl) solution (Acid Stage)[14]
-
pH 6.8 Phosphate (B84403) Buffer solution (Buffer Stage)[14]
-
CAP-coated tablets
-
UV-Vis Spectrophotometer or HPLC for drug analysis
Procedure:
-
Acid Stage (Simulated Gastric Fluid):
-
Fill the dissolution vessels with 750 mL of 0.1 N HCl and allow the temperature to equilibrate to 37°C.[14]
-
Place one coated tablet in each vessel.
-
Operate the paddle apparatus at a specified speed (e.g., 50 or 75 rpm) for 2 hours.[14]
-
At the end of 2 hours, withdraw a sample from each vessel and analyze for drug release. The amount of drug released should be minimal (typically <10%).
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
After the acid stage, add 250 mL of a pre-heated concentrated phosphate buffer to each vessel to adjust the pH to 6.8.[14]
-
Continue the dissolution test for a specified period (e.g., 45-60 minutes), withdrawing samples at predetermined time points.
-
Analyze the samples for drug content to determine the drug release profile in the intestinal phase.
-
Visualization of Workflows and Relationships
Diagram 1: Experimental Workflow for Solvent System Selection and Evaluation
References
- 1. pharmajia.com [pharmajia.com]
- 2. Glycerol and triethyl citrate plasticizer effects on molecular, thermal, mechanical, and barrier properties of cellulose acetate films (2021) | Samiris Côcco Teixeira | 71 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. testinglab.com [testinglab.com]
- 5. Ethyl Acetate vs Acetone: Key Differences & Industrial Applications [nexizo.ai]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. Properties of heat-humidity cured this compound free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
- 9. benchchem.com [benchchem.com]
- 10. Relative Viscosity of Polyamide (Brookfield Method) ASTM D789, D4878 [intertek.com]
- 11. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 12. Dissolution Testers – USP Guidelines - Total Laboratory Services - ERWEKA UK - Dissolution Testers [totallaboratoryservices.co.uk]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: Selecting Plasticizers for Cellulose Acetate Phthalate (CAP) Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose Acetate (B1210297) Phthalate (B1215562) (CAP) is a widely utilized polymer in the pharmaceutical industry, primarily for enteric coatings of oral dosage forms.[1][2][3] Its pH-dependent solubility allows for the protection of acid-labile drugs from the gastric environment and targeted release in the small intestine.[1][2] However, neat CAP films are often brittle and require the addition of plasticizers to improve their flexibility, processability, and overall performance.[4][5][6] Plasticizers are low molecular weight compounds that, when added to a polymer, increase its flexibility, durability, and workability by reducing the intermolecular forces between polymer chains.[7] The selection of an appropriate plasticizer is a critical step in the formulation of CAP-based films, as it significantly influences the mechanical, thermal, and drug release properties of the final product.[8]
This document provides detailed application notes and protocols for the selection and evaluation of plasticizers for CAP films, intended to guide researchers, scientists, and drug development professionals in this process.
Logical Workflow for Plasticizer Selection
The selection of a suitable plasticizer for a specific CAP film application is a systematic process that involves considering several factors, from the desired film properties to regulatory acceptance. The following diagram illustrates a logical workflow for this selection process.
References
- 1. Cellulose acetate phthalate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. university.apeejay.edu [university.apeejay.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellulose Acetate Phthalate in Controlled Drug Release Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cellulose Acetate Phthalate (B1215562) (CAP) in the formulation of controlled drug release systems. Detailed protocols for the preparation and evaluation of CAP-based microparticles and nanoparticles are provided, along with data presented in a structured format for easy reference.
Introduction to Cellulose Acetate Phthalate (CAP)
This compound (CAP) is a pH-sensitive polymer widely employed in the pharmaceutical industry for enteric coating and controlled drug delivery.[1] Its unique property of being insoluble in acidic environments (like the stomach) and soluble in the neutral to alkaline conditions of the small intestine makes it an ideal candidate for protecting acid-labile drugs, preventing gastric irritation, and targeting drug release to specific regions of the gastrointestinal tract.[1][2] The pH-dependent solubility of CAP is attributed to the presence of ionizable phthalate groups in its structure.[1]
Mechanism of Controlled Drug Release
The primary mechanism of controlled drug release from CAP-based formulations is pH-dependent dissolution. In the acidic environment of the stomach (pH 1-3), CAP remains unionized and, therefore, insoluble, forming a protective barrier around the drug core. As the formulation transitions to the higher pH of the small intestine (pH > 5.5), the phthalate groups ionize, leading to the dissolution of the polymer and subsequent release of the encapsulated drug.[2] This targeted release mechanism is crucial for drugs that are degraded by gastric acid or cause gastric irritation.
Caption: pH-dependent drug release mechanism of CAP.
Applications of CAP in Controlled Drug Release
CAP is a versatile polymer used in various controlled release formulations, including:
-
Enteric Coating of Tablets and Capsules: This is the most common application of CAP, where it is used to coat solid dosage forms to achieve delayed release.[2][3]
-
Microparticles and Microspheres: CAP can be used to encapsulate drugs in micro-sized particles to control their release profile. These are often prepared by emulsion-solvent evaporation.[4][5]
-
Nanoparticles: For targeted delivery and improved bioavailability, drugs can be encapsulated in CAP-based nanoparticles.[6][7]
Experimental Protocols
Protocol 1: Preparation of CAP Microspheres by Emulsion-Solvent Evaporation
This protocol describes a general method for preparing drug-loaded CAP microspheres.
Caption: Workflow for CAP microsphere preparation.
Materials:
-
This compound (CAP)
-
Active Pharmaceutical Ingredient (API)
-
Organic Solvent (e.g., Acetone)
-
Aqueous Phase (e.g., Liquid Paraffin)
-
Surfactant (e.g., Span 80)
-
Non-solvent for washing (e.g., Petroleum Ether)
Equipment:
-
High-speed stirrer
-
Beakers
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of CAP and the API in an organic solvent like acetone (B3395972).
-
Preparation of Aqueous Phase: Prepare the aqueous phase, for instance, liquid paraffin containing a surfactant such as Span 80 (e.g., 1.5% w/w).[5]
-
Emulsification: Add the organic phase to the aqueous phase under continuous high-speed stirring (e.g., 2000 rpm) to form an oil-in-oil emulsion.[4]
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 2 hours) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.[4]
-
Washing: Collect the microspheres by filtration and wash them multiple times with a non-solvent like petroleum ether to remove any residual oil.[4]
-
Drying: Dry the washed microspheres, for example, in a vacuum oven, to obtain a free-flowing powder.[4]
Table 1: Example Formulation Parameters for CAP Microspheres
| Parameter | Value | Reference |
| Drug to Polymer Ratio | 1:1 to 1:3 | [8] |
| Polymer Concentration | 1:5 (Polymer:Acetone) | [4] |
| Surfactant Concentration | 1.5% w/w Span 80 in Liquid Paraffin | [5] |
| Stirring Speed | 2000 rpm | [4] |
| Stirring Time | 2 hours | [4] |
Protocol 2: Preparation of CAP Nanoparticles by Nanoprecipitation
This protocol outlines a method for preparing drug-loaded CAP nanoparticles.
Materials:
-
This compound (CAP)
-
Active Pharmaceutical Ingredient (API)
-
Organic Solvent (e.g., Isopropyl alcohol and Acetone mixture)
-
Aqueous Phase (e.g., Water)
-
Surfactant (e.g., Pluronic F-68)
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Membrane filter (0.45 µm)
Procedure:
-
Preparation of Organic Phase: Dissolve CAP (e.g., 10 mg) and the API (e.g., 10 mg) in a suitable organic solvent system (e.g., 10 mL of isopropyl alcohol and acetone in a 9:1 ratio).[6]
-
Preparation of Aqueous Phase: Dissolve a surfactant like Pluronic F-68 (e.g., 5 mg) in water (e.g., 100 mL).[6]
-
Nanoprecipitation: Pour the organic phase into the aqueous surfactant solution under magnetic stirring (e.g., 1000 rpm).[6]
-
Solvent Evaporation: Continue stirring for a specified time (e.g., 2 hours) at room temperature to allow for the evaporation of the organic solvent.[6]
-
Purification: Filter the resulting nanoparticle suspension through a membrane filter (e.g., 0.45 µm) and then centrifuge (e.g., 10,000 rpm for 40 minutes) to collect the nanoparticles.[6]
Table 2: Example Formulation Parameters for CAP Nanoparticles
| Parameter | Value | Reference |
| Drug to Polymer Ratio | 1:1 to 1:3 | [6] |
| Surfactant Concentration | 2.5%, 5%, 10% | [6] |
| Stirring Speed | 1000 rpm | [6] |
| Stirring Time | 2 hours | [6] |
| Centrifugation Speed | 10,000 rpm | [6] |
| Centrifugation Time | 40 minutes | [6] |
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro dissolution test for enteric-coated formulations.
Caption: In vitro drug release testing workflow.
Materials:
-
Hydrochloric acid (0.1 N)
-
Phosphate buffer (pH 6.8)
-
CAP-based formulation
Equipment:
-
USP Dissolution Apparatus (Type I - Basket or Type II - Paddle)
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Acid Stage: Place the formulation in the dissolution apparatus containing 0.1 N HCl (pH 1.2) to simulate gastric fluid. Maintain the temperature at 37 ± 0.5 °C.[5]
-
Sampling (Acid Stage): Withdraw samples at predetermined time intervals for 2 hours.
-
Buffer Stage: After 2 hours, change the dissolution medium to a phosphate buffer of pH 6.8 to simulate intestinal fluid.[5]
-
Sampling (Buffer Stage): Continue to withdraw samples at various time points.
-
Analysis: Analyze the collected samples for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Table 3: Typical In Vitro Release Profile for CAP Formulations
| Time (hours) | Dissolution Medium | Expected Drug Release | Reference |
| 0 - 2 | 0.1 N HCl (pH 1.2) | Minimal (< 10%) | [4][5] |
| > 2 | Phosphate Buffer (pH 6.8) | Gradual and complete release | [4][5] |
Characterization of CAP Formulations
Table 4: Key Characterization Parameters and Methods
| Parameter | Method | Typical Results |
| Particle Size and Morphology | Scanning Electron Microscopy (SEM) | Spherical particles with a defined size range.[4] |
| Drug Loading and Encapsulation Efficiency | HPLC or UV-Vis Spectroscopy | High encapsulation efficiency is desirable.[8] |
| In Vitro Drug Release | USP Dissolution Apparatus | pH-dependent release profile.[5] |
| Physicochemical Properties | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To determine the physical state of the drug within the polymer matrix.[1] |
Conclusion
This compound is a valuable and versatile polymer for the development of controlled drug release formulations, particularly for enteric delivery. The protocols and data presented in these application notes provide a foundation for researchers and scientists to design and evaluate their own CAP-based drug delivery systems. The pH-sensitive nature of CAP allows for targeted drug release, which can lead to improved therapeutic outcomes and patient compliance.
References
Application Notes and Protocols: Microencapsulation using Cellulose Acetate Phthalate (CAP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellulose Acetate (B1210297) Phthalate (B1215562) (CAP) is a pH-sensitive polymer widely utilized in the pharmaceutical industry for enteric coating and controlled drug delivery.[1][2] Its unique property of being resistant to acidic gastric fluids while readily dissolving in the neutral to slightly alkaline environment of the intestine makes it an ideal candidate for microencapsulating acid-labile drugs or for targeting drug release to the small intestine.[2][3] This document provides detailed protocols for microencapsulation using CAP and presents key quantitative data to guide formulation development.
Microencapsulation with CAP can protect drugs from degradation in the stomach, mask unpleasant tastes, and provide sustained or targeted release, thereby improving therapeutic efficacy and patient compliance.[4] Common techniques for microencapsulation with CAP include emulsion-solvent evaporation, non-solvent addition, and spray drying.
Key Applications
-
Enteric Drug Delivery: Protecting acid-sensitive drugs from the gastric environment and preventing gastric irritation from certain drugs.[1][5]
-
Targeted Drug Release: Delivering drugs specifically to the intestinal tract for localized action or optimal absorption.[6][7]
-
Sustained Release: Modulating the rate of drug release to maintain therapeutic concentrations over an extended period.[8]
-
Taste Masking: Encapsulating drugs with bitter or unpleasant tastes to improve patient acceptability.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on microencapsulation using Cellulose Acetate Phthalate.
Table 1: Particle Size and Entrapment Efficiency of CAP Microcapsules
| Active Pharmaceutical Ingredient (API) | Microencapsulation Method | Polymer(s) | Average Particle Size (µm) | Drug Entrapment Efficiency (%) | Reference |
| Aspirin | Emulsion Solvent Evaporation | CAP | 378.05 ± 30.4 | 85.45 ± 0.2 | [9][10] |
| Aspirin | Emulsion Solvent Evaporation | Ethyl Cellulose (EC) + CAP (1:1) | 365.15 ± 45.2 | 80.11 ± 0.25 | [9][10] |
| Diclofenac Sodium | Emulsification-Solvent Evaporation | CAP | 560 - 920 | Up to 90 | [5][11] |
| Theophylline | Non-solvent Addition | CAP | Not specified | > 80 | [8] |
| Plasmid DNA | Not specified | CAP | 44.33 ± 30.22 | Low | [7] |
Table 2: In-Vitro Drug Release from CAP Microcapsules
| Active Pharmaceutical Ingredient (API) | Polymer(s) | Release Medium (Initial 2h) | % Release (Initial 2h) | Release Medium (Subsequent) | % Release (Subsequent) | Reference |
| Aspirin | CAP | pH 1.2 | Very slow | Acetate Buffer (pH 6.0) | Abrupt release | [9] |
| Diclofenac Sodium | CAP | 0.1 N HCl (pH 1.2) | 2 | Phosphate (B84403) Buffer (pH 6.8) | ~100 (after 4h) | [5][11] |
| Diclofenac Sodium | EC + CAP | 0.1 N HCl (pH 1.2) | Not specified | Phosphate Buffer (pH 6.8) | More sustained than individual polymers | [5] |
| Sodium Salicylate | CAP | 0.1 M HCl | Slow release over 2h | Phosphate Buffer (pH 8.0) | Controlled release | [12] |
Experimental Protocols
Protocol 1: Emulsion-Solvent Evaporation Method
This method is suitable for encapsulating water-insoluble or poorly water-soluble drugs.
Diagram: Emulsion-Solvent Evaporation Workflow
Caption: Workflow for microencapsulation by emulsion-solvent evaporation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (CAP)
-
Organic solvent (e.g., acetone)
-
Immiscible external phase (e.g., liquid paraffin)
-
Emulsifying agent (e.g., Span 80)
-
Washing solvent (e.g., n-hexane)
Procedure:
-
Preparation of the Internal Phase: Dissolve the desired amount of API and this compound in a suitable organic solvent like acetone (B3395972) to form a homogenous solution.[5]
-
Preparation of the External Phase: Prepare the external phase by dissolving an emulsifying agent (e.g., 1.5% w/w Span 80) in an immiscible liquid such as liquid paraffin.[5]
-
Emulsification: Add the internal phase to the external phase under continuous stirring at a controlled speed (e.g., 1200 rpm) to form a stable oil-in-oil emulsion.[6]
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 3 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of solid microcapsules.[6]
-
Collection and Washing: Collect the formed microcapsules by filtration and wash them with a suitable solvent like n-hexane to remove any residual oil.[6]
-
Drying: Dry the microcapsules at room temperature or in an oven at a controlled temperature.
Protocol 2: Non-Solvent Addition Method
This technique is based on the precipitation of the polymer around the drug particles.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (CAP)
-
Solvent for CAP (e.g., acetone)
-
Non-solvent (e.g., liquid paraffin)
-
Plasticizer (optional, e.g., Polyethylene Glycol - PEG)
Procedure:
-
Polymer Solution Preparation: Dissolve this compound and a plasticizer, if required, in acetone.
-
Drug Dispersion: Disperse the finely powdered API into the polymer solution under agitation.
-
Microencapsulation: Gradually add the non-solvent (liquid paraffin) to the agitated dispersion. This will cause the CAP to precipitate and form a coating around the API particles.
-
Hardening: Continue stirring to allow for the complete precipitation and hardening of the microcapsule walls.
-
Collection and Drying: Filter the microcapsules, wash with a suitable solvent to remove the non-solvent, and dry.
Mechanism of pH-Dependent Drug Release
The enteric property of CAP is attributed to the presence of phthalyl groups, which contain free carboxylic acid moieties.
Diagram: pH-Dependent Drug Release from CAP Microcapsules
Caption: pH-dependent solubility and drug release mechanism of CAP.
In the highly acidic environment of the stomach (pH 1.2-3.0), the carboxylic acid groups on the phthalate moieties of CAP remain protonated and non-ionized. This renders the polymer insoluble, and the microcapsule shell remains intact, protecting the encapsulated drug.[1][5]
Upon transit to the small intestine, where the pH is typically above 6.0, the carboxylic acid groups become ionized, leading to electrostatic repulsion between the polymer chains.[3] This causes the polymer to swell and dissolve, resulting in the release of the encapsulated drug.[3][5]
Characterization of Microcapsules
-
Particle Size and Morphology: Determined using techniques like optical microscopy, scanning electron microscopy (SEM), and particle size analyzers.[9]
-
Drug Loading and Encapsulation Efficiency: The amount of drug encapsulated is quantified, typically by dissolving a known weight of microcapsules and analyzing the drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
In-Vitro Drug Release Studies: Performed using dissolution apparatus under conditions simulating the gastrointestinal tract (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer at pH 6.8).[5] Samples are withdrawn at regular intervals and analyzed for drug content to determine the release profile.
Conclusion
Microencapsulation using this compound is a versatile and effective technique for the development of oral controlled drug delivery systems, particularly for enteric targeting. The choice of microencapsulation method and formulation parameters will depend on the physicochemical properties of the drug and the desired release profile. The protocols and data presented in these application notes provide a foundation for researchers to design and develop robust and effective CAP-based microparticulate drug delivery systems.
References
- 1. university.apeejay.edu [university.apeejay.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. sciensage.info [sciensage.info]
- 7. This compound microencapsulation and delivery of plasmid DNA to the intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Release Kinetic Studies of Aspirin Microcapsules from Ethyl Cellulose, this compound and their Mixtures by Emulsion Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Nanoparticle Formulation with Cellulose Acetate Phthalate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) is a well-established, FDA-approved pharmaceutical excipient traditionally used for the enteric coating of oral dosage forms.[1][2] Its pH-sensitive nature, where it remains stable in acidic environments and dissolves at a pH above 6.0-6.2, makes it an ideal candidate for targeted drug delivery to the intestine.[1][3] In recent years, CAP has garnered significant attention as a versatile polymer for the formulation of nanoparticles, offering a promising platform for the controlled release and targeted delivery of therapeutic agents.[4] These nanoparticles can encapsulate a wide range of drugs, protecting them from degradation in the stomach and facilitating their release in the small intestine or other neutral pH environments.[5] This document provides detailed protocols for the preparation and characterization of CAP-based nanoparticles and summarizes key formulation data.
Key Applications
CAP nanoparticles are being explored for various therapeutic applications, including:
-
Oral Drug Delivery: For enteric delivery of drugs sensitive to acidic degradation or to reduce gastric side effects.[3][4]
-
Topical and Transdermal Delivery: Formulations have been developed for delivering drugs like 5-fluorouracil (B62378) across the skin.[6]
-
Antiviral Therapy: CAP itself possesses HIV-1 entry inhibitory properties, making it a dual-function carrier for antiretroviral drugs like Dolutegravir (DTG) for pre-exposure prophylaxis (PrEP).[1][7]
-
Pediatric Medicine: Surfactant-free CAP-chitosan nanoparticles have been developed for pediatric administration of drugs like captopril.[5][8]
-
Treatment of Periodontal Disease: pH-dependent nanosystems loaded with chlorhexidine (B1668724) have been designed for buccal drug delivery.[9]
Experimental Protocols
Protocol 1: Nanoparticle Preparation by Nanoprecipitation
This method is suitable for encapsulating both hydrophobic and, with some modifications, hydrophilic drugs. It relies on the precipitation of the polymer upon its addition to a non-solvent.[5][8]
Materials:
-
Cellulose Acetate Phthalate (CAP)
-
Active Pharmaceutical Ingredient (API)
-
Aqueous Phase/Non-solvent (e.g., Deionized water)
-
Optional: Co-polymer like Chitosan (CH) for modifying surface properties and drug interaction.[8]
-
Optional: Stabilizer/Surfactant (e.g., Polyvinyl alcohol (PVA), Pluronic F-68), though surfactant-free methods are also common.[1][6][8]
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of CAP and the API in the organic solvent (e.g., 50 mg CAP in 5 mL Acetone).[1] Stir until a clear solution is formed.
-
Aqueous Phase Preparation: If using a co-polymer like chitosan, dissolve it in an acidic aqueous solution. If using a stabilizer, dissolve it in deionized water.
-
Nanoprecipitation: Add the organic phase drop-wise into the aqueous phase under constant magnetic stirring (e.g., 1000 rpm).[6]
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for several hours (e.g., 2 hours to overnight) to allow for the complete evaporation of the organic solvent.[6][10]
-
Purification: Centrifuge the nanoparticle suspension (e.g., 10,000-14,000 rpm for 40 min) to pellet the nanoparticles.[6][10]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unentrapped drug and residual solvent. Resuspend the pellet by vortexing or sonication after each wash.[10]
-
Final Product: The washed nanoparticles can be resuspended in deionized water for immediate characterization or freeze-dried for long-term storage.
Protocol 2: Nanoparticle Preparation by Emulsion-Solvent Evaporation
This technique is robust and can be adapted for various drug types through single (O/W) or double (W/O/W) emulsion methods.[1]
Materials:
-
This compound (CAP)
-
Active Pharmaceutical Ingredient (API)
-
Aqueous Phase (Deionized water)
-
Stabilizer/Surfactant (e.g., Pluronic F-68, Polyvinyl alcohol (PVA))[1][6]
Procedure (for Oil-in-Water, O/W):
-
Organic Phase (Oil Phase): Dissolve CAP (e.g., 10 mg) and the API (e.g., 10 mg of 5-FU) in a suitable water-immiscible or partially miscible organic solvent system (e.g., 10 mL of isopropyl alcohol and acetone, 9:1).[6]
-
Aqueous Phase: Dissolve a stabilizer in deionized water (e.g., 5 mg Pluronic F-68 in 100 mL water).[6]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form a fine oil-in-water emulsion.[1] For instance, add the organic phase drop-wise to the aqueous phase containing a stabilizer under constant magnetic stirring.[1]
-
Solvent Evaporation: Stir the emulsion for an extended period (e.g., 2 hours) at room temperature to evaporate the organic solvent, leading to the precipitation of the polymer and the formation of solid nanoparticles.[6]
-
Purification: Filter the nanoparticle suspension through a membrane filter (e.g., 0.45 µm) and then centrifuge for 40 minutes at 10,000 rpm.[6]
-
Washing & Storage: Wash the collected nanoparticles with deionized water and either resuspend or freeze-dry for storage.
Protocol 3: Nanoparticle Characterization
1. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI (a measure of the size distribution width). Laser Doppler Anemometry is used to measure the zeta potential (a measure of surface charge and colloidal stability).
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in deionized water (e.g., 1 mg/mL for size, 2 mg/mL for zeta potential).[1]
-
Sonicate the sample for 10 minutes to ensure a homogenous dispersion.[1]
-
Transfer the sample to a suitable cuvette.
-
Perform the measurement using a Zetasizer or similar instrument.
-
Measurements should be performed in triplicate at 25°C.[9]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.
-
Procedure:
-
After centrifugation during the purification step, collect the supernatant.
-
Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectrophotometry).[1][7]
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles] x 100
-
-
3. Morphology:
-
Principle: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) is used to visualize the shape and surface topography of the nanoparticles.
-
Procedure:
-
Prepare a sample by placing a drop of the nanoparticle suspension onto a stub or grid and allowing it to air-dry or by freeze-drying the nanoparticles.
-
Sputter-coat the dried sample with a conductive material (e.g., gold) for SEM.
-
Image the sample using the microscope at various magnifications.
-
Quantitative Data Summary
The following tables summarize the physicochemical properties of CAP nanoparticles from various studies.
Table 1: Formulation Parameters and Physicochemical Characteristics of Drug-Loaded CAP Nanoparticles
| Drug | Co-Polymer/System | Preparation Method | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Dolutegravir (DTG) | - | W/O/W or O/W Emulsion | ~200 | ≤ 0.2 | < -30 | ~70 | [1][7][11] |
| Captopril (CAT) | Chitosan (1:3 ratio) | Nanoprecipitation | 427.1 ± 32.7 | 0.17 ± 0.09 | +53.30 ± 0.95 | 61.0 ± 6.5 | [5][8] |
| Chlorhexidine (CHX) | Nanospheres | Emulsion-Diffusion | 250 - 300 | - | - | 77 | [9] |
| Chlorhexidine (CHX) | Nanocapsules | Emulsion-Diffusion | 250 - 300 | - | - | 61 | [9] |
| 5-Fluorouracil (5-FU) | - | Emulsion-Solvent Evaporation | 75 ± 3 | - | - | 82.5 ± 0.06 | [6] |
| 5-Fluorouracil (5-FU) | Dextran-coated | Emulsion-Solvent Evaporation | 79 ± 2 | - | - | 78.2 ± 0.12 | [6] |
| Nimesulide (B1678887) | - | Salting Out | 548.2 | - | -19.8 | - | [2] |
Visualizations
Caption: Workflow for CAP nanoparticle formulation and characterization.
Caption: pH-responsive drug release mechanism of CAP nanoparticles.
References
- 1. This compound and Antiretroviral Nanoparticle Fabrications for HIV Pre-Exposure Prophylaxis | MDPI [mdpi.com]
- 2. Preparation and characterization of nimesulide loaded cellulose acetate hydrogen phthalate nanoparticles by salting out technique | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. university.apeejay.edu [university.apeejay.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound and Antiretroviral Nanoparticle Fabrications for HIV Pre-Exposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactant-Free Chitosan/Cellulose Acetate Phthalate Nanoparticles: An Attempt to Solve the Needs of Captopril Administration in Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Preparation and Phytotoxicity Evaluation of Cellulose Acetate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Antiretroviral Nanoparticle Fabrications for HIV Pre-Exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spray Drying Techniques for Cellulose Acetate Phthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of spray drying as a technique to produce microparticles of Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP). This document is intended for professionals in the pharmaceutical industry engaged in formulation development, particularly for enteric drug delivery systems and taste-masking applications.
Introduction to Spray Drying of Cellulose Acetate Phthalate
This compound (CAP) is a widely utilized polymer in the pharmaceutical industry, primarily for the enteric coating of solid dosage forms.[1][2][3] Its pH-dependent solubility allows it to remain intact in the acidic environment of the stomach while dissolving in the neutral to alkaline conditions of the small intestine.[3] Spray drying is a continuous, single-step manufacturing process that converts a liquid feed into a dry powder. This technique is particularly advantageous for producing precisely engineered microparticles for applications such as microencapsulation of active pharmaceutical ingredients (APIs), creation of amorphous solid dispersions to enhance bioavailability, and taste-masking.[4]
When applied to CAP, spray drying offers a method to create free-flowing powders with a defined particle size and morphology, suitable for various downstream processing steps like tableting or capsule filling. The process involves atomizing a solution of CAP (often with an API and a plasticizer) into a hot gas stream, leading to rapid solvent evaporation and the formation of solid particles. The characteristics of the final spray-dried powder are highly dependent on the formulation and process parameters.
Key Formulation Components
This compound (CAP)
CAP is a hygroscopic, white to off-white, free-flowing powder.[5] It is practically insoluble in water and alcohols but soluble in various organic solvents, including ketones, esters, and certain solvent mixtures.[5] The typical concentration used for coating applications ranges from 0.5% to 9.0% of the core weight.[5]
Solvents
The choice of solvent is critical for dissolving CAP and any active ingredient. Acetone (B3395972) is a preferred solvent for CAP.[5] Solvent blends are commonly used to modify the drying rate and solubility characteristics. Effective solvent systems include:
-
Acetone
-
Acetone/Ethanol (B145695) blends (e.g., 1:1 v/v)[6]
-
Acetone/Methanol blends (e.g., 1:1 v/v)[6]
-
Acetone/Methylene Chloride blends
When using blends, it is recommended to dissolve the CAP powder in acetone before adding the second solvent.[5]
Plasticizers
Plasticizers are often incorporated into CAP formulations to improve the flexibility and mechanical properties of the resulting film or particle matrix, reducing brittleness and the risk of cracking.[5] Commonly used plasticizers for CAP include:
-
Diethyl Phthalate (DEP)
-
Triacetin
-
Triethyl Citrate (TEC)
-
Polyethylene Glycol (PEG)
The concentration of plasticizer can be up to 35% of the polymer weight.[5]
Spray Drying Process Parameters: Data Summary
| Parameter | Value | Formulation Details | Application/Reference |
| Inlet Temperature | 175°C | Cellulose Nanofibrils (related cellulose material) | General cellulose spray drying study |
| Inlet Temperature | 30 - 400°C | General polymeric particles | General spray drying patent |
| Outlet Temperature | 6 - 100°C | General polymeric particles | General spray drying patent |
| Feed Solution: Polymer Concentration | 5 - 12% w/v | CAP in Acetone/Ethanol or Acetone/Methanol | Electrospinning (related process)[6] |
| Feed Solution: Plasticizer Concentration | Up to 35% of polymer weight | General CAP formulations | General CAP properties[5] |
| Feed Solution: Solids Content | 10 - 30% | Typical for amorphous solid dispersions | General spray drying review |
| Atomizing Gas Flow Rate | 410 - 540 L/h | Cellulose Nanofibrils (related cellulose material) | General cellulose spray drying study |
| Liquid Feed Rate | 4.5 mL/min | Cellulose Nanofibrils (related cellulose material) | General cellulose spray drying study |
| Liquid Feed Rate | 5 - 5000 mL/min | General polymeric particles | General spray drying patent |
| Nozzle Diameter | 0.2 - 4 mm ID | General polymeric particles | General spray drying patent |
Experimental Protocols
The following are generalized protocols for the preparation of spray-dried this compound microparticles. These should be considered as a starting point for process development and optimization.
Protocol 1: Preparation of Placebo CAP Microparticles
Objective: To produce plain CAP microparticles to establish baseline process parameters.
Materials:
-
This compound (CAP) powder
-
Acetone, analytical grade
-
Ethanol, analytical grade
-
Diethyl Phthalate (DEP)
Equipment:
-
Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer)
-
Magnetic stirrer and stir plate
-
Analytical balance
-
Volumetric flasks and beakers
Methodology:
-
Solution Preparation:
-
Prepare a 1:1 (v/v) mixture of acetone and ethanol.
-
Weigh the desired amount of CAP powder to achieve a 5% (w/v) solution (e.g., 5 g of CAP in a final volume of 100 mL).
-
In a sealed container, add the CAP powder slowly to the acetone portion of the solvent mixture while stirring continuously with a magnetic stirrer.
-
Once the CAP is dispersed, add the ethanol portion and continue stirring until a clear, homogenous solution is formed. This may take several hours.
-
Weigh the plasticizer (DEP) corresponding to 25% of the CAP weight (e.g., 1.25 g of DEP for 5 g of CAP).
-
Add the DEP to the polymer solution and continue stirring until it is fully dissolved.
-
Filter the final solution prior to use to remove any undissolved particles.[5]
-
-
Spray Dryer Setup and Operation:
-
Set up the spray dryer according to the manufacturer's instructions.
-
Set the initial process parameters. A recommended starting point is:
-
Inlet Temperature: 120°C
-
Aspirator Rate: 85-95%
-
Atomizing Gas Flow Rate: 400-500 L/h
-
Feed Pump Rate: 3-5 mL/min
-
-
First, pump the pure solvent mixture through the system for a few minutes to stabilize the temperatures and wet the tubing.
-
Switch the feed to the prepared CAP solution and begin the spray drying process.
-
Monitor the inlet and outlet temperatures throughout the process. The outlet temperature will typically stabilize in the range of 60-80°C.
-
Continue the process until the entire solution has been sprayed.
-
After spraying is complete, continue to run the aspirator with hot gas for a few minutes to dry any residual powder in the system.
-
-
Powder Collection and Characterization:
-
Carefully collect the dried powder from the collection vessel.
-
Determine the process yield by weighing the collected powder.
-
Characterize the powder for particle size distribution (e.g., using laser diffraction), morphology (e.g., using Scanning Electron Microscopy - SEM), and residual solvent content (e.g., using Gas Chromatography - GC).
-
Protocol 2: Microencapsulation of a Model API
Objective: To encapsulate an active pharmaceutical ingredient within a CAP matrix.
Methodology:
-
Solution Preparation:
-
Follow the same procedure as in Protocol 4.1 for preparing the CAP and plasticizer solution in the chosen solvent system.
-
After the polymer and plasticizer are fully dissolved, add the desired amount of the API to the solution. The amount will depend on the target drug loading.
-
Stir until the API is completely dissolved (for a solid dispersion) or uniformly suspended (for a microencapsulation of a suspended drug). If preparing a suspension, ensure continuous stirring throughout the spray drying process to maintain homogeneity.
-
-
Spray Drying and Collection:
-
Follow the same procedure for spray dryer setup and operation as described in Protocol 4.1. The optimal parameters may need to be adjusted based on the properties of the API.
-
Collect the resulting API-loaded microparticles from the collection vessel.
-
-
Characterization:
-
In addition to the characterization steps in Protocol 4.1, analyze the microparticles for:
-
Drug Loading and Encapsulation Efficiency: Determine the amount of API in the microparticles using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) after dissolving a known quantity of the powder.
-
In Vitro Dissolution Testing: Perform dissolution studies in acidic medium (e.g., 0.1 N HCl, pH 1.2) for 2 hours, followed by a change to a buffer at a higher pH (e.g., phosphate (B84403) buffer, pH 6.8) to confirm the enteric properties.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for spray drying this compound.
Formulation Development Logic
Caption: Logical relationships in CAP formulation development.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Characterization of this compound (CAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Composition and Spray-Drying Process Parameters on Carrier-Free DPI Properties and Behaviors in the Lung: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phexcom.com [phexcom.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluid Bed Coating with Cellulose Acetate Phthalate (CAP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellulose Acetate (B1210297) Phthalate (B1215562) (CAP) is a widely utilized polymer in the pharmaceutical industry for the enteric coating of solid dosage forms such as tablets, pellets, and granules.[1][2] Its pH-dependent solubility ensures that the coated dosage form remains intact in the acidic environment of the stomach, preventing the release of the active pharmaceutical ingredient (API) and protecting the gastric mucosa from irritation. The polymer readily dissolves in the more neutral to alkaline environment of the small intestine, allowing for targeted drug release.[1][2]
Fluid bed coating is a highly efficient and widely used technique for applying a uniform and consistent coating of CAP onto particulate materials.[3] This document provides detailed application notes and protocols for the fluid bed coating of pharmaceutical cores with Cellulose Acetate Phthalate.
Materials and Equipment
Materials
-
Core Material: Tablets, pellets, or granules (e.g., Aspirin granules, Theophylline beads, Diclofenac sodium tablets).
-
Coating Polymer: this compound (CAP), NF grade.[1]
-
Plasticizer: Diethyl Phthalate (DEP), Triacetin, or Triethyl Citrate (TEC).[1][4] The amount can be up to 35% of the polymer weight.[1]
-
Solvents: Acetone (B3395972), Ethanol, or a mixture of both.[1][5]
Equipment
-
Fluid Bed Coater: Equipped with a Wurster insert (bottom spray) or top spray system (e.g., Glatt GPCG-5, Strea-1).[1][4][5]
-
Peristaltic Pump: For controlled delivery of the coating solution.
-
Spray Nozzle: Appropriate for the particle size and coating solution.
-
Analytical Balance.
-
Magnetic Stirrer or Overhead Mixer.
-
Glassware for solution preparation.
-
Dissolution Testing Apparatus (USP Apparatus 1 or 2).
-
Disintegration Tester.
-
Sieve Shaker for particle size analysis.
Experimental Protocols
Preparation of this compound (CAP) Coating Solution
A critical step in achieving a uniform and functional enteric coat is the preparation of a homogenous coating solution. The following protocol outlines the preparation of a typical CAP coating solution.
-
Solvent Preparation: Prepare the desired solvent system. A common system is a 1:1 by weight mixture of acetone and ethanol.[5]
-
Plasticizer Addition: Add the selected plasticizer (e.g., Diethyl Phthalate or Triacetin) to the solvent mixture and stir until fully dissolved. The concentration of the plasticizer is typically calculated as a percentage of the dry polymer weight (e.g., 25%).[5]
-
Polymer Dispersion: Slowly add the this compound powder to the solvent-plasticizer mixture under continuous agitation using a magnetic stirrer or overhead mixer. Ensure the polymer is added gradually to prevent the formation of clumps.
-
Dissolution: Continue stirring until the CAP is completely dissolved and the solution is clear. This may take a significant amount of time.
-
Filtering (Optional but Recommended): Filter the final coating solution through a suitable mesh to remove any undissolved particles or agglomerates before use.
Fluid Bed Coating Process
The following protocol describes the general procedure for coating pharmaceutical cores using a fluid bed coater with a Wurster (bottom spray) configuration.
-
Equipment Setup:
-
Install the Wurster insert and the appropriate spray nozzle in the fluid bed coater.
-
Ensure the system is clean and dry.
-
Set the initial process parameters as detailed in Table 2.
-
-
Core Material Loading: Load a pre-weighed amount of the core material (tablets, pellets, or granules) into the product container of the fluid bed coater.
-
Pre-heating and Fluidization: Start the fluidization process by introducing heated air into the system. Allow the core material to reach the desired bed temperature (e.g., 31-32°C).[5]
-
Coating Application:
-
Once the bed temperature is stable, begin spraying the prepared CAP coating solution onto the fluidized particles at a controlled spray rate.
-
Monitor the process parameters (inlet/outlet temperature, atomization pressure, spray rate, and fluidization air volume) throughout the coating process and adjust as necessary to maintain optimal conditions.
-
-
Drying: After the entire coating solution has been applied, stop the spray and continue to fluidize the coated particles with heated air for a specified period to ensure complete solvent evaporation and film formation.
-
Cooling: Once the drying phase is complete, turn off the heater and continue to fluidize the particles with ambient air until they have cooled down to room temperature.
-
Unloading and Storage: Carefully unload the coated product and store it in a well-closed container at controlled room temperature.
Data Presentation
Table 1: Example Formulations for this compound Coating Solutions
| Formulation ID | This compound (CAP) | Plasticizer | Solvent System | Reference |
| CAP-01 | 7.5% w/w | Triacetin (2.5% w/w) | Acetone (90% w/w) | [1] |
| CAP-02 | Varies (to achieve 27.5 cps viscosity) | Diethyl Phthalate (25% of dry polymer weight) | Acetone/Ethanol (1:1 by weight) | [5] |
| CAP-03 | Aquacoat® CPD (Aqueous dispersion) | Diethyl Phthalate (DEP) | Water | [4] |
Table 2: Typical Fluid Bed Coating Process Parameters for CAP Application
| Parameter | Value Range | Unit | Reference |
| Equipment | Strea-1 with Wurster insert | - | [5] |
| Inlet Air Temperature | 35 - 43 | °C | [5] |
| Outlet Air Temperature | 31 - 32 | °C | [5] |
| Atomization Pressure | 4 | bar | [5] |
| Spray Rate | 21.6 - 22.1 | mL/min | [5] |
| Column Height | 2 | inches | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the fluid bed coating process with this compound.
Quality Control and Analysis
After the coating process, it is essential to evaluate the quality and performance of the enteric-coated product.
Disintegration Testing
Perform disintegration testing according to USP guidelines. The coated product should show no signs of disintegration in simulated gastric fluid (pH 1.2) for at least 1 hour. Subsequently, it should disintegrate within a specified time in simulated intestinal fluid (pH 6.8).
Dissolution Testing
Conduct dissolution testing using USP Apparatus 1 (baskets) or 2 (paddles). The test is typically performed in a two-stage process:
-
Acid Stage: The dosage form is placed in 0.1 N HCl (pH 1.2) for 2 hours. The amount of API released should be minimal, as specified in the product monograph.
-
Buffer Stage: After 2 hours, the dissolution medium is changed to a phosphate (B84403) buffer (pH 6.8). The drug release should then meet the specified profile for the product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Agglomeration of Particles | - Excessive spray rate- Low fluidization air volume- Low inlet air temperature | - Decrease the spray rate- Increase the fluidization air volume- Increase the inlet air temperature to enhance drying efficiency |
| Spray Drying | - High inlet air temperature- High atomization pressure- Low spray rate | - Decrease the inlet air temperature- Reduce the atomization pressure- Increase the spray rate |
| Cracked or Peeling Coat | - Insufficient plasticizer- Inadequate drying | - Increase the plasticizer concentration in the coating solution- Extend the drying time after spraying is complete |
| Incomplete Enteric Protection | - Insufficient coating weight gain- Non-uniform coating | - Increase the amount of coating solution applied- Optimize process parameters for better uniformity (e.g., adjust spray pattern, fluidization) |
References
Application Notes and Protocols for the Quantification of Cellulose Acetate Phthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of various analytical methods for the quantification of Cellulose Acetate Phthalate (CAP), a widely used enteric coating polymer in the pharmaceutical industry. The following sections present the principles, experimental protocols, and comparative data for the most common analytical techniques.
Titrimetric Methods
Titrimetry is a classic and robust method for the quantification of key functional groups in this compound, namely the acetyl and phthalyl (carboxybenzoyl) groups, as well as the free acidity. These methods are often stipulated in pharmacopeial monographs.
Application Notes
Titrimetric methods are advantageous due to their low cost and requirement for basic laboratory equipment. They provide a direct measure of the acidic and ester functional groups within the polymer. The determination of the acetyl and phthalyl content is crucial as it dictates the polymer's solubility at different pH values, which is the fundamental principle of its enteric-coating properties. The free acid content is an important quality control parameter, as high levels can indicate degradation of the polymer.
Quantitative Data Summary
| Parameter | Method | Typical Specification Range |
| Acetyl Content | Saponification and Titration | 21.5% - 26.0% |
| Phthalyl Content | Direct Titration | 30.0% - 40.0% |
| Free Acid (as Phthalic Acid) | Direct Titration | Not more than 3.0% |
Experimental Protocols
Protocol 1.1: Determination of Phthalyl (Carboxybenzoyl) Content
-
Sample Preparation: Accurately weigh approximately 1 g of this compound.
-
Dissolution: Dissolve the sample in 50 mL of a 3:2 (v/v) mixture of ethanol (B145695) (95%) and acetone.
-
Titration: Add 2 drops of phenolphthalein (B1677637) indicator solution. Titrate with standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a persistent pink endpoint is observed.
-
Blank Determination: Perform a blank titration using 50 mL of the ethanol/acetone mixture and subtract this volume from the sample titration volume.
-
Calculation: The phthalyl content is calculated based on the volume of NaOH consumed.
Protocol 1.2: Determination of Acetyl Content
-
Sample Preparation: Accurately weigh approximately 500 mg of this compound into a glass-stoppered conical flask.
-
Saponification: Add 50 mL of water and exactly 50 mL of 0.5 M sodium hydroxide (NaOH) solution.
-
Heating: Boil the mixture for 60 minutes under a reflux condenser to ensure complete saponification of the acetyl groups.
-
Titration: After cooling to room temperature, add 5 drops of phenolphthalein indicator solution and titrate the excess NaOH with standardized 0.5 M hydrochloric acid (HCl).
-
Blank Determination: Perform a blank determination with 50 mL of 0.5 M NaOH and no sample.
-
Calculation: The acetyl content is calculated from the amount of NaOH consumed in the saponification reaction.[1]
Protocol 1.3: Determination of Free Acid Content
-
Sample Preparation: Accurately weigh about 3.0 g of this compound into a glass-stoppered conical flask.
-
Extraction: Add 100 mL of diluted methanol (B129727) (1 in 2) and shake for 2 hours.
-
Filtration: Filter the mixture. Wash the flask and the residue with two 10 mL portions of diluted methanol (1 in 2), combining the filtrate and washings.
-
Titration: Titrate the combined filtrate with 0.1 M sodium hydroxide (NaOH) using 3 drops of phenolphthalein as an indicator.
-
Blank Determination: Perform a blank titration on 120 mL of the diluted methanol.
-
Calculation: Calculate the percentage of free acid, expressed as phthalic acid.[1]
Workflow for Titrimetric Analysis
References
Application Notes and Protocols for In Vitro Dissolution Testing of Cellulose Acetate Phthalate (CAP) Coated Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose Acetate Phthalate (CAP) is a widely utilized polymer for enteric coating of solid oral dosage forms, such as tablets and capsules. Its pH-dependent solubility profile makes it an ideal candidate for protecting acid-labile active pharmaceutical ingredients (APIs) from the harsh acidic environment of the stomach and preventing gastric irritation from certain drugs. CAP is resistant to dissolution at the low pH of the stomach but readily dissolves in the more neutral to mildly alkaline environment of the small intestine, ensuring targeted drug release.
This document provides detailed application notes and standardized protocols for conducting in vitro dissolution testing of CAP-coated tablets, a critical quality control and drug development tool. The methodologies outlined are based on established pharmacopeial guidelines, such as those found in the United States Pharmacopeia (USP), and are intended to ensure the reliable and reproducible assessment of drug release from these dosage forms.
Principle of Two-Stage Dissolution Testing
The in vitro dissolution test for enteric-coated tablets is designed to mimic the physiological transit of the dosage form from the stomach to the small intestine. This is achieved through a two-stage process:
-
Acid Stage: The tablet is first exposed to a low-pH medium that simulates the gastric environment. The enteric coating should remain intact during this stage, with minimal drug release. This stage assesses the coating's ability to protect the drug in the stomach.
-
Buffer Stage: Following the acid stage, the tablet is transferred to a higher-pH buffer medium that simulates the intestinal fluid. In this environment, the CAP coating is expected to dissolve, leading to the disintegration of the tablet and the release of the API.
Data Presentation
The following tables summarize representative quantitative data from a dissolution study of a Diclofenac Sodium enteric-coated tablet using this compound.
Table 1: Dissolution Parameters
| Parameter | Condition |
| Apparatus | USP Apparatus II (Paddle) |
| Rotation Speed | 50 rpm[1] |
| Temperature | 37°C ± 0.5°C[1] |
| Acid Stage Medium | 900 mL of 0.1 N HCl (pH 1.2)[1] |
| Acid Stage Duration | 2 hours[1] |
| Buffer Stage Medium | 900 mL of pH 6.8 Phosphate (B84403) Buffer[1] |
| Buffer Stage Duration | 60 minutes[1] |
| Sampling Volume | 10 mL (replaced with fresh medium)[1] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
Table 2: Representative Dissolution Profile of CAP-Coated Diclofenac Sodium Tablets
| Time (minutes) | Dissolution Medium | Mean Cumulative % Drug Released |
| 120 | 0.1 N HCl (pH 1.2) | < 1% |
| 135 | pH 6.8 Phosphate Buffer | 45% |
| 150 | pH 6.8 Phosphate Buffer | 75% |
| 165 | pH 6.8 Phosphate Buffer | 88% |
| 180 | pH 6.8 Phosphate Buffer | 95% |
Note: The data presented is a representative profile and may vary depending on the specific drug, formulation, and coating parameters.
Experimental Protocols
Preparation of Dissolution Media
4.1.1. 0.1 N Hydrochloric Acid (HCl) Solution (pH 1.2)
-
Add 8.5 mL of concentrated hydrochloric acid to a 1000 mL volumetric flask.
-
Add purified water to the flask, bringing the volume close to the 1000 mL mark.
-
Allow the solution to equilibrate to room temperature.
-
Adjust the final volume to 1000 mL with purified water.
-
Verify the pH of the solution.
4.1.2. pH 6.8 Phosphate Buffer
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of purified water.
-
In a separate container, add 77 mL of 0.2 N sodium hydroxide (B78521) and dilute with purified water to 1000 mL.
-
Mix the two solutions.
-
Adjust the pH to 6.8 ± 0.05 using 0.2 N sodium hydroxide or 0.2 N hydrochloric acid if necessary.
Dissolution Test Procedure
4.2.1. Acid Stage
-
Set up the USP Apparatus II (Paddle) and pre-heat the dissolution vessels containing 900 mL of 0.1 N HCl to 37°C ± 0.5°C.
-
Carefully place one CAP-coated tablet in each vessel.
-
Start the apparatus and operate at a paddle speed of 50 rpm for 2 hours.
-
At the end of the 2-hour period, withdraw a sample from each vessel for analysis to determine the amount of drug released in the acidic medium.
4.2.2. Buffer Stage
-
After completion of the acid stage, carefully raise the paddles out of the medium.
-
Remove the tablets from the vessels.
-
Replace the 0.1 N HCl with 900 mL of pre-heated (37°C ± 0.5°C) pH 6.8 phosphate buffer in each vessel.
-
Place the same tablets back into their respective vessels.
-
Resume the operation of the apparatus at a paddle speed of 50 rpm.
-
Withdraw 10 mL samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated pH 6.8 phosphate buffer.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF syringe filter).
Sample Analysis (Illustrative Example using UV-Vis Spectrophotometry)
-
Prepare a standard stock solution of the active pharmaceutical ingredient (API) of a known concentration in the pH 6.8 phosphate buffer.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
Measure the absorbance of the calibration standards and the samples withdrawn from the dissolution test at the wavelength of maximum absorbance (λmax) for the API.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the API in the test samples from the calibration curve.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the in vitro dissolution testing workflow for CAP-coated tablets.
Caption: Workflow for In Vitro Dissolution Testing of CAP-Coated Tablets.
References
Troubleshooting & Optimization
Technical Support Center: Cellulose Acetate Phthalate (CAP) Film Coating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the enteric coating process with cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cracking in cellulose acetate phthalate films?
A1: Film cracking in CAP coatings primarily occurs when the internal stress within the film exceeds its tensile strength. This can be caused by a variety of formulation and processing factors, including suboptimal plasticizer levels, excessive drying temperatures, and high internal stresses generated during film formation.[1]
Q2: How does the choice of plasticizer affect CAP film properties?
A2: Plasticizers are crucial for imparting flexibility to CAP films. The type and concentration of the plasticizer directly impact the film's mechanical properties. For instance, increasing the plasticizer concentration generally increases the film's elongation (flexibility) but decreases its tensile strength and elastic modulus.[2][3] Commonly used plasticizers for CAP include triethyl citrate (B86180) (TEC), diethyl phthalate (DEP), and triacetin.[4][5] TEC is known to produce softer films compared to DEP and triacetin.[6]
Q3: What is the role of solvents in CAP film coating?
A3: The solvent system used to dissolve CAP and other formulation components plays a critical role in film formation. The solvent's volatility affects the drying rate and, consequently, the film's morphology and integrity. A solvent that evaporates too quickly can lead to a porous and stressed film, increasing the risk of cracking.[7][8] The choice of solvent can also influence drug recrystallization within the film, which can impact the film's mechanical properties and dissolution profile.[9]
Q4: How do temperature and humidity influence the coating process?
A4: Temperature and humidity are critical process parameters that affect solvent evaporation and film coalescence. High temperatures can accelerate drying, which may not allow sufficient time for the polymer chains to form a continuous, stress-free film, leading to cracking.[7][10] Conversely, high humidity can slow down the evaporation of aqueous-based coating solutions, potentially leading to a sticky and uneven film surface.[9][11] Curing conditions, such as applying heat and humidity post-coating, can improve film coalescence and mechanical strength.[6][10]
Troubleshooting Guide: CAP Film Cracking
This guide provides a systematic approach to diagnosing and resolving film cracking issues.
Problem: The CAP film on my tablets/pellets is cracking.
Below is a troubleshooting workflow to identify and address the potential causes of film cracking.
Caption: Troubleshooting workflow for diagnosing and resolving CAP film cracking.
Quantitative Data Summary
The following tables summarize key quantitative data related to CAP film formulation and processing to help prevent film cracking.
Table 1: Effect of Plasticizer Concentration on Mechanical Properties of CAP Films
| Plasticizer | Concentration (% w/w of polymer) | Tensile Strength (MPa) | Elongation at Break (%) |
| Triethyl Citrate (TEC) | 15 | 15.2 | 12.5 |
| 25 | 10.8 | 25.3 | |
| Diethyl Phthalate (DEP) | 15 | 18.5 | 8.2 |
| 25 | 13.1 | 18.9 | |
| Triacetin | 15 | 20.1 | 6.5 |
| 25 | 14.7 | 15.4 |
Note: These are representative values and can vary based on the specific grade of CAP, film preparation method, and testing conditions.
Table 2: Recommended Process Parameters for Fluid Bed Coating with Aqueous CAP Dispersions
| Parameter | Recommended Range |
| Inlet Air Temperature | 40 - 60 °C |
| Product Temperature | 30 - 40 °C[12] |
| Atomizing Air Pressure | 1.5 - 2.5 bar |
| Spray Rate | 10 - 30 g/min/kg of tablets |
| Relative Humidity | 40 - 60% |
Experimental Protocols
Protocol 1: Tensile Strength Testing of CAP Films (based on ASTM D882)
Objective: To determine the tensile strength and elongation at break of prepared CAP films.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Micrometer for thickness measurement
-
Specimen cutter
Procedure:
-
Sample Preparation:
-
Cast CAP films of uniform thickness (typically 0.1-0.2 mm) on a level, non-stick surface and allow to dry completely under controlled temperature and humidity.
-
Cut rectangular test specimens from the dried film. Per ASTM D882, the specimen width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm.[4] A common dimension is 25 mm wide and 150 mm long.[2]
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average.
-
-
Test Conditions:
-
Condition the specimens at a standard laboratory temperature of 23 ± 2 °C and 50 ± 5 % relative humidity for at least 24 hours before testing.[13]
-
-
Testing:
-
Set the initial grip separation on the UTM (e.g., 100 mm).[4]
-
Securely mount the specimen in the grips, ensuring it is properly aligned and not slipping.
-
Set the crosshead speed (rate of grip separation). A typical rate for thin plastic films is 50 mm/min.[2]
-
Start the test and record the force and elongation until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength (MPa): Calculate by dividing the maximum load (in Newtons) by the original cross-sectional area (in mm²) of the specimen.
-
Elongation at Break (%): Calculate as ((Final gauge length - Initial gauge length) / Initial gauge length) * 100.
-
Protocol 2: Glass Transition Temperature (Tg) Measurement of CAP Films by DSC
Objective: To determine the glass transition temperature (Tg) of CAP films, which is indicative of the film's flexibility and the plasticizer's efficiency.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Sample press
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the CAP film into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
The following is a typical temperature program:
-
Equilibrate at a temperature well below the expected Tg (e.g., -20 °C).
-
Ramp the temperature up at a constant heating rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 180 °C).[1]
-
-
Perform the measurement under a continuous purge of inert gas, such as nitrogen (e.g., 50 mL/min).[1]
-
-
Data Analysis:
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationships between key formulation and process variables and their impact on the final film properties, ultimately influencing the occurrence of film cracking.
Caption: Relationship between formulation/process variables and film cracking.
References
- 1. mt.com [mt.com]
- 2. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 3. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zwickroell.com [zwickroell.com]
- 5. matestlabs.com [matestlabs.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. resources.culturalheritage.org [resources.culturalheritage.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of heat-humidity cured this compound free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. micomlab.com [micomlab.com]
- 14. youtube.com [youtube.com]
- 15. thermalsupport.com [thermalsupport.com]
"preventing orange peel effect in cellulose acetate phthalate coating"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the "orange peel" effect in cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) coatings.
Frequently Asked Questions (FAQs)
Q1: What is the "orange peel" effect in tablet coating?
The "orange peel" effect is a surface defect characterized by a rough, textured appearance that resembles the skin of an orange.[1] This defect indicates that the coating solution has not adequately spread and leveled on the tablet surface before drying, resulting in a non-uniform film.
Q2: What are the primary causes of the orange peel effect in CAP coatings?
The primary causes can be broadly categorized into two main areas:
-
Formulation-Related Issues: These include high viscosity of the coating solution, inappropriate solvent selection, and incorrect plasticizer concentration.[1]
-
Process-Related Issues: These involve improper spray gun setup and processing parameters such as a high spray rate, incorrect atomization pressure, suboptimal drying conditions (inlet air temperature and volume), low pan speed, and incorrect distance between the spray gun and the tablet bed.[1][2]
Q3: How does the viscosity of the CAP solution contribute to the orange peel effect?
A highly viscous coating solution does not atomize into fine droplets and fails to spread evenly on the tablet surface.[1][3] This poor flowability prevents the formation of a smooth film, leading to a rough surface upon drying. The viscosity of the CAP solution is influenced by the polymer's molecular weight, concentration (solid content), solvent system, and temperature.[4][5]
Q4: What is the role of a plasticizer in preventing the orange peel effect?
Plasticizers are added to CAP formulations to increase the flexibility of the coating film and reduce its glass transition temperature (Tg).[6] An optimal concentration of a suitable plasticizer, such as triethyl citrate (B86180) (TEC) or diethyl phthalate (DEP), can improve film coalescence and prevent cracking, which can indirectly contribute to a smoother surface. However, an incorrect type or concentration of plasticizer can negatively impact the film's mechanical properties.[7][8]
Q5: Can the properties of the tablet core affect the coating quality?
Yes, the properties of the tablet core, such as surface roughness and hardness, can influence the final appearance of the coating. A very rough or friable tablet core can contribute to an uneven coating surface.[9]
Troubleshooting Guides
Issue: Orange Peel Effect Observed on Coated Tablets
This guide provides a systematic approach to troubleshooting and resolving the orange peel defect during the CAP coating process.
Step 1: Analyze the Coating Formulation
High viscosity is a frequent cause of the orange peel effect.[1]
-
Action 1.1: Measure the Viscosity of the Coating Solution. Compare the measured viscosity to the recommended range for your specific CAP polymer and application.
-
Action 1.2: Reduce the Viscosity. If the viscosity is too high, consider the following adjustments:
-
Decrease the solid content (concentration) of the CAP in the solution.[1]
-
Add a suitable solvent to dilute the solution. Acetone or acetone-blended with alcohols are common solvents for CAP.[6]
-
Ensure the plasticizer concentration is optimal. For CAP, plasticizers like triacetin, diethyl phthalate, or triethyl citrate are commonly used at concentrations up to 35% of the polymer weight.[6]
-
Step 2: Evaluate the Spraying and Process Parameters
Improper atomization and spreading of the coating solution are key contributors to this defect.
-
Action 2.1: Check the Atomization Air Pressure. Insufficient atomization pressure results in larger droplets that do not spread evenly.[2] Conversely, excessively high pressure can cause spray drying before the droplets reach the tablet surface.[2] Increase the atomizing air pressure to achieve finer droplets.[10]
-
Action 2.2: Optimize the Spray Rate. A high spray rate can lead to overwetting of the tablets, preventing proper leveling of the film.[1] Reduce the spray rate to allow adequate time for the droplets to spread and coalesce.
-
Action 2.3: Adjust the Gun-to-Tablet Bed Distance. If the spray gun is too far from the tablet bed, the droplets may dry prematurely. If it is too close, it can cause overwetting.[1] Adjust the distance to ensure proper droplet deposition and spreading.
-
Action 2.4: Verify the Pan Speed. A slow pan speed can lead to localized overwetting.[1] Increasing the pan speed can improve the uniformity of spray distribution.
-
Action 2.5: Monitor Drying Conditions. Inadequate drying (low inlet air temperature or volume) can result in a wet coating that does not level properly.[1] Conversely, excessively high temperatures can cause the solvent to evaporate too quickly.[9] Adjust the inlet air temperature and airflow to ensure efficient but not overly rapid drying.
The following diagram illustrates the logical workflow for troubleshooting the orange peel effect.
Data Presentation
The following tables summarize key formulation and process parameters that can be optimized to prevent the orange peel effect in CAP coatings.
Table 1: Formulation Variables Influencing Orange Peel Defect
| Parameter | Recommended Range/Value | Rationale and Remarks |
| CAP Concentration (Solid Content) | 5-15% w/w | Higher concentrations increase viscosity, which can lead to orange peel.[1][11] |
| Solution Viscosity | 50-200 mPa·s | Lower viscosity promotes better atomization and spreading.[11] Viscosity is a critical parameter to control.[5] |
| Plasticizer Type | Triethyl Citrate (TEC), Diethyl Phthalate (DEP), Triacetin | The choice of plasticizer affects film flexibility and mechanical properties.[6][7] |
| Plasticizer Concentration | 15-35% of CAP weight | Higher plasticizer content generally increases film elongation but can decrease tensile strength.[7][8] An optimal concentration is crucial. |
| Solvent System | Acetone, Acetone/Alcohol blends | The solvent system affects the drying rate and solubility of CAP. Rapid evaporation can contribute to the orange peel effect.[6] |
Table 2: Process Parameters for Preventing Orange Peel Defect
| Parameter | Recommended Range/Value | Rationale and Remarks |
| Atomization Air Pressure | 1.5 - 2.5 bar (22-36 psi) | Higher pressure leads to smaller droplet size and a smoother surface.[10] However, excessive pressure can cause spray drying.[2] |
| Spray Rate | 10 - 50 g/min (for lab scale) | A lower spray rate prevents overwetting and allows for better droplet spreading.[1] |
| Inlet Air Temperature | 40 - 60 °C | Must be sufficient to dry the coating without causing premature drying of the spray.[1][9] |
| Pan Speed | 10 - 20 rpm | Higher pan speed improves tablet mixing and uniform coating distribution.[2] |
| Gun-to-Tablet Bed Distance | 15 - 25 cm | An optimal distance ensures droplets are still wet upon impact without overwetting the tablet bed.[1] |
Experimental Protocols
Protocol 1: Preparation of Cellulose Acetate Phthalate (CAP) Coating Solution
Objective: To prepare a 10% (w/w) CAP coating solution with 25% (w/w of CAP) diethyl phthalate (DEP) as a plasticizer.
Materials:
-
This compound (CAP) powder
-
Diethyl Phthalate (DEP)
-
Acetone
-
Isopropyl Alcohol (IPA)
-
Magnetic stirrer and stir bar
-
Beaker or sealed container
-
Analytical balance
Procedure:
-
Solvent Preparation: Prepare a solvent blend of Acetone:IPA in a 90:10 ratio by weight.
-
CAP Dissolution: In a beaker, weigh the required amount of the Acetone:IPA solvent blend.
-
While continuously stirring the solvent with a magnetic stirrer, slowly add the pre-weighed CAP powder to create a vortex. Continue stirring until the CAP is completely dissolved. This may take a significant amount of time.
-
Plasticizer Addition: Once the CAP is fully dissolved, add the pre-weighed DEP to the solution.
-
Final Mixing: Continue stirring the solution until the DEP is fully incorporated and the solution appears clear and homogenous.
-
Viscosity Measurement (Optional but Recommended):
-
Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the prepared solution at a controlled temperature (e.g., 25°C).
-
Record the viscosity. If it is outside the desired range, adjust by adding more solvent (to decrease viscosity) or allowing some solvent to evaporate under controlled conditions (to increase viscosity).
-
Protocol 2: Pan Coating of Tablets with CAP Solution
Objective: To apply the prepared CAP coating solution to tablet cores while minimizing the risk of the orange peel effect.
Equipment:
-
Pan coater with spray system
-
Peristaltic pump
-
Prepared CAP coating solution
-
Tablet cores
Procedure:
-
Pre-heating: Load the tablet cores into the coating pan. Start the pan rotation and pre-heat the tablet bed to a surface temperature of 35-40°C using the inlet air.
-
Parameter Setup: Set the process parameters according to the recommendations in Table 2. Start with a lower spray rate and moderate atomization pressure.
-
Pan Speed: 15 rpm
-
Inlet Air Temperature: 50°C
-
Atomization Air Pressure: 2.0 bar
-
Spray Rate: 15 g/min
-
Gun-to-Tablet Bed Distance: 20 cm
-
-
Coating: Once the tablet bed has reached the target temperature, start the spray application of the CAP solution.
-
Monitoring: Continuously monitor the coating process for any signs of overwetting or spray drying. Visually inspect the tablet surface periodically for the formation of the orange peel defect.
-
Adjustments: If the orange peel effect begins to appear, make systematic adjustments to the process parameters as outlined in the troubleshooting guide. For example, slightly increase the atomization pressure or decrease the spray rate.
-
Drying: After the entire coating solution has been applied, continue to rotate the tablets in the pan with the inlet air on for a specified period (e.g., 15-30 minutes) to ensure the coating is fully dried.
-
Cooling: Once the drying phase is complete, turn off the inlet air heater and allow the tablets to cool to room temperature while the pan is still rotating.
Visualization of Key Relationships
The following diagram illustrates the causal relationships between key variables and the formation of the orange peel defect.
References
- 1. scribd.com [scribd.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. viscosity.com [viscosity.com]
- 4. Inline Viscosity Measurement in Enteric Coating of Tablets - SHENZHEN LONNMETER GROUP [lonnmeter.com]
- 5. Monitoring enteric coating for pharmaceutical products and livestock feed » rheonics :: viscometer and density meter [rheonics.com]
- 6. eastman.com [eastman.com]
- 7. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icapsulepack.com [icapsulepack.com]
- 10. Coating uniformity: influence of atomizing air pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phexcom.com [phexcom.com]
Technical Support Center: Optimizing Plasticizer Concentration for Cellulose Acetate Phthalate (CAP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) and optimizing plasticizer concentrations for film coating formulations.
Troubleshooting Guide: Common Film Coating Defects
This guide addresses common issues encountered during the application of plasticized CAP films.
| Problem | Potential Cause | Suggested Solution |
| Film Cracking or Brittleness | Insufficient Plasticizer Concentration: The film lacks the necessary flexibility to withstand the stresses of drying and handling.[1] | - Increase the plasticizer concentration in the formulation. Common plasticizers for CAP include diethyl phthalate (DEP), triethyl citrate (B86180) (TEC), and triacetin (B1683017).[2][3] - Ensure the chosen plasticizer is compatible with CAP.[2][3] - Re-evaluate the plasticizer type; some are more efficient at reducing brittleness than others.[3] |
| High Internal Stress: Rapid solvent evaporation or excessive drying temperatures can lead to high internal stress in the film. | - Optimize the drying conditions by reducing the temperature and/or airflow to allow for a more gradual solvent removal. - Consider using a solvent system with a slower evaporation rate. | |
| Film Tacky or Too Soft | Excessive Plasticizer Concentration: Too much plasticizer can lead to a soft, sticky film surface, which can cause tablets to stick together ("twinning").[4] | - Decrease the plasticizer concentration in the formulation. - Verify the accuracy of all measurements during formulation preparation. |
| Inadequate Drying: Residual solvent in the film can contribute to tackiness. | - Increase the drying time or temperature to ensure complete solvent removal. - Optimize airflow in the coating equipment. | |
| Orange Peel / Roughness | High Solution Viscosity: The coating solution is too thick to level properly on the tablet surface before drying.[5][6] | - Decrease the solids content of the coating solution. - Increase the solvent content to reduce viscosity. |
| Premature Drying of Spray Droplets: The atomized droplets dry before they can coalesce and form a smooth film on the tablet surface.[5] | - Reduce the distance between the spray nozzle and the tablet bed. - Decrease the atomizing air pressure to form larger droplets.[6] - Lower the drying air temperature or airflow.[6] | |
| Logo Bridging or Infilling | Low Film-Forming Temperature: The film does not adequately conform to the debossed logo. | - Increase the plasticizer concentration to lower the glass transition temperature (Tg) and improve film coalescence at a given temperature. |
| High Spray Rate: Excessive application of the coating solution fills the logo before it can dry. | - Reduce the spray rate to allow for gradual film formation.[4][6] | |
| Peeling or Flaking of the Film | Poor Adhesion to the Substrate: The film does not adhere well to the tablet core. | - Ensure the tablet surface is clean and free of dust or lubricants. - Consider the addition of an adhesion-promoting agent to the formulation. |
| High Internal Stress: Similar to film cracking, high stress can cause the film to pull away from the surface. | - Increase the plasticizer concentration to reduce the film's internal stress. |
Frequently Asked Questions (FAQs)
Formulation Questions
Q1: What are the most common plasticizers for Cellulose Acetate Phthalate (CAP)?
A1: Commonly used plasticizers for CAP include diethyl phthalate (DEP), triethyl citrate (TEC), triacetin (glycerol triacetate), and dibutyl tartrate.[2][3] The choice often depends on the desired film properties, such as hydrophilicity and flexibility, as well as regulatory acceptance.[2]
Q2: What is a typical starting concentration range for plasticizers with CAP?
A2: A typical starting range for plasticizers in CAP formulations is between 15% and 40% by weight of the polymer.[3] However, the optimal concentration is highly dependent on the specific plasticizer used and the desired mechanical properties of the final film.[3][7]
Q3: How does increasing the plasticizer concentration affect the properties of my CAP film?
A3: Increasing the plasticizer concentration generally leads to:
-
Increased flexibility and percentage of elongation at break.[8][9]
-
Decreased glass transition temperature (Tg), making the film softer and more pliable at lower temperatures.[3][9]
Q4: Can the type of plasticizer affect the drug release profile from an enteric-coated tablet?
A4: Yes, the type and concentration of the plasticizer can influence the drug release profile. Hydrophilic plasticizers like triethyl citrate may lead to faster drug release in the intended intestinal environment compared to hydrophobic plasticizers like diethyl phthalate.
Troubleshooting Questions
Q5: My enteric-coated tablets are showing signs of cracking. I've checked my drying process. What should I adjust in my formulation?
A5: Film cracking is often a sign of insufficient plasticity. You should consider increasing the concentration of your plasticizer. This will increase the film's flexibility and ability to withstand internal stresses that develop during drying.[1]
Q6: I'm observing "twinning" (tablets sticking together) in my coating pan. What is the likely cause related to my formulation?
A6: Twinning is often caused by an overly tacky film surface, which can result from excessive plasticizer concentration.[4] Try reducing the amount of plasticizer in your formulation. Also, ensure your drying conditions are adequate to remove all solvent, as residual solvent can also contribute to tackiness.
Q7: Why does my film have a rough "orange peel" texture?
A7: An "orange peel" texture is typically caused by poor atomization of the coating solution or premature drying of the droplets.[5][6] From a formulation perspective, this can be due to high solution viscosity. You can address this by diluting your coating solution with more solvent.
Data Presentation: Effect of Plasticizer Concentration on Film Properties
The following tables summarize the expected impact of varying diethyl phthalate (DEP) concentration on the mechanical and thermal properties of CAP films.
Table 1: Representative Mechanical Properties of CAP Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 15 | 45.3 | 12.8 | 2.5 |
| 20 | 38.7 | 25.4 | 1.9 |
| 25 | 32.1 | 42.1 | 1.4 |
| 30 | 25.9 | 65.7 | 0.9 |
| Note: These values are representative and can vary based on the specific grade of cellulose acetate, film preparation method, and testing conditions.[9] |
Table 2: Representative Thermal Properties of CAP Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) |
| 15 | 135 | 290 |
| 20 | 120 | 288 |
| 25 | 105 | 285 |
| 30 | 90 | 282 |
| Note: These values are representative and can vary.[9] |
Experimental Protocols
Protocol 1: Preparation of Plasticized CAP Films
1. Solution Preparation: a. In a sealed container, dissolve a specific amount of this compound powder in acetone (B3395972) to achieve a 10% (w/v) solution. b. Stir the mixture using a magnetic stirrer at room temperature until the CAP is completely dissolved. This may take several hours. c. Add the desired weight percentage of the plasticizer (e.g., for 20 wt% DEP, add 0.2 g of DEP for every 1 g of CAP).[9] d. Continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.[9]
2. Film Casting: a. Place a clean, dry glass petri dish or a glass plate on a perfectly level surface. b. Carefully pour a predetermined volume of the CAP-plasticizer solution onto the glass surface. The volume will determine the final thickness of the film. c. Cover the casting surface with a lid or an inverted beaker to allow for slow, even evaporation of the solvent at room temperature for at least 24 hours.
3. Film Drying: a. Once the film appears dry, carefully peel it from the glass surface. b. Place the film in a vacuum oven at 40°C for at least 48 hours to remove any residual solvent. c. Store the dried films in a desiccator until further characterization.
Protocol 2: Characterization of Film Properties
1. Mechanical Testing (Tensile Analysis): a. Cut the prepared films into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882). b. Measure the thickness of each specimen at multiple points using a digital micrometer. c. Perform tensile testing using a universal testing machine at a specified crosshead speed. d. Record the tensile strength, elongation at break, and Young's modulus.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC): a. Cut a small piece of the CAP film (5-10 mg) and place it in an aluminum DSC pan. Seal the pan using a crimper.[9] b. Place the sample pan and an empty reference pan in the DSC cell. c. Set the temperature program to equilibrate at 25°C, then ramp up to 250°C at a heating rate of 10°C/min.[9] d. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.[9]
Visualizations
Caption: Experimental workflow for preparation and characterization of plasticized CAP films.
Caption: Troubleshooting decision tree for common CAP film defects related to formulation.
References
- 1. icapsulepack.com [icapsulepack.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Film Coated Tablets | Troubleshooting Guide [pacuthbert.co.za]
- 5. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 6. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cellulose Acetate Phthalate (CAP) Coating Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) coatings. The information addresses common issues related to the effect of humidity on coating stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of high humidity on the stability of a Cellulose Acetate Phthalate (CAP) coating?
High humidity is a critical factor that negatively impacts the stability of CAP coatings.[1][2] The primary effect is the initiation of hydrolysis of the ester linkages within the CAP polymer. This chemical degradation process leads to an increase in the free phthalic acid and acetic acid content, which can compromise the enteric properties of the coating.[3][4] Prolonged exposure to high humidity and temperature can accelerate this degradation.[1][2][5]
Q2: How does humidity affect the physical and mechanical properties of the CAP film?
Humidity can act as a plasticizer, influencing the mechanical properties of the CAP film.[6][7] Absorbed moisture can alter the glass transition temperature (Tg) of the polymer, potentially making the film more flexible but also more permeable.[8] This can affect the drug release profile and the protective function of the coating.[3] Studies have shown that films respond rapidly to changes in environmental humidity, which can influence the data obtained from mechanical tests like Dynamic Mechanical Thermal Analysis (DMTA) and tensile testing.[6][7]
Q3: Can the plasticizer used in the CAP formulation influence its sensitivity to humidity?
Yes, the choice and concentration of plasticizer can affect the coating's response to humidity. Plasticizers are added to improve film flexibility.[5] The polar nature of the plasticizer can influence the equilibrium moisture content of the film.[6][7] Some plasticizers may also be more prone to leaching from the film in the presence of moisture, which can alter the film's mechanical properties over time.[8]
Q4: What are the optimal storage conditions for CAP powder and coated dosage forms to prevent humidity-related degradation?
To maintain the chemical stability of CAP, it is crucial to store both the raw polymer powder and the finished coated products in a cool, dry environment.[5] The use of desiccants is highly recommended, especially for long-term storage or under accelerated stability conditions (e.g., 40°C/75% RH).[3] Drums of CAP powder should be brought to room temperature before opening to prevent condensation.[5]
Troubleshooting Guide
Issue 1: Premature drug release or loss of enteric protection after storage.
-
Possible Cause: Hydrolysis of the CAP polymer due to exposure to high humidity during storage. This increases the free acid content, making the coating more soluble in acidic media.[3][4]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the coated products were stored in tightly sealed containers with a desiccant, particularly if stored at elevated temperatures and humidity.[3]
-
Analyze Coating Integrity: Visually inspect the coating for any signs of defects such as cracking or peeling.
-
Chemical Analysis: If possible, analyze the free phthalic acid content in the coating to confirm chemical degradation.[3]
-
Review Formulation: Assess the level of plasticizer, as excessive amounts can sometimes increase moisture uptake.
-
Issue 2: Coating defects such as blistering, peeling, or cracking observed during or after the coating process.
-
Possible Cause: High humidity in the coating environment can lead to several defects. Moisture condensation on the tablet surface can cause poor adhesion (peeling).[9] If the coating dries too quickly on the surface due to improper humidity and temperature control, it can lead to stress and cracking.[10][11] Blistering can occur if moisture is trapped under the film.[9][10]
-
Troubleshooting Steps:
-
Monitor Environmental Conditions: Ensure that the temperature and relative humidity in the coating pan are within the recommended range for your specific formulation.[12]
-
Optimize Process Parameters: Adjust the spray rate, atomization air pressure, and drying air temperature and volume to ensure uniform and efficient drying without causing surface defects.[12][13]
-
Substrate Preparation: Ensure the tablet cores are properly dried and free of surface moisture before coating.
-
Issue 3: Inconsistent coating thickness and appearance ("orange peel" texture).
-
Possible Cause: An imbalance in the coating process parameters, often exacerbated by environmental humidity, can lead to a rough, uneven surface known as "orange peel".[14] This can be due to the coating solution drying too rapidly before it has a chance to flow and level on the tablet surface.
-
Troubleshooting Steps:
-
Adjust Spray Rate and Distance: A high spray rate or an incorrect distance between the spray nozzle and the tablet bed can contribute to this issue.[13]
-
Optimize Atomization Air Pressure: Incorrect atomization can result in large droplets that do not coalesce properly.
-
Control Inlet Air Temperature and Humidity: High inlet air temperature and low humidity can cause premature drying of the spray droplets.
-
Quantitative Data Summary
The following table summarizes the impact of humidity on key stability parameters of CAP coatings based on available research.
| Parameter | Condition | Observation | Reference |
| Drug Release (Theophylline) | Storage at 40°C/75% RH for 6 months (without desiccant) | Increased theophylline (B1681296) release in acidic media, loss of enteric resistance. | [3] |
| Drug Release (Theophylline) | Storage at 40°C/75% RH for 6 months (with desiccant) | Stable release profiles, maintained enteric protection. | [3] |
| Drug Release (Theophylline) | Storage at 25°C/60% RH for 12 months | All samples maintained enteric release properties. | [3] |
| Phthalic Acid Content | Storage at 40°C/75% RH (without desiccant) | Correlated with a decrease in enteric protection. | [3] |
| Mechanical Properties | Heat-humidity curing (50°C/75% RH) vs. Heat-only curing (50°C) | Significantly increased mechanical strength. | [8] |
| Water Vapor Permeability | Heat-humidity curing (50°C/75% RH) vs. Heat-only curing (50°C) | Decreased water vapor permeability. | [8] |
Experimental Protocols
Protocol 1: Stability Testing of CAP-Coated Beads under Different Humidity Conditions
-
Objective: To evaluate the effect of storage humidity on the drug release profile of CAP-coated beads.
-
Methodology:
-
Preparation of Coated Beads: Theophylline beads are coated with a plasticized CAP dispersion (e.g., Aquacoat CPD).
-
Curing: The coated beads are cured under controlled conditions (e.g., 50°C/75% RH for 24 hours).
-
Storage: The cured beads are divided into different storage conditions:
-
25°C/60% RH in open and sealed containers.
-
40°C/75% RH in open containers, sealed containers, and sealed containers with a desiccant.
-
-
Sampling: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 12 months).
-
Dissolution Testing: The drug release from the beads is tested in an acidic medium (e.g., 0.1 N HCl) for a specified period (e.g., 2 hours) followed by a buffer medium (e.g., pH 6.8).
-
Analysis: The amount of drug released is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Protocol 2: Characterization of CAP Film Properties after Exposure to Humidity
-
Objective: To assess the impact of humidity on the chemical and mechanical properties of free films of CAP.
-
Methodology:
-
Film Preparation: CAP films are prepared by spraying a solution of CAP and a plasticizer (e.g., diethyl phthalate or triethyl citrate) onto a suitable surface.
-
Curing/Conditioning: The films are subjected to different curing conditions, such as heat-only (e.g., 50°C) and heat-humidity (e.g., 50°C/75% RH).
-
Mechanical Testing (DMTA): The mechanical properties of the films, such as tensile strength and elastic modulus, are measured using Dynamic Mechanical Thermal Analysis. These tests should ideally be conducted at 0% RH to isolate the effects of chemical degradation from the plasticizing effect of absorbed water.[6][7]
-
Chemical Analysis (FTIR/NMR): Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze changes in the chemical structure of the CAP, such as the formation of free carboxylic acid groups due to hydrolysis.[1][2]
-
Water Vapor Permeability: The rate of water vapor transmission through the films is measured to assess their barrier properties.
-
Visualizations
Caption: Chemical degradation pathway of CAP in the presence of high humidity.
Caption: Troubleshooting workflow for humidity-related CAP coating defects.
Caption: Experimental workflow for assessing CAP coating stability under humidity.
References
- 1. Characterization of this compound (CAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stability of heat-humidity cured this compound coated beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Ester hydrolysis of cellulose acetate and this compound " by Thomas Patrick Garcia [docs.lib.purdue.edu]
- 5. eastman.com [eastman.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Properties of heat-humidity cured this compound free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adv-polymer.com [adv-polymer.com]
- 10. hqicnow.com [hqicnow.com]
- 11. 6 Conformal Coating Defects and How to Best Avoid Them | Specialty Coating Systems [scscoatings.com]
- 12. Troubleshooting Adhesion Failures in Film Coating Layers – Pharma.Tips [pharma.tips]
- 13. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 14. colorcon.com [colorcon.com]
Technical Support Center: Cellulose Acetate Phthalate (CAP) Tablet Coating
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the adhesion of cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) coatings to tablets.
Troubleshooting Guide: Common Adhesion Issues
This guide addresses specific defects encountered during the CAP coating process, offering potential causes and recommended solutions.
1. Issue: Film Peeling or Flaking
-
Question: My CAP coating is peeling away from the tablet surface. What are the likely causes and how can I fix this?
-
Answer: Peeling, or the detachment of the film from the tablet core, is a common adhesion problem. It can be attributed to several factors related to the tablet core, coating formulation, and process parameters.
-
Potential Causes & Solutions:
-
Tablet Core Properties:
-
Low Hardness/High Friability: Soft or friable tablets can erode during the coating process, creating a dusty surface that prevents proper film adhesion.[1][2] Ensure tablets have a friability of less than 0.3% before coating.[1]
-
Hydrophobic Surface: The presence of excessive hydrophobic lubricants (e.g., magnesium stearate) on the tablet surface can hinder the wetting and spreading of the aqueous-based CAP dispersion.[2][3] Consider using a less hydrophobic lubricant or reducing its concentration.
-
Tablet Swelling: Some tablet core excipients may absorb moisture from the coating dispersion, causing the tablet to swell and the coating to detach.[4][5][6] Applying a seal coat before the CAP layer can mitigate this issue.[4]
-
-
Coating Formulation:
-
Process Parameters:
-
-
2. Issue: Film Cracking
-
Question: I am observing cracks in my CAP coating after application. What could be causing this?
-
Answer: Film cracking is often a sign of high internal stress within the coating, which can be caused by formulation or process-related issues.
-
Potential Causes & Solutions:
-
Coating Formulation:
-
Low Plasticizer Concentration: Similar to peeling, insufficient plasticizer can lead to a brittle film that is unable to withstand the stresses of drying and handling.[4] Optimizing the plasticizer concentration is a key step.
-
High Molecular Weight Polymer: Using a higher molecular weight grade of CAP can sometimes contribute to increased internal stress.
-
-
Process Parameters:
-
-
3. Issue: "Orange Peel" Effect or Surface Roughness
-
Question: The surface of my coated tablets has a rough, "orange peel" texture. How can I achieve a smoother finish?
-
Answer: The "orange peel" effect is typically a result of poor atomization of the coating solution or improper drying conditions.[6][11]
-
Potential Causes & Solutions:
-
Coating Formulation:
-
High Viscosity of Coating Solution: A solution that is too viscous will not atomize into fine droplets, leading to an uneven surface.[6] The solid content of the dispersion can be adjusted to reduce viscosity.
-
-
Process Parameters:
-
Incorrect Spray Rate: A spray rate that is too high can lead to overwetting, while a rate that is too low can cause the droplets to dry before they can coalesce into a smooth film.[6][12]
-
Low Atomizing Air Pressure: Insufficient air pressure will result in larger droplets and a rougher surface.[6]
-
Incorrect Gun-to-Bed Distance: If the spray gun is too far from the tablet bed, the droplets may partially dry in transit. If it is too close, overwetting can occur.[6]
-
-
-
Frequently Asked Questions (FAQs)
Formulation
-
Q1: What is the optimal concentration of plasticizer to use with CAP?
-
A1: The optimal concentration of plasticizer depends on the specific plasticizer used and the desired film properties. Generally, the amount can be up to 35% of the polymer weight.[7] Common plasticizers for CAP include polyethylene (B3416737) glycol (PEG), triacetin, diethyl phthalate, and triethyl citrate (B86180) (TEC).[7] It is recommended to start with a lower concentration and incrementally increase it to achieve the desired film flexibility and adhesion without making the film too soft or tacky.
-
-
Q2: Can the solvent system affect CAP coating adhesion?
-
A2: Yes, the solvent system is critical. For organic-based coatings, solvents like acetone, ethanol, and their blends are common.[7] The choice of solvent affects the solubility of CAP and the drying rate of the coating solution. Incomplete dissolution of the polymer can lead to a non-uniform film with poor adhesion. It is important to ensure CAP is fully dissolved in the chosen solvent system before application.[7]
-
Tablet Core
-
Q3: How does the hardness of the tablet core impact coating adhesion?
-
A3: The tablet core must be sufficiently hard to withstand the mechanical stress of the coating process.[1][13] Soft tablets can erode, leading to a friable surface that compromises coating adhesion.[1] Conversely, excessively hard tablets may not allow for adequate penetration of the coating into the surface pores, which can also affect adhesion.[14]
-
-
Q4: Do excipients in the tablet core influence CAP coating adhesion?
-
A4: Yes, excipients can have a significant impact. Hydrophobic excipients, such as magnesium stearate, can create a water-repellent surface, making it difficult for aqueous-based CAP coatings to adhere.[2] Superdisintegrants can sometimes negatively affect the stability of the coated product by drawing moisture into the core.[1]
-
Process Parameters
-
Q5: What are the key process parameters to monitor for optimal CAP coating adhesion?
-
A5: Several process parameters are critical and often interdependent:
-
Inlet Air Temperature: Affects the drying rate.
-
Spray Rate: Influences the wetness of the tablet bed.
-
Atomizing Air Pressure: Controls the droplet size of the coating spray.
-
Pan Speed: Ensures uniform distribution of the coating solution on the tablets.[15]
-
-
Quantitative Data Summary
Table 1: Recommended Formulation Parameters for CAP Coatings
| Parameter | Recommended Range/Value | Common Excipients |
| CAP Concentration (% of core weight) | 0.5 - 9.0%[16] | - |
| Plasticizer Concentration (% of polymer weight) | Up to 35%[7] | Polyethylene Glycol (PEG), Triacetin, Diethyl Phthalate, Triethyl Citrate (TEC)[7] |
| Example Formulation (by weight) | 7.5% CAP, 2.5% Triacetin, 90% Acetone[7] | - |
Table 2: Troubleshooting Guide for Process Parameters
| Coating Defect | Parameter to Adjust | Recommended Action |
| Peeling/Flaking | Inlet Air Temperature | Increase to improve drying[8] |
| Spray Rate | Decrease to prevent overwetting[8] | |
| Cracking | Inlet Air Temperature | Decrease to reduce film shrinkage[9] |
| Orange Peel | Atomizing Air Pressure | Increase for finer droplets[6] |
| Spray Rate | Optimize (avoid too high or too low)[6][12] | |
| Viscosity of Coating Solution | Decrease by adjusting solid content[6] |
Experimental Protocols
1. Tablet Friability Testing (Based on USP <1216>)
-
Objective: To assess the ability of the coated tablets to withstand mechanical stress.
-
Methodology:
-
Sample Preparation: For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[17] Carefully de-dust the tablets.
-
Initial Weighing: Accurately weigh the tablet sample.
-
Tumbling: Place the tablets in the friability tester drum.
-
Rotation: Rotate the drum 100 times at a speed of 24-26 rpm.[18][19][20]
-
Final Weighing: Remove the tablets from the drum, carefully de-dust them, and accurately weigh them again.
-
Calculation: Calculate the percentage of weight loss. A weight loss of not more than 1% is generally considered acceptable for most products.[17][18]
-
2. Coating Adhesion Peel Test
-
Objective: To qualitatively assess the adhesion strength of the coating to the tablet core.
-
Methodology:
-
Sample Preparation: Select representative coated tablets.
-
Tape Application: Apply a piece of adhesive tape (with known and consistent adhesion properties) firmly to the surface of the coated tablet.[21]
-
Tape Removal: Quickly remove the tape at a 90-degree angle.[21]
-
Evaluation: Examine the amount of coating that is removed with the tape.[21] The results can be scored on a predefined scale (e.g., from no coating removed to complete removal).
-
3. Film Tensile Strength Testing (Based on ASTM D882 / ISO 527-3)
-
Objective: To determine the mechanical properties (tensile strength, elongation at break, elastic modulus) of a free film of the CAP coating. This provides an indication of the film's flexibility and resistance to cracking.
-
Methodology:
-
Film Preparation: Cast a film of the CAP coating formulation on a flat, non-adherent surface (e.g., a Teflon-coated plate) and allow it to dry completely. The film thickness should be less than 1 mm.[22][23][24]
-
Specimen Cutting: Cut rectangular or dumbbell-shaped specimens from the free film according to the dimensions specified in the standard (e.g., ASTM D882).[24]
-
Testing: Mount the specimen in the grips of a universal testing machine.
-
Measurement: Apply a tensile load to the specimen until it breaks, while measuring the force and elongation.[23]
-
Calculation: From the stress-strain curve, calculate the tensile strength, percent elongation at break, and modulus of elasticity.[25]
-
Visualizations
Caption: A logical workflow for troubleshooting common CAP coating adhesion issues.
Caption: Interplay of factors affecting CAP coating adhesion.
Caption: A typical experimental workflow for evaluating CAP coating adhesion.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 7. eastman.com [eastman.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. icapsulepack.com [icapsulepack.com]
- 10. Tablet coating defects - Pharma Manual [pharmamanual.com]
- 11. blog.chasecorp.com [blog.chasecorp.com]
- 12. pharmainform.com [pharmainform.com]
- 13. fedequipblog.fedequip.com [fedequipblog.fedequip.com]
- 14. Advances in Tablet Core Design for Improved Coating Adhesion – Pharma.Tips [pharma.tips]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. university.apeejay.edu [university.apeejay.edu]
- 17. drugfuture.com [drugfuture.com]
- 18. drugmachines.com [drugmachines.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. usp.org [usp.org]
- 21. Tablets: SOP for Adhesion Testing of Coated Tablets During Production – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 22. zwickroell.com [zwickroell.com]
- 23. azom.com [azom.com]
- 24. azom.com [azom.com]
- 25. measurlabs.com [measurlabs.com]
Technical Support Center: Cellulose Acetate Phthalate (CAP) Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) films. The focus is on addressing the common issue of film tackiness encountered during experimental work.
Troubleshooting Guide: Reducing Tackiness in CAP Films
Tackiness in CAP films is a frequent challenge that can lead to issues such as tablet sticking, uneven coating, and production inefficiencies. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: CAP-coated tablets or capsules are sticking together (agglomeration).
This is a primary indicator of excessive film tackiness. The following sections break down the potential causes and solutions related to the formulation and the coating process.
Formulation-Related Causes and Solutions
Excessive tackiness is often rooted in the film's formulation. The type and concentration of plasticizers and the absence or inadequacy of anti-tacking agents are critical factors.
Is your plasticizer concentration too high?
Plasticizers are essential for film flexibility, but excessive amounts lower the glass transition temperature (Tg) of the polymer, making the film soft and tacky at room temperature.[1][2]
-
Solution: Reduce the plasticizer concentration to the minimum level required to achieve the necessary film flexibility.[3] Experiment with a range of concentrations to find the optimal balance.
Are you using the most appropriate plasticizer?
Different plasticizers have varying effects on film properties. For CAP, common plasticizers include diethyl phthalate (DEP) and triethyl citrate (B86180) (TEC).[4][5]
-
Solution: Consider the properties of your plasticizer. TEC is more hydrophilic and less volatile than DEP, which can influence the film's interaction with moisture and its final mechanical properties.[4] Switching from a more "softening" plasticizer to one that imparts flexibility with less tack might be beneficial.
Have you included an anti-tacking agent?
Anti-tacking agents are crucial for reducing the stickiness of the film surface.[6]
-
Solution: Incorporate an anti-tacking agent into your coating formulation. Common and effective options include talc, magnesium stearate, and glyceryl monostearate (GMS).[1][7] GMS has been shown to be effective at lower concentrations compared to talc.[2]
Process-Related Causes and Solutions
The parameters of the film coating process play a significant role in the final tackiness of the film.
Is the spray rate too high?
An excessive spray rate can lead to overwetting of the tablet surfaces, meaning the solvent does not evaporate quickly enough, resulting in a sticky film.[3]
-
Solution: Reduce the spray rate to allow for adequate drying time between spray cycles.[3]
Are the drying conditions inadequate?
Insufficient drying temperature or airflow will not effectively remove the solvent, leaving the film tacky.
-
Solution: Increase the inlet air temperature or the volume of the drying air to enhance solvent evaporation. Be cautious not to exceed the thermal tolerance of your active pharmaceutical ingredient (API).
Is the pan speed too low?
A slow pan speed can lead to tablets remaining under the spray for too long, causing overwetting.
-
Solution: Increase the pan speed to ensure a more even and brief exposure of the tablets to the spray.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tackiness in cellulose acetate phthalate films?
A1: The primary cause of tackiness is a low glass transition temperature (Tg) of the film, which makes it soft and sticky at ambient temperatures. This is most often caused by an excessive concentration of plasticizer in the formulation.[1][2] Overwetting during the coating process due to an imbalance in spray rate and drying conditions is another major contributor.[3]
Q2: How do anti-tacking agents work?
A2: Anti-tacking agents are typically inert, insoluble particulates that become embedded in the surface of the film. This creates a microscopic layer of roughness that reduces the contact area between coated surfaces, thereby minimizing adhesion.[7] Some agents also provide a lubricating effect.
Q3: Can environmental humidity affect film tackiness?
A3: Yes, environmental humidity can significantly impact the properties of CAP films. CAP is hygroscopic and can absorb moisture from the air.[6] This absorbed water can act as a plasticizer, further lowering the Tg and increasing tackiness. It is important to control the humidity in the processing and storage environment.[3]
Q4: What is the difference between using diethyl phthalate (DEP) and triethyl citrate (TEC) as plasticizers for CAP?
A4: Both are effective plasticizers for CAP.[5] However, TEC is more hydrophilic and less volatile than DEP.[4] This means films plasticized with TEC may be more sensitive to humidity. On the other hand, TEC has been shown to produce softer films with lower tensile strength compared to DEP at similar concentrations.[4] The choice depends on the specific requirements of the formulation and process.
Q5: Is there a way to quantitatively measure the tackiness of my CAP films?
A5: Yes, tackiness can be quantitatively measured using a texture analyzer with a probe tack test.[8][9] This test measures the force required to pull a probe away from the film surface after applying a controlled contact force for a specific duration.[10] The results are typically presented as a force-displacement curve, from which parameters like peak adhesion force and work of adhesion can be derived.[10]
Data Presentation
The following tables summarize quantitative data on the effects of diethyl phthalate (DEP) concentration on the mechanical and thermal properties of cellulose acetate films. While not a direct measure of tackiness, these properties are related. A lower glass transition temperature (Tg) and Young's Modulus, coupled with higher elongation, are indicative of a softer, more pliable film, which often correlates with increased tackiness.
Table 1: Mechanical Properties of Cellulose Acetate Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 15 | 45.3 | 12.8 | 2.5 |
| 20 | 38.7 | 25.4 | 1.9 |
| 25 | 32.1 | 42.1 | 1.4 |
| 30 | 25.9 | 65.7 | 0.9 |
Table 2: Thermal Properties of Cellulose Acetate Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) |
| 0 | 190 | 320 |
| 15 | 124 | 310 |
| 20 | 110 | 305 |
| 25 | 95 | 300 |
| 30 | 80 | 295 |
Note: These values are representative and can vary depending on the specific grade of cellulose acetate, film preparation method, and testing conditions.
Experimental Protocols
Protocol for Preparation of this compound Films (Solvent Casting Method)
This protocol describes the preparation of CAP films with a plasticizer for subsequent analysis, such as tackiness testing.
Materials:
-
This compound (CAP) powder
-
Plasticizer (e.g., Diethyl Phthalate or Triethyl Citrate)
-
Acetone (analytical grade)
-
Ethanol (optional, for solvent blends)
-
Glass petri dishes or a flat glass surface
-
Magnetic stirrer and stir bar
-
Leveling surface
-
Drying oven with controlled temperature and ventilation
Procedure:
-
Solution Preparation:
-
In a sealed container, dissolve a specific amount of CAP powder in a suitable solvent or solvent blend (e.g., 1:1 acetone/ethanol) to achieve a desired concentration (e.g., 10% w/v).
-
Stir the mixture using a magnetic stirrer at room temperature until the CAP is completely dissolved. This may take several hours.
-
Add the desired weight percentage of the plasticizer to the CAP solution (e.g., for a 25 wt% plasticizer concentration, add 0.25 g of plasticizer for every 1 g of CAP).
-
Continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.
-
-
Casting:
-
Place a clean, dry glass petri dish or a glass plate on a perfectly level surface.
-
Carefully pour a predetermined volume of the CAP-plasticizer solution onto the glass surface. The volume will determine the final thickness of the film.
-
Gently tilt the surface to ensure the solution spreads evenly.
-
-
Drying:
-
Place the cast film in a drying oven at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 24 hours) to ensure complete solvent evaporation. The oven should be well-ventilated to remove solvent vapors.
-
After drying, carefully peel the film from the glass surface.
-
Store the film in a desiccator to prevent moisture absorption prior to testing.
-
Protocol for Tackiness Measurement (Probe Tack Test)
This protocol outlines the use of a texture analyzer to measure the tackiness of prepared CAP films.
Equipment:
-
Texture Analyzer equipped with a load cell
-
Cylindrical or spherical probe (stainless steel or other specified material)
-
Software for instrument control and data acquisition
Procedure:
-
Sample Preparation:
-
Securely mount a section of the prepared CAP film on the texture analyzer's base platform. Ensure the film is flat and free of wrinkles.
-
-
Test Setup:
-
Attach the desired probe to the arm of the texture analyzer.
-
Set the test parameters in the software:
-
Pre-test speed: The speed at which the probe approaches the film surface (e.g., 0.5 mm/s).
-
Contact force: The force applied by the probe onto the film surface (e.g., 5 N).
-
Contact time: The duration for which the contact force is maintained (e.g., 5 seconds).
-
Post-test speed: The speed at which the probe retracts from the film surface (e.g., 0.5 mm/s).
-
-
-
Test Execution:
-
Start the test. The texture analyzer will lower the probe at the pre-test speed until it makes contact with the film.
-
The specified contact force will be applied and held for the set contact time.
-
The probe will then withdraw from the film surface at the post-test speed.
-
The force required to separate the probe from the film is measured throughout the withdrawal phase.
-
-
Data Analysis:
-
The software will generate a force-distance or force-time graph.
-
From this graph, key parameters can be determined:
-
Peak Adhesion Force (Tackiness): The maximum negative force recorded during probe withdrawal.
-
Work of Adhesion: The area under the negative portion of the force-distance curve, representing the total energy required to overcome the adhesive bond.
-
-
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting tackiness in CAP films and the factors influencing this property.
Caption: Troubleshooting workflow for addressing CAP film tackiness.
Caption: Key factors that influence the tackiness of CAP films.
References
- 1. Texture Analyzers | Texture Technologies [texturetechnologies.com]
- 2. Tackiness of acrylic and cellulosic polymer films used in the coating of solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FACTORS INFLUENCING THE PROPERTIES OF FILMS USED FOR TABLET COATING. I. EFFECTS OF PLASTICIZERS ON THE WATER VAPOR TRANSMISSION OF this compound FILMS. | Semantic Scholar [semanticscholar.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. stablemicrosystems.com [stablemicrosystems.com]
- 7. specialchem.com [specialchem.com]
- 8. azom.com [azom.com]
- 9. stablemicrosystems.com [stablemicrosystems.com]
- 10. benchchem.com [benchchem.com]
"process parameters affecting cellulose acetate phthalate coating uniformity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) for enteric coating.
Troubleshooting Guide: Common CAP Coating Defects
This guide addresses common issues encountered during the CAP coating process, providing potential causes and recommended solutions to achieve a uniform and effective enteric coating.
| Defect | Description | Potential Causes | Recommended Solutions |
| Orange Peel / Roughness [1][2] | The surface of the coated tablet is not smooth and resembles the peel of an orange.[1] | - High atomizing air pressure: Causes droplets to dry before reaching the tablet surface.[3][4] - High inlet air temperature or excessive airflow: Leads to premature drying of the coating solution.[5] - High coating solution viscosity: Prevents proper atomization and spreading.[6][7] - Incorrect spray gun to tablet bed distance: If too far, droplets dry prematurely. | - Reduce atomizing air pressure. [2] - Decrease the inlet air temperature and/or airflow. [5] - Lower the viscosity of the coating solution by adding more solvent. [2][7] - Optimize the distance between the spray nozzle and the tablet bed. [2] |
| Sticking and Picking / Twinning [1][8] | Tablets stick to each other or to the coating pan, leading to surface imperfections where parts of the coating are pulled off. | - Low inlet air temperature or insufficient airflow: Inadequate drying of the coating.[2] - High spray rate: Over-wetting of the tablet bed.[2][3] - Low pan speed: Insufficient tumbling and mixing of tablets.[3][8] - Low atomizing air pressure: Formation of large droplets that don't dry quickly.[3][4] | - Increase the inlet air temperature and/or airflow. [2] - Reduce the spray rate. [2] - Increase the pan speed to improve tablet mixing. [8] - Increase atomizing air pressure to create finer droplets. |
| Cracking / Chipping | The film coating cracks or chips, often at the edges of the tablet. | - Insufficient plasticizer: The film is too brittle.[9] - Low mechanical strength of the film. - High pan speed: Causes excessive mechanical stress on the tablets. | - Increase the concentration of the plasticizer (e.g., triethyl citrate (B86180), diethyl phthalate) up to 35% of the polymer weight. [10] - Optimize curing conditions (temperature and humidity) to improve film coalescence and mechanical strength. [11][12] - Reduce the pan speed. |
| Color Variation [9] | Uneven color distribution on the tablets within a batch. | - Uneven spray pattern. [9] - Inadequate mixing of tablets. - Migration of soluble dyes or plasticizers during drying. [9] | - Ensure a uniform spray pattern from the nozzles. - Optimize pan speed for better tablet mixing. - Use milder drying conditions (lower temperature) to prevent migration. [9] |
Frequently Asked Questions (FAQs)
Formulation
Q1: What is the optimal concentration of plasticizer for a CAP coating formulation?
The optimal concentration of a plasticizer is the minimum amount that ensures the necessary flexibility to form a continuous and non-brittle film.[10] Commonly used plasticizers for CAP include triacetin (B1683017), diethyl phthalate (DEP), and triethyl citrate (TEC).[10] The amount can be up to 35% of the polymer weight.[10] Insufficient plasticizer can lead to cracking and chipping of the coating.[9]
Q2: What solvents are recommended for dissolving Cellulose Acetate Phthalate?
Acetone (B3395972) and acetone blends are the preferred solvents for CAP.[10] When using blends, it is crucial to dissolve the CAP powder in acetone first before adding the second solvent.[10] Increasing the alcohol or water content can affect the solubility of CAP and slow down the drying rate.[10]
Process Parameters
Q3: How does atomizing air pressure affect coating uniformity?
Atomizing air pressure is a critical parameter that influences droplet size and, consequently, the quality of the film coat.[13]
-
High pressure produces smaller droplets, which can lead to a smoother tablet surface with a small mass variance.[3][13] However, excessively high pressure can cause spray drying, where the droplets dry before adhering to the tablet, resulting in a rough surface ("orange peel").[4]
-
Low pressure results in larger droplets, which may not dry quickly enough, leading to over-wetting, sticking, and picking.[3][4]
Q4: What is the impact of inlet air temperature on the coating process?
The inlet air temperature, in conjunction with airflow, is crucial for drying the coated tablets.
-
High temperature can lead to premature drying of the coating solution, causing a rough "orange peel" texture.[5]
-
Low temperature may not provide sufficient drying, leading to sticking and twinning of tablets.[2] The processing temperature during coating is a critical factor; for aqueous CAP dispersions, lower coating temperatures (e.g., 36°C compared to 48°C) have been shown to result in better film coalescence and higher coating efficiencies.[11][14]
Q5: How does the spray rate influence coating quality?
The spray rate must be balanced with the drying capacity of the system (inlet air temperature and volume).
-
A high spray rate can lead to over-wetting, causing defects like sticking, picking, and twinning.[3]
-
A low spray rate can result in spray drying and a rough surface finish.
Curing
Q6: What are the recommended curing conditions for CAP-coated products?
Curing is a critical step for ensuring the formation of a continuous and robust film, especially for aqueous-based CAP dispersions. Curing at elevated temperatures and humidity (e.g., 50°C in an atmosphere with 75% relative humidity) can significantly improve film coalescence and mechanical toughness.[11][14] This process helps to convert a poorly formed film into a more uniform and mechanically strong coating.[11][14]
Quantitative Data Summary
The following tables summarize the quantitative data found in the literature regarding the influence of various process parameters on CAP coating uniformity.
Table 1: Effect of Atomizing Air Pressure on Coating Properties
| Atomizing Air Pressure (bar) | Mass Variance of Film Coat | Spray Loss | Minimum Polymer for Enteric Coating | Tablet Surface |
| 0.5 | Higher | Lower | Lower | Less Smooth |
| 1.0 | ||||
| 1.5 | ||||
| 2.0 | Smaller | Greater | Higher | Smoother |
| Source: Adapted from a study on the influence of atomizing air pressure on film coating uniformity.[13] |
Table 2: Influence of Processing Temperature on Drug Release from CAP-Coated Beads
| Coating Temperature (°C) | Drug Release Rate | Film Coalescence | Coating Efficiency |
| 36 | Significantly Decreased | Better | Higher |
| 48 | Increased | Poorer | Lower |
| Source: Based on research investigating the influence of processing conditions on beads coated with an aqueous dispersion of CAP.[11][14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Coating Solution
This protocol describes the preparation of a typical solvent-based CAP coating solution.
Materials:
-
This compound (CAP) powder
-
Triacetin (Plasticizer)
-
Acetone (Solvent)
Procedure:
-
Slowly add 7.5% (w/w) of CAP powder to 90% (w/w) of acetone while continuously stirring.[10]
-
Continue stirring until the CAP is completely dissolved to obtain a clear, gel-free solution.[10]
-
Add 2.5% (w/w) of triacetin to the solution and continue to stir until it is homogeneously mixed.[10]
-
Filter the resulting coating solution prior to use to remove any undissolved particles.[10]
Visualizations
Diagram 1: Troubleshooting Logic for "Orange Peel" Defect
Caption: Troubleshooting workflow for addressing the "orange peel" coating defect.
Diagram 2: Interrelationship of Key Process Parameters in CAP Coating
References
- 1. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 2. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 3. pharmainform.com [pharmainform.com]
- 4. tabletscapsules.com [tabletscapsules.com]
- 5. blog.chasecorp.com [blog.chasecorp.com]
- 6. Orange Peel - Conformal Coating Defect - SURFACE MOUNT PROCESS [surfacemountprocess.com]
- 7. viscosity.com [viscosity.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. eastman.com [eastman.com]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. Coating uniformity: influence of atomizing air pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of processing and curing conditions on beads coated with an aqueous dispersion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cellulose Acetate Phthalate (CAP) Coated Pellets
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) coated pellets. It addresses common issues encountered during dissolution testing and offers guidance on formulation and process parameters.
Troubleshooting Guide
This section addresses specific problems you might encounter during your dissolution experiments, providing potential causes and recommended solutions.
Issue 1: Premature Drug Release in Acidic Medium (e.g., 0.1 N HCl)
Q: My CAP-coated pellets are releasing the drug too early during the acid stage of the dissolution test. What could be the cause?
A: Premature drug release indicates a failure of the enteric coating to protect the core in an acidic environment.[1] This can be attributed to several factors:
-
Inadequate Coating Thickness: The applied coating layer may be too thin to provide a sufficient barrier. Increasing the coating weight gain can offer more resistance. A thicker coating can better resist frictional forces during handling and compression.[2]
-
Coating Damage: The coating may have been compromised during processing or handling. Compression of pellets into tablets is a particularly challenging step that can cause ruptures in the film coat.[2][3] The use of cushioning agents like microcrystalline cellulose (MCC) can help protect the coating during compression.[2]
-
Improper Plasticizer Level: Plasticizers are crucial for film flexibility.[4] Insufficient plasticizer can lead to a brittle coat that cracks easily. Conversely, an excessive amount or the wrong type of plasticizer can increase film permeability. The type and concentration of the plasticizer significantly affect drug release.[5]
-
Formulation Incompatibilities: Certain excipients within the pellet core may interact with the CAP coating, affecting its integrity.[1]
-
High Pellet Porosity: Pellets with high porosity may allow the acidic medium to penetrate the core, leading to early drug release.[5]
Solutions:
-
Increase the polymer coating level to achieve a greater film thickness.
-
If compressing pellets into tablets, incorporate cushioning agents (e.g., MCC, polyethylene (B3416737) glycol) into the formulation to protect the coated pellets.[2]
-
Optimize the type and concentration of the plasticizer. Commonly used plasticizers for CAP include triacetin, diethyl phthalate, and triethyl citrate (B86180) (TEC).[6]
-
Evaluate the porosity of the pellet core; a denser core may be required.[5]
Issue 2: Incomplete or Slow Drug Release in Buffer Stage (e.g., pH 6.8)
Q: After passing the acid resistance test, my pellets show very slow or incomplete drug release in the neutral buffer. Why is this happening?
A: Delayed or incomplete release suggests that the CAP coating is not dissolving as expected in the higher pH environment of the intestine.[7]
-
Excessive Coating Thickness: While a thick coat prevents premature release, an overly thick layer can significantly delay dissolution in the buffer stage.
-
Cross-linking of Polymer: Aging or interaction with certain formulation components can cause cross-linking of the polymer chains, reducing their solubility.
-
Plasticizer Issues: Some plasticizers can slow down dissolution. For instance, studies with other polymers have shown that increasing the plasticizer concentration can lead to a slower release profile.[5]
-
Incorrect Buffer pH: CAP requires a pH above 6.0 to dissolve.[7] Inaccurately prepared buffer with a lower-than-required pH will result in poor dissolution.[8][9] It is crucial to verify the pH of the dissolution medium.[8]
Solutions:
-
Methodically reduce the coating weight gain and observe the effect on the dissolution profile.
-
Ensure the dissolution buffer is prepared correctly and the final pH is accurate. Errors in buffer preparation, such as incorrect dilution of concentrates, can lead to out-of-specification results.[8][9]
-
Investigate the effect of the chosen plasticizer on buffer-stage dissolution. It may be necessary to screen different plasticizers or adjust the concentration.[4][5]
-
Assess the stability of the coated pellets over time to check for changes in release profiles, which might indicate polymer aging.[6]
Issue 3: High Dissolution Variability (High RSD%)
Q: I'm observing significant variability in drug release from one vessel to another. What are the potential sources of this inconsistency?
A: High variability can stem from the formulation itself, the coating process, or the dissolution test method.[10]
-
Non-uniform Coating: Inconsistent coating thickness among pellets is a primary cause. This can result from issues in the coating process, such as improper spray rate or bed movement in a fluid bed coater.[11]
-
Pellet Segregation: Differences in pellet size and density can cause segregation during handling or tableting, leading to non-uniformity in the final dosage form.[2][5] Compressing pellets with excipients of a similar size and density can mitigate this issue.[5]
-
Dissolution Method Errors: Improper deaeration of the medium, incorrect apparatus setup (e.g., vessel centering, paddle/basket height), and inconsistent sampling techniques can all introduce variability.[9][10]
-
Pellet Core Properties: Variations in the size and porosity of the core pellets can affect the surface area available for coating and subsequent dissolution.[5][12] Smaller pellets have a larger surface area, which can lead to a thinner film at the same coating weight gain compared to larger pellets.[5]
Solutions:
-
Optimize the coating process parameters (e.g., spray rate, atomization pressure, inlet temperature) to ensure a uniform film is applied to all pellets.[11]
-
Use pellets with a narrow particle size distribution to minimize segregation.[2]
-
Strictly adhere to the validated dissolution test protocol, ensuring proper equipment setup and consistent execution by all analysts.[10]
-
Characterize the physical properties of the core pellets (size, density, porosity) to ensure batch-to-batch consistency.[5]
Frequently Asked Questions (FAQs)
Q1: What is Cellulose Acetate Phthalate (CAP) and why is it used for enteric coating? A1: CAP is a pH-sensitive cellulose derivative. It is designed to be insoluble in acidic gastric fluids but dissolves readily in the mildly acidic to neutral environment of the small intestine (typically at pH > 6.0).[6][7] This property makes it an ideal polymer for enteric coating, as it protects acid-sensitive drugs from the stomach and prevents gastric irritation from certain APIs.[1]
Q2: How do plasticizers affect CAP coatings? A2: Plasticizers are added to polymer formulations to increase flexibility and prevent the formation of a brittle film that could crack during manufacturing or handling.[4] For CAP, common plasticizers include triacetin, triethyl citrate (TEC), and diethyl phthalate.[6] The choice and concentration of a plasticizer are critical, as they can influence the mechanical properties of the film, its permeability, and ultimately, the drug release profile.[4][5]
Q3: Can storage conditions affect the dissolution of CAP-coated pellets? A3: Yes. CAP is hygroscopic, meaning it can absorb moisture from the environment.[13] High humidity during storage can lead to an increase in the free acid content and changes in the polymer's physical properties.[13] While some studies have shown CAP coatings to be stable over several months at room temperature, it is crucial to store them in moisture-resistant packaging.[6] Temperature can also play a role; elevated temperatures can accelerate polymer aging or alter the properties of the plasticizer within the film.[14]
Q4: What is a "two-step" dissolution test? A4: A two-step dissolution test is required by the USP for enteric-coated dosage forms.[1] The first step involves exposing the dosage form to an acidic medium (typically 0.1 N HCl for 2 hours) to simulate the stomach and test the integrity of the enteric coat.[1][15] The second step involves changing the medium to a neutral or mildly alkaline buffer (e.g., phosphate (B84403) buffer pH 6.8) to simulate the intestinal environment and measure the drug release.[1]
Data Presentation
Table 1: Typical Dissolution Test Parameters for Enteric-Coated Pellets
| Parameter | Acid Stage | Buffer Stage |
|---|---|---|
| Apparatus | USP Apparatus 1 (Baskets) or 2 (Paddles) | USP Apparatus 1 (Baskets) or 2 (Paddles) |
| Medium | 0.1 N HCl[1][16] | Phosphate Buffer (pH 6.5 - 7.6)[16][17] |
| Volume | 900 mL[15][16] | 900 mL[15][16] |
| Temperature | 37 ± 0.5 °C[16][17] | 37 ± 0.5 °C[16][17] |
| Rotation Speed | 50 - 100 rpm[15] | 50 - 100 rpm[15] |
| Duration | 120 minutes[1][16] | Typically 45 - 60 minutes[16] |
Table 2: Example Formulation Parameters for CAP Coating Solutions
| Component | Function | Typical Concentration Range | Example[6] |
|---|---|---|---|
| This compound (CAP) | Enteric Polymer | 5 - 10% w/w | 7.5% |
| Plasticizer (e.g., Triacetin, TEC) | Film Flexibility | Up to 35% of polymer weight[6] | 2.5% (33% of polymer weight) |
| Solvent (e.g., Acetone, Alcohols) | Polymer Vehicle | q.s. to 100% | 90% (Acetone) |
Experimental Protocols
Protocol 1: USP Two-Step Dissolution Test for CAP-Coated Pellets
This protocol provides a general methodology for conducting a dissolution test on enteric-coated pellets as per USP guidelines.[1][15]
1. Preparation:
-
Prepare the dissolution media: 0.1 N Hydrochloric Acid (HCl) and a Phosphate Buffer of the desired pH (e.g., 6.8).
-
Deaerate the media using an appropriate method (e.g., vacuum filtration, sonication).
-
Set up the dissolution apparatus (e.g., USP Apparatus 2), ensuring vessels are clean and parameters (temperature, rotation speed) are set according to Table 1.
2. Acid Stage:
-
Place 900 mL of 0.1 N HCl into each dissolution vessel and allow the temperature to equilibrate to 37 ± 0.5 °C.[16]
-
Carefully introduce a precisely weighed quantity of the CAP-coated pellets into each vessel.
-
Start the apparatus and run for 120 minutes.[16]
-
At the end of 2 hours, withdraw a sample to test for any premature drug release.
3. Buffer Stage:
-
There are two common methods for the pH shift:
- Medium Replacement: Remove the pellets from the acid, discard the acid, and place the pellets into new vessels containing 900 mL of pre-warmed phosphate buffer.[1]
- Medium Addition/Neutralization: Add a pre-calculated volume of a concentrated phosphate buffer solution to the acid in the vessel to adjust the pH to the target level (e.g., 6.8).
-
Continue the dissolution test in the buffer medium for the specified duration (e.g., 60 minutes).[16]
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes). Filter the samples immediately using a suitable membrane filter (e.g., 0.45 µm nylon).[16]
4. Analysis:
-
Analyze the filtered samples for drug content using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[15][18]
-
Calculate the percentage of drug released at each time point.
Protocol 2: Preparation of a CAP Coating Solution
This protocol describes a general method for preparing a solvent-based CAP coating solution.
1. Materials & Equipment:
-
This compound (CAP) powder
-
Selected plasticizer (e.g., Triacetin)
-
Organic solvent (e.g., Acetone)
-
Mixing vessel and a suitable mixer (e.g., overhead stirrer)
2. Procedure:
-
Weigh the required amount of solvent (e.g., 90 parts Acetone) into the mixing vessel.
-
Begin stirring the solvent to create a vortex.
-
Slowly add the weighed amount of plasticizer (e.g., 2.5 parts Triacetin) to the solvent and mix until fully dissolved.[6]
-
Gradually add the weighed CAP powder (e.g., 7.5 parts) to the solvent-plasticizer mixture.[6] Avoid dumping the powder all at once to prevent clumping.
-
Continue mixing until the CAP is completely dissolved and the solution is clear and homogenous.
-
It is recommended to filter the final solution prior to use in a coating apparatus to remove any undissolved particles.[6]
Visualizations
Caption: Troubleshooting workflow for dissolution variability issues.
Caption: Key factors influencing the dissolution of CAP-coated pellets.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Key Formulation Variables in Tableting of Coated Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eastman.com [eastman.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Dissolution Method Troubleshooting: An Industry Perspective - OAK Open Access Archive [oak.novartis.com]
- 11. EP0862422A1 - this compound enteric coating compositions - Google Patents [patents.google.com]
- 12. Studying the factors that impact the dissolution characteristic of complex drug product | Semantic Scholar [semanticscholar.org]
- 13. phexcom.com [phexcom.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Characterization of Enteric-Coated Immediate-Release Pellets of Aceclofenac by Extrusion/Spheronization Technique Using κ-Carrageenan as a Pelletizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. primescholars.com [primescholars.com]
- 17. raytor.com [raytor.com]
- 18. AU2021107494A4 - Novel dissolution testing procedure for PANTOPRAZOLE (EC) pellets - Google Patents [patents.google.com]
"impact of storage conditions on cellulose acetate phthalate polymer"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of storage conditions on Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) polymer. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Cellulose Acetate Phthalate (CAP) powder?
A1: CAP polymer is stable when stored in a cool, dry place in a well-closed container.[1] Prolonged exposure to high temperatures and high humidity should be avoided as it can lead to slow hydrolysis of the polymer.[1] Drums of CAP should be brought to room temperature before opening to prevent condensation of moisture on the inside surfaces.
Q2: What are the visible signs of CAP degradation due to improper storage?
A2: Degradation of CAP is primarily due to hydrolysis, which results in an increase in free acetic acid and phthalic acid.[2][3] This can be observed as a faint odor of acetic acid.[1][4] Additionally, the viscosity of CAP solutions may increase with degradation.[1]
Q3: How does humidity affect CAP?
A3: Humidity is a more critical factor than temperature in the degradation of CAP, although they work in conjunction.[5] CAP is hygroscopic and will absorb moisture from the environment.[1] This absorbed moisture can accelerate the hydrolysis of the ester linkages, leading to the formation of free acids and a loss of enteric protection in coated dosage forms.[2][6]
Q4: Can degraded CAP still be used in my formulation?
A4: The use of degraded CAP is not recommended. The increase in free acid content can alter the polymer's solubility profile, potentially leading to premature drug release in the stomach and failure of the enteric coating.[6] Changes in viscosity can also affect the coating process and the quality of the final film.[1]
Q5: What are the main degradation products of CAP?
A5: The primary degradation products of CAP are acetic acid and phthalic acid, resulting from the hydrolysis of the acetyl and phthalyl ester groups, respectively.[2][3]
Troubleshooting Guide for CAP-Based Enteric Coating
This guide addresses common problems encountered during the formulation and application of CAP enteric coatings, with a focus on issues arising from improper storage of the polymer.
| Problem | Potential Cause(s) Related to CAP Storage | Recommended Action(s) |
| Cracking or Chipping of the Coating | - Increased brittleness due to plasticizer loss: High storage temperatures can accelerate the migration and loss of plasticizers from the polymer. - Hydrolysis of CAP: Degraded polymer may have altered film-forming properties. | - Store CAP in a cool environment to minimize plasticizer volatility. - Always use fresh, properly stored CAP for formulations. - Evaluate the need for a different plasticizer or an increased concentration of the current one. |
| Premature Drug Release (Failure of Enteric Protection) | - Hydrolysis of CAP: Increased free acid content due to exposure to high humidity and temperature leads to increased solubility of the polymer in acidic media.[2][6] | - Discard any CAP that has been exposed to high humidity or temperature for extended periods. - Store CAP in sealed containers with a desiccant, especially in high-humidity environments.[6] - Perform dissolution testing on coated products as part of stability studies to ensure enteric integrity. |
| Inconsistent Coating Thickness | - Changes in viscosity: Hydrolysis of CAP can lead to an increase in the viscosity of the coating solution, affecting sprayability and film distribution.[1] | - Measure the viscosity of the CAP solution before each coating run. - If viscosity is out of specification, prepare a fresh solution with new, properly stored CAP. |
| Tacky or Sticky Coating | - Excessive moisture content: CAP that has absorbed a significant amount of moisture due to improper storage can lead to a tacky film. | - Ensure CAP is stored in a dry place and that containers are well-sealed. - Consider drying the CAP powder under vacuum at a low temperature if moisture absorption is suspected, though using fresh material is preferable. |
Data Presentation
The following tables summarize the impact of storage conditions on the properties of CAP and CAP-coated formulations.
Table 1: Effect of Storage Conditions on Drug Release from CAP-Coated Beads
| Storage Condition | Duration | Drug Release in Acidic Media (at 2 hours) | Enteric Resistance | Reference |
| 40°C / 75% RH (Open Container) | 6 months | Significantly Increased | Lost | [6] |
| 40°C / 75% RH (Sealed Container, No Desiccant) | 6 months | Increased | Not Maintained | [6] |
| 40°C / 75% RH (Sealed Container, With Desiccant) | 6 months | Stable | Maintained | [6] |
| 25°C / 60% RH (All Packaging) | 12 months | Stable | Maintained | [6] |
Table 2: Influence of Plasticizer and Storage on Mechanical Properties of Cellulose Acetate Films
| Plasticizer | Storage Condition | Change in Tensile Strength | Change in Elastic Modulus | Reference |
| Diethyl Phthalate (DEP) | 50% RH | Significant Increase over time | Significant Increase over time | |
| Diethyl Phthalate (DEP) | 75% RH | Relatively Constant | Significant Increase over time | |
| Triethyl Citrate (TEC) | 50% RH | Increase over time | Increase over time | |
| Triethyl Citrate (TEC) | 75% RH | Increase over time | Increase over time |
Experimental Protocols
1. Determination of Free Acids in CAP by Titration
-
Objective: To quantify the amount of free acids (primarily phthalic acid) in a CAP sample as an indicator of hydrolysis.
-
Materials:
-
This compound (CAP) powder
-
Diluted methanol (B129727) (1 in 2)
-
0.1 mol/L Sodium Hydroxide (NaOH) solution (standardized)
-
Phenolphthalein (B1677637) indicator solution
-
Glass-stoppered conical flask
-
Filtration apparatus
-
-
Procedure:
-
Accurately weigh approximately 3.0 g of the CAP sample and transfer it to a glass-stoppered conical flask.[7]
-
Add 100 mL of diluted methanol (1 in 2) to the flask.[7]
-
Stopper the flask tightly and shake for 2 hours.[7]
-
Filter the mixture.[7]
-
Wash the flask and the residue on the filter with two 10 mL portions of diluted methanol (1 in 2), collecting the washings with the filtrate.[7]
-
Add 3 drops of phenolphthalein indicator to the combined filtrate and washings.[7]
-
Titrate the solution with 0.1 mol/L NaOH solution until a persistent pink endpoint is observed.[7]
-
Perform a blank determination using 120 mL of diluted methanol (1 in 2) and make any necessary corrections.[7]
-
-
Calculation: The amount of free acids is typically calculated as phthalic acid. The percentage of free acid is calculated using the following formula: % Free Acid = (V - Vb) * M * 166.13 / (W * 10) Where:
-
V = volume of NaOH solution used for the sample (mL)
-
Vb = volume of NaOH solution used for the blank (mL)
-
M = Molarity of the NaOH solution
-
166.13 = molecular weight of phthalic acid
-
W = weight of the CAP sample (g)
-
2. Preparation of CAP Films for Mechanical Testing
-
Objective: To prepare standardized CAP films to evaluate the impact of storage on their mechanical properties.
-
Materials:
-
This compound (CAP) powder
-
Plasticizer (e.g., Diethyl Phthalate - DEP)
-
Acetone (B3395972) (analytical grade)
-
Glass petri dishes or a flat glass surface
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 10% (w/v) solution of CAP in acetone by slowly adding the polymer to the solvent while stirring with a magnetic stirrer. Continue stirring until the CAP is completely dissolved.
-
Add the desired weight percentage of the plasticizer (e.g., 25% w/w of the polymer) to the solution and continue stirring until a homogenous solution is obtained.
-
Carefully pour the solution onto a clean, level glass petri dish.
-
Allow the solvent to evaporate in a well-ventilated fume hood at room temperature for 24 hours.
-
Place the petri dish in a vacuum oven at 40°C for at least 48 hours to remove any residual solvent.
-
Carefully peel the film from the glass surface for subsequent testing.
-
Visualizations
Caption: Degradation pathway of CAP under adverse storage conditions.
Caption: Troubleshooting workflow for CAP enteric coating defects.
References
- 1. phexcom.com [phexcom.com]
- 2. "Ester hydrolysis of cellulose acetate and this compound " by Thomas Patrick Garcia [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. university.apeejay.edu [university.apeejay.edu]
- 5. Characterization of this compound (CAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of heat-humidity cured this compound coated beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Cellulose Acetate Phthalate (CAP) Enteric Coating
Welcome to the technical support center for Cellulose Acetate Phthalate (B1215562) (CAP) enteric coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to premature drug release during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cellulose Acetate Phthalate (CAP) and why is it used for enteric coating?
This compound (CAP) is a pH-sensitive polymer commonly used for the enteric coating of solid oral dosage forms like tablets and capsules.[1][2][3] Its primary function is to protect acid-labile drugs from the harsh acidic environment of the stomach and prevent gastric irritation.[4] CAP is insoluble in the low pH of the stomach but dissolves in the more alkaline environment of the small intestine (typically at a pH greater than 6), allowing for targeted drug release.[1][2]
Q2: What are the common causes of premature drug release from CAP coatings?
Premature drug release from CAP coatings can be attributed to several factors, including:
-
Inadequate Coating Thickness: Insufficient coating may not provide a complete barrier in the acidic medium.[5][6]
-
Coating Defects: Imperfections such as cracks, peeling, or "orange peel" texture can compromise the integrity of the coating.[7][8][9]
-
Improper Formulation: The type and concentration of plasticizers, as well as interactions between the drug and the polymer, can affect film quality.[10][11][12]
-
Incorrect Process Parameters: Coating process variables like temperature, spray rate, and drying time significantly impact the final film properties.[13][14]
-
Hygroscopicity of CAP: CAP is naturally hygroscopic, and moisture absorption can affect its solubility and permeability.[1][2]
-
Storage Conditions: High humidity and temperature during storage can alter the physical properties of the coating, leading to premature release.[15][16]
Q3: How does the choice of plasticizer affect CAP coating performance?
Plasticizers are added to CAP formulations to increase the flexibility of the coating and reduce the risk of cracking.[11][17] The choice and concentration of the plasticizer are critical. An insufficient amount can lead to a brittle coating, while an excessive amount can make the film too permeable.[9] Commonly used plasticizers for CAP include triethyl citrate (B86180), diethyl phthalate, and triacetin.[13] It's important to select a plasticizer that is compatible with the polymer to ensure a stable and homogeneous film.[12] For instance, triethyl citrate has been shown to yield softer films that are less sensitive to changes in curing conditions compared to diethyl phthalate and triacetin.[13]
Q4: Can the interaction between the drug and CAP polymer influence drug release?
Yes, interactions between the active pharmaceutical ingredient (API) and the CAP polymer can significantly impact the coating's performance and drug release profile.[10][18] Strong interactions can affect the molecular mobility and physical stability of the formulation.[10][18] For water-soluble drugs, a sub-coating or seal coat is often necessary to prevent the drug from migrating into the enteric coat, which could otherwise lead to premature release.[19][20]
Troubleshooting Guides
Issue 1: Premature Drug Release in Acidic Medium (0.1 N HCl)
Symptoms: More than 10% of the drug is released within the first two hours of dissolution testing in an acidic medium.
| Potential Cause | Recommended Solution |
| Inadequate Coating Thickness | Increase the coating weight gain percentage. A thicker coating provides a more robust barrier against acid penetration.[5][6] |
| Coating Defects (Cracks, Peeling) | Optimize coating process parameters. Ensure proper atomizing air pressure, spray rate, and drying temperature to achieve a uniform, defect-free film.[7][8][14] A common defect is "orange peel" or roughness, which can be addressed by adjusting the distance between the spray nozzle and the tablet bed.[7][9] |
| Improper Plasticizer Concentration | Adjust the plasticizer concentration. Too little can cause brittleness and cracking, while too much can increase permeability.[9][11] The optimal concentration is the minimum amount that ensures necessary film flexibility.[11] |
| Drug Migration into Coating | Apply a seal coat (sub-coating) of a water-soluble polymer like HPMC before applying the CAP coating. This is especially crucial for highly water-soluble drugs.[4][19][20] |
| Hygroscopicity of CAP | Control moisture during manufacturing and storage. Ensure proper drying of the coated product and store in low-humidity conditions.[1][2][15] |
Issue 2: Inconsistent Drug Release Profiles Between Batches
Symptoms: Significant variability in the lag time and rate of drug release in the buffer stage of dissolution testing across different manufacturing batches.
| Potential Cause | Recommended Solution |
| Variable Coating Uniformity | Ensure consistent mixing of the coating solution and uniform spraying. Calibrate the spray system and pan rotation speed to guarantee even distribution of the coating material.[8] |
| Inconsistent Process Parameters | Strictly control and monitor process parameters such as inlet air temperature, humidity, spray rate, and atomization pressure. |
| Variation in Core Properties | Ensure the tablet cores have consistent hardness, friability, and surface properties, as these can affect coating adhesion and uniformity.[7] |
| Changes in Raw Material Properties | The molecular weight of CAP can affect its properties.[1][2] Qualify and test incoming raw materials, including the CAP polymer and plasticizers, to ensure batch-to-batch consistency. |
Experimental Protocols
Protocol 1: Two-Step Dissolution Testing for Enteric-Coated Formulations
This protocol is used to evaluate the integrity of the enteric coating in an acidic environment and then measure the drug release in a neutral or slightly alkaline buffer.[21]
Apparatus: USP Dissolution Apparatus 1 (basket) or 2 (paddle).
Procedure:
-
Acid Stage:
-
Medium: 750 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5°C.
-
Agitation: 50-100 rpm.
-
Place the dosage form in the dissolution vessel and run for 2 hours.
-
At the 2-hour mark, withdraw a sample of the medium to test for premature drug release. The amount of drug released should not exceed 10% of the label claim.[19]
-
-
Buffer Stage:
-
Medium Addition Method: Add 250 mL of a pre-heated (37 ± 0.5°C) 0.20 M solution of sodium phosphate (B84403) tribasic to the vessel. Adjust the pH to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH if necessary.[21]
-
Medium Replacement Method: Remove the dosage unit from the acidic medium, discard the acid, and place the dosage unit into a new vessel containing 900-1000 mL of pH 6.8 phosphate buffer pre-heated to 37 ± 0.5°C.[21]
-
Continue the dissolution test for the specified time (e.g., 45 minutes or as per monograph).
-
Withdraw samples at predetermined time points and analyze for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Protocol 2: Preparation of CAP Coating Solution
Materials:
-
This compound (CAP) powder
-
Isopropyl Alcohol (or other suitable co-solvent)
-
Plasticizer (e.g., Triethyl Citrate)
-
Anti-tacking agent (e.g., Talc) (optional)
Procedure:
-
In a suitable container, add the required volume of acetone.
-
While stirring, slowly add the CAP powder to the acetone to avoid clumping. Continue stirring until the CAP is completely dissolved.[11]
-
In a separate container, dissolve the plasticizer in the isopropyl alcohol.
-
Slowly add the plasticizer solution to the CAP solution while continuously stirring.
-
If using an anti-tacking agent, disperse it in a portion of the solvent mixture and then add it to the main solution under agitation.
-
Continue stirring until a homogenous solution or suspension is formed.
-
It is recommended to filter the coating solution prior to use to remove any undissolved particles.[11]
Visualizations
Caption: Troubleshooting workflow for premature drug release.
Caption: Experimental workflow for CAP coating and evaluation.
References
- 1. Pharmaceutical Coating and Its Different Approaches, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Characterization of pH-Dependent this compound Nanofibers by Electrospinning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Application of Tablet Film Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lodhapharma.com [lodhapharma.com]
- 6. Influence of Polymer Film Thickness on Drug Release from Fluidized Bed Coated Pellets and Intended Process and Product Control [mdpi.com]
- 7. TOP 10 - Troubleshooting Guide - Biogrund [biogrund.com]
- 8. 4 Common Tablet Coating Problems and How to Fix Them - ... [osdmachinery.com]
- 9. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 10. researchgate.net [researchgate.net]
- 11. eastman.com [eastman.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. icapsulepack.com [icapsulepack.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. media.neliti.com [media.neliti.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Guide: Cellulose Acetate Phthalate (CAP) vs. Hydroxypropyl Methylcellulose Phthalate (HPMCP) for Enteric Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate enteric polymer is a critical decision in the formulation of oral solid dosage forms. The polymer must reliably protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach and ensure its release at a specific pH in the small intestine. Among the most widely used cellulosic enteric polymers are Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) and Hydroxypropyl Methylcellulose (B11928114) Phthalate (HPMCP). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in making an informed choice for your formulation needs.
Chemical Structure and Physicochemical Properties
Both CAP and HPMCP are derivatives of cellulose, a naturally occurring polymer. Their enteric properties are conferred by the phthalyl groups attached to the cellulose backbone, which remain protonated and insoluble at low pH but ionize and dissolve at the higher pH of the small intestine.
Cellulose Acetate Phthalate (CAP) is synthesized by reacting cellulose acetate with phthalic anhydride. The extent of acetylation and phthalylation determines its dissolution characteristics.
Hydroxypropyl Methylcellulose Phthalate (HPMCP) is a mixed ester of hypromellose and phthalic acid. The presence of hydroxypropyl and methoxy (B1213986) groups, in addition to the phthalyl groups, imparts different physicochemical properties compared to CAP. HPMCP is available in different grades (e.g., HP-50, HP-55, HP-55S) which are characterized by different phthalyl content and consequently, different pH-dependent solubility.[1]
Table 1: Comparison of Chemical and Physicochemical Properties
| Property | This compound (CAP) | Hydroxypropyl Methylcellulose Phthalate (HPMCP) |
| Synonyms | Cellacefate, Cellacephate | Hypromellose Phthalate |
| CAS Number | 9004-38-0 | 9050-31-1 |
| Acetyl Content (%) | 21.5 - 26.0 | Not Applicable |
| Phthalyl Content (%) | 30.0 - 36.0 | 21.0 - 35.0 (grade dependent) |
| Methoxyl Content (%) | Not Applicable | 20.0 - 24.0 |
| Hydroxypropoxyl Content (%) | Not Applicable | 5.0 - 9.0 |
| pH of Dissolution | ≥ 6.0 | ≥ 5.0 (HP-50), ≥ 5.5 (HP-55)[1] |
| Solubility | Insoluble in water and alcohols; soluble in ketones and esters. | Insoluble in water at low pH; soluble in a mixture of acetone (B3395972) and ethanol. |
Performance Comparison: Experimental Data
The performance of an enteric coating is evaluated based on its ability to form a continuous, mechanically robust film that is resistant to gastric fluid while readily dissolving in intestinal fluid.
Mechanical Properties of Polymer Films
The mechanical strength of the enteric coating is crucial to prevent cracking or rupture during manufacturing, handling, and transit through the gastrointestinal tract. Key parameters include tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of flexibility). While direct comparative studies under identical conditions are limited, HPMCP is often reported to form more flexible films.[1] The mechanical properties are highly dependent on the type and concentration of plasticizers used in the formulation.[2]
Table 2: Representative Mechanical Properties of Enteric Polymer Films
| Polymer | Plasticizer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| CAP | Diethyl Phthalate (DEP) | ~20-30 | ~1.5-2.0 | ~2-5 |
| HPMCP | Triethyl Citrate (B86180) (TEC) | ~15-25 | ~1.0-1.5 | ~5-10 |
| Note: These are representative values and can vary significantly based on film preparation methods, plasticizer type and concentration, and testing conditions. |
Moisture Permeability
Low water vapor permeability is desirable to protect moisture-sensitive APIs. Studies have shown that the type of substituent on the cellulose backbone influences the water vapor transmission rate (WVTR). An increase in the extent of substitution with more hydrophobic groups generally leads to a decrease in WVTR.[3] The addition of plasticizers can also impact the WVTR of the films.[4]
Table 3: Representative Water Vapor Transmission Rate (WVTR) of Enteric Polymer Films
| Polymer | Conditions | WVTR (g/m²·day) |
| CAP | 37°C, 90% RH | ~150-200 |
| HPMCP | 37°C, 90% RH | ~100-150 |
| Note: These are representative values and are highly dependent on film thickness, plasticizer, and the specific test method used. |
Drug Release Performance
The ultimate test for an enteric polymer is its ability to prevent drug release in acidic conditions and promote rapid release at the target intestinal pH. In a comparative study on enteric-coated esomeprazole (B1671258) tablets, both CAP and HPMCP coatings were evaluated.[5] While both polymers provided adequate acid resistance at an 8% weight gain, the study noted that methacrylic acid-based polymers showed a better dissolution rate than the cellulosic polymers.[5] Another study highlighted that tablets coated with HPMCP tend to disintegrate more rapidly than those coated with CAP.[6]
Experimental Protocols
Mechanical Properties Testing of Polymer Films
Methodology based on ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
-
Film Preparation: Free films of the polymer are cast from a suitable solvent (e.g., acetone:ethanol for HPMCP) containing a plasticizer (e.g., triethyl citrate at 20% w/w of the polymer). The solution is poured onto a level glass plate and the solvent is allowed to evaporate slowly in a controlled environment to form a film of uniform thickness.
-
Specimen Preparation: The cast films are cut into rectangular strips of specific dimensions (e.g., 100 mm in length and 10 mm in width).
-
Testing Conditions: The specimens are conditioned at a standard temperature and relative humidity (e.g., 25°C and 50% RH) for at least 48 hours prior to testing.
-
Tensile Testing: The tensile properties are measured using a universal testing machine. The specimen is clamped in the grips of the machine and pulled at a constant rate of crosshead speed (e.g., 50 mm/min) until it breaks.
-
Data Analysis: The load and elongation are recorded throughout the test. Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
Water Vapor Transmission Rate (WVTR) Measurement
Methodology based on ASTM E96: Standard Test Methods for Water Vapor Transmission of Materials (Cup Method).
-
Film Preparation: Free films of the polymer are prepared as described above.
-
Test Assembly: A test cup is partially filled with a desiccant (for the dry cup method) or distilled water (for the wet cup method). The polymer film is sealed over the mouth of the cup using a gasket and a sealing ring.
-
Testing Environment: The assembled test cups are placed in a controlled environment chamber at a specific temperature and relative humidity (e.g., 37°C and 75% RH).
-
Measurement: The weight of the test cup assembly is measured at regular intervals over a period of time.
-
Calculation: The WVTR is calculated from the rate of weight gain (dry cup) or weight loss (wet cup) per unit area of the film. The results are typically expressed in g/m²·day.
In Vitro Dissolution Testing for Enteric-Coated Dosage Forms
Methodology based on USP General Chapter <711> Dissolution for Delayed-Release Dosage Forms.
-
Apparatus: A USP Dissolution Apparatus 1 (basket) or 2 (paddle) is used.
-
Acid Stage: The dosage form is placed in 0.1 N hydrochloric acid (pH 1.2) at 37°C for 2 hours. This simulates the acidic environment of the stomach. At the end of this period, an aliquot of the medium is withdrawn and analyzed to determine the amount of drug released. For an effective enteric coating, very little to no drug should be released in this stage.
-
Buffer Stage: The dosage form is then transferred to a phosphate (B84403) buffer solution at a pH relevant to the small intestine (e.g., pH 6.8) at 37°C. Samples are withdrawn from the dissolution medium at specified time points (e.g., 15, 30, 45, and 60 minutes) and the amount of dissolved drug is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.
Visualizing the Concepts
Conclusion
Both this compound (CAP) and Hydroxypropyl Methylcellulose Phthalate (HPMCP) are effective enteric coating polymers with a long history of use in the pharmaceutical industry. The choice between them depends on the specific requirements of the drug product.
-
HPMCP often provides greater flexibility in formulation due to the availability of different grades that dissolve at varying pH levels (e.g., HP-50 for dissolution lower in the small intestine and HP-55 for dissolution slightly higher up). It is also reported to form more flexible and less permeable films, which can be advantageous for certain formulations.[1][6]
-
CAP is a well-established and cost-effective option that provides reliable enteric protection for drugs that require release at a pH of 6.0 or higher.
Ultimately, the optimal polymer selection should be based on comprehensive pre-formulation studies that evaluate the compatibility of the polymer with the API, the desired drug release profile, and the mechanical and stability requirements of the final dosage form. The experimental protocols and comparative data presented in this guide provide a foundational framework for conducting such evaluations.
References
- 1. HPMCP® (Hypromellose phthalate) enteric coating technology - SE Tylose [setylose.com]
- 2. Properties of heat-humidity cured this compound free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability of cellulose polymers: water vapour transmission rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FACTORS INFLUENCING THE PROPERTIES OF FILMS USED FOR TABLET COATING. I. EFFECTS OF PLASTICIZERS ON THE WATER VAPOR TRANSMISSION OF this compound FILMS. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Hydroxypropyl methylcellulose phthalate | 9050-31-1 [chemicalbook.com]
A Comparative Guide to Cellulose Acetate Phthalate for Enteric Coating Integrity
For researchers, scientists, and drug development professionals, ensuring the integrity of enteric coatings is paramount for the effective and safe delivery of oral dosage forms. Cellulose Acetate Phthalate (CAP) has long been a cornerstone polymer for enteric protection. This guide provides an objective comparison of CAP's performance against other common alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in the validation of enteric coating integrity.
Performance Comparison of Enteric Coating Polymers
The selection of an enteric coating polymer is a critical decision in formulation development, directly impacting the drug's stability and bioavailability. This section compares the performance of this compound (CAP) with two other widely used enteric polymers: Hypromellose Phthalate (HPMCP) and methacrylic acid copolymers (e.g., Eudragit® L100). The data presented is a synthesis from various studies to provide a comparative overview.
Table 1: Comparative Dissolution Performance of Enteric-Coated Tablets
| Polymer | % Drug Release in 0.1 N HCl (2 hours) | Time to >80% Drug Release in pH 6.8 Buffer | Key Characteristics |
| This compound (CAP) | < 5% | 45 - 60 minutes | Dissolves at pH ≥ 6.0. Good moisture barrier properties but can be prone to hydrolysis.[1] |
| Hypromellose Phthalate (HPMCP) | < 3% | 30 - 45 minutes | Dissolves at a lower pH (≥ 5.0-5.5) than CAP, potentially allowing for earlier drug release in the small intestine.[2][3] |
| Eudragit® L100 | < 1% | 30 - 45 minutes | Anionic copolymer of methacrylic acid and methyl methacrylate. Dissolves at pH ≥ 6.0, providing reliable enteric protection.[4][5] |
Table 2: Comparative Disintegration Time of Enteric-Coated Dosage Forms
| Polymer | Disintegration in 0.1 N HCl (1 hour) | Disintegration Time in pH 6.8 Buffer | Notes |
| This compound (CAP) | No evidence of disintegration, cracking, or softening.[6] | 30 - 60 minutes | Disintegration time can be influenced by the type and concentration of plasticizer used in the formulation.[7] |
| Hypromellose Phthalate (HPMCP) | No evidence of disintegration, cracking, or softening. | 20 - 45 minutes | Generally exhibits faster disintegration than CAP in intestinal fluid due to its lower dissolution pH.[2][3] |
| Eudragit® L100 | No evidence of disintegration, cracking, or softening. | 20 - 40 minutes | Provides sharp and predictable disintegration profiles based on the specific grade and formulation.[4][5] |
Experimental Protocols
Accurate and reproducible validation of enteric coating integrity relies on standardized experimental protocols. The following are detailed methodologies for the key experiments cited in this guide, based on United States Pharmacopeia (USP) general chapters.
Disintegration Test for Delayed-Release (Enteric-Coated) Tablets
This test assesses the ability of the enteric coating to withstand simulated gastric fluid and then to break apart in simulated intestinal fluid.
Apparatus: USP Disintegration Apparatus (Basket-Rack Assembly).[8][9]
Procedure:
-
Acid Stage:
-
Place one tablet in each of the six tubes of the basket.
-
If the tablet has a soluble external coating, immerse the basket in water at room temperature for 5 minutes.[8]
-
Operate the apparatus using simulated gastric fluid (SGF, typically 0.1 N HCl) maintained at 37 ± 2°C as the immersion fluid for 1 hour.[6][8]
-
At the end of 1 hour, lift the basket from the fluid and observe the tablets.
-
Acceptance Criteria: The tablets must show no evidence of disintegration, cracking, or softening.[6]
-
-
Buffer Stage:
-
Drain the SGF and immerse the basket in simulated intestinal fluid (SIF, typically a phosphate (B84403) buffer of pH 6.8) maintained at 37 ± 2°C.[6]
-
Operate the apparatus for the time specified in the individual drug monograph (typically 30 to 60 minutes).[10]
-
Lift the basket from the fluid and observe the tablets.
-
Acceptance Criteria: All tablets must have disintegrated completely. If 1 or 2 tablets fail to disintegrate, the test must be repeated on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested must disintegrate completely.[11]
-
Dissolution Test for Delayed-Release (Enteric-Coated) Dosage Forms
This test provides quantitative data on the rate and extent of drug release from the dosage form in different pH media, simulating the gastrointestinal tract.
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).[12][13]
Procedure:
-
Acid Stage:
-
Place the specified volume (typically 750-1000 mL) of 0.1 N HCl in the dissolution vessel and equilibrate to 37 ± 0.5°C.
-
Place a single dosage form in each vessel.
-
Operate the apparatus at the specified speed for 2 hours.
-
At the end of the 2-hour period, withdraw a sample of the medium for analysis.
-
Acceptance Criteria: The amount of drug dissolved should not exceed the limit specified in the monograph (typically not more than 10% of the labeled amount).[14]
-
-
Buffer Stage:
-
After the acid stage, the pH of the dissolution medium is raised to a specified value (e.g., pH 6.8) by adding a pre-equilibrated buffer concentrate.[14]
-
Continue the dissolution test for the time specified in the monograph.
-
Withdraw samples at specified time intervals and analyze for drug content.
-
Acceptance Criteria: The percentage of drug released at each time point must meet the specifications outlined in the monograph.
-
Visualizing the Validation Workflow
To further clarify the experimental process for validating enteric coating integrity, the following diagrams illustrate the logical flow of the disintegration and dissolution testing procedures.
Caption: Workflow for the USP Disintegration Test.
Caption: Workflow for the USP Dissolution Test.
References
- 1. university.apeejay.edu [university.apeejay.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpasjournals.com [bpasjournals.com]
- 5. bpasjournals.com [bpasjournals.com]
- 6. Disintegration test for Enteric coated tablets SOP [webofpharma.com]
- 7. phexcom.com [phexcom.com]
- 8. usp.org [usp.org]
- 9. usp.org [usp.org]
- 10. pharmainform.com [pharmainform.com]
- 11. torontech.com [torontech.com]
- 12. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 13. usp.org [usp.org]
- 14. dissolutiontech.com [dissolutiontech.com]
Performance Evaluation of Cellulose Acetate Phthalate Grades for Pharmaceutical Applications
A Comparative Guide for Researchers and Drug Development Professionals
Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) is a widely utilized polymer in the pharmaceutical industry, primarily for the enteric coating of solid oral dosage forms. Its pH-dependent solubility ensures that the coated dosage form remains intact in the acidic environment of the stomach, protecting the active pharmaceutical ingredient (API) from degradation, and then dissolves in the more neutral pH of the small intestine to release the drug for absorption. The performance of CAP is not monolithic; it is influenced by its specific grade, which is determined by chemical properties such as acetyl and phthalyl content, as well as physical properties like viscosity. This guide provides a comparative overview of different grades of CAP, summarizing key performance data and detailing experimental protocols for their evaluation.
Comparative Performance Data
The functional characteristics of Cellulose Acetate Phthalate are intrinsically linked to its chemical structure and physical properties. Different grades, primarily distinguished by their viscosity and the degree of substitution of acetyl and phthalyl groups, exhibit varied performance in key areas such as dissolution, mechanical strength of the film, and moisture protection. Below are tables summarizing the available quantitative data for different CAP grades.
Table 1: Chemical and Physical Properties of Different CAP Grades
| Property | Standard Viscosity Grade | Low Viscosity Grade |
| Phthalyl Content (%) | 30.0 – 36.0[1] | 30.0 – 40.0 |
| Acetyl Content (%) | 21.5 – 26.0[1] | Not explicitly defined, but influences viscosity |
| Inherent Viscosity (dL/g) | ~0.68 | 0.2 - 0.6 |
| Viscosity (cps) | 45 – 90[1] | Lower than standard |
| Free Acid (as phthalic acid, %) | < 3.0[1] | < 3.0 |
| pH Solubility | ≥ 6.2[2] | Generally ≥ 6.0[3] |
Table 2: Performance Characteristics of CAP Grades in Enteric Coating
| Performance Parameter | Standard Viscosity Grade | Low Viscosity Grade |
| Dissolution Profile | Standard release profile at pH ≥ 6.2.[2] | Faster dissolution may be observed due to lower molecular weight. |
| Coating Solution Solids Content (%) | Typically lower due to higher viscosity. | Allows for higher solids content in coating solutions, potentially reducing coating time. |
| Mechanical Film Properties | Forms a robust, flexible film.[2] | May form a more brittle film, potentially requiring higher plasticizer levels.[4] |
| Water Vapor Permeability | Provides a good moisture barrier.[5] | Permeability may be influenced by film thickness and plasticizer content. |
Experimental Protocols
To enable researchers to conduct their own comparative evaluations, detailed methodologies for key experiments are provided below.
In Vitro Drug Release (Dissolution) Testing
This test evaluates the pH-dependent drug release from CAP-coated dosage forms, simulating the transit from the stomach to the small intestine.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Procedure:
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 750 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: 50 rpm.
-
Duration: 2 hours.
-
Procedure: Place one dosage form in each vessel. After 2 hours, withdraw a sample of the medium for analysis of any premature drug release. The dosage form should show minimal drug release in this stage.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: Add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to the vessel from the acid stage. Adjust the pH to 6.8 ± 0.05. The final volume is 1000 mL.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: 50 rpm.
-
Duration: 45 minutes or as specified in the monograph.
-
Procedure: Continue the test and withdraw samples at specified time intervals. Analyze the samples for drug content to determine the release profile.
-
Mechanical Properties of CAP Films (Tensile Strength and Elongation)
This method determines the mechanical robustness of freestanding films prepared from different CAP grades.
Apparatus: A universal testing machine equipped with a suitable load cell.
Procedure:
-
Film Preparation:
-
Prepare a solution of the CAP grade in a suitable solvent (e.g., acetone).
-
Cast the solution onto a level, non-adherent surface (e.g., a glass plate with a release agent).
-
Allow the solvent to evaporate completely in a controlled environment to form a film of uniform thickness.
-
Cut the film into dumbbell-shaped specimens according to standard dimensions (e.g., ASTM D882).
-
-
Testing:
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the film breaks.
-
Record the load and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied to the film before it ruptures, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Percentage Elongation at Break: The extent to which the film stretches before breaking, calculated as ((Final Length - Initial Length) / Initial Length) * 100.
-
Water Vapor Transmission Rate (WVTR)
This test measures the permeability of CAP films to moisture, indicating their effectiveness as a protective barrier.
Apparatus: WVTR testing instrument (e.g., using the cup method or an automated instrument).
Procedure (Gravimetric Cup Method - ASTM E96/E96M):
-
Film Preparation: Prepare a freestanding film of the CAP grade as described in the mechanical properties testing protocol.
-
Test Assembly:
-
Place a desiccant (e.g., anhydrous calcium chloride) in a test cup.
-
Seal the prepared CAP film over the mouth of the cup, ensuring an airtight seal.
-
Weigh the entire assembly accurately.
-
-
Testing:
-
Place the assembly in a controlled environment with a specific temperature and relative humidity (e.g., 25 °C and 75% RH).
-
At regular intervals, remove the assembly and weigh it to determine the amount of moisture that has permeated through the film and been absorbed by the desiccant.
-
-
Calculation: The WVTR is calculated from the rate of weight gain, the area of the film exposed, and the water vapor pressure gradient across the film. It is typically expressed in g/m²·day.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key evaluation methods.
Conclusion
The selection of a specific grade of this compound can significantly impact the performance of an enteric-coated dosage form. While standard viscosity grades provide a reliable and robust coating, low-viscosity grades offer potential advantages in manufacturing efficiency. However, this may come with a trade-off in the mechanical properties of the film. A thorough evaluation of the dissolution profile, mechanical strength, and moisture barrier properties, as outlined in this guide, is crucial for selecting the optimal CAP grade for a specific drug product, ensuring both stability and desired in vivo performance. Researchers are encouraged to use the provided protocols as a foundation for their own comparative studies to make informed decisions in their formulation development efforts.
References
A Comparative Guide to Analytical Methods for Cellulose Acetate Phthalate
For Researchers, Scientists, and Drug Development Professionals
Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) is a widely utilized polymer in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms due to its pH-dependent solubility.[1] Accurate and reliable analytical methods are crucial for the characterization, quality control, and stability testing of CAP and its formulations. This guide provides a comparative overview of common analytical techniques used for the analysis of CAP, with a focus on their underlying principles, experimental protocols, and performance characteristics.
Overview of Analytical Techniques
Several analytical methods are employed to assess the different properties of Cellulose Acetate Phthalate, from determining its molecular weight and substituent content to quantifying its presence in formulations and monitoring its degradation products. The most prominent of these methods include High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of individual components in a mixture. For CAP, it is particularly useful for analyzing its degradation products, namely phthalic acid and acetic acid.
Comparative Performance Data for HPLC Methods
| Parameter | Reversed-Phase HPLC (for degradation products) | Ion-Exclusion Chromatography (for degradation products) |
| Analyte(s) | Phthalic Acid, Acetic Acid | Phthalic Acid, Acetic Acid |
| Precision | Not explicitly stated, but part of a validated method. | Developed as an alternative to overcome retention time issues in RP-HPLC. |
| Linearity | Calibration curves for phthalic acid and acetic acid were used. | Not detailed in the provided search results. |
| Limit of Detection (LOD) | Not detailed in the provided search results. | Not detailed in the provided search results. |
| Limit of Quantification (LOQ) | Not detailed in the provided search results. | Not detailed in the provided search results. |
Data for this table is inferred from descriptions of method development and validation in the cited literature. Direct comparative values were not available.
Experimental Protocol: Reversed-Phase HPLC for Phthalic and Acetic Acid
This method is designed to quantify the primary degradation products of CAP.
Instrumentation:
-
HPLC system with a UV detector
-
Column: HiChrom C18 (200 x 4 mm) or similar C18 column[2]
Chromatographic Conditions:
-
Mobile Phase: 20% Methanol in water[2]
-
Flow Rate: 1.0 mL/minute[3]
-
Injection Volume: 25 µL[3]
-
Detection Wavelength: 208 nm until 6 minutes, then 275 nm thereafter[3]
-
Column Temperature: 25°C[3]
Sample Preparation:
-
Dissolve the CAP sample in a suitable solvent.
-
Forced degradation studies can be performed by exposing the sample to heat or hydrolytic conditions.[3]
-
Filter the sample through a 0.45 µm nylon syringe-tip filter before injection.[3]
Experimental Workflow: HPLC Analysis of CAP Degradation Products
Caption: Workflow for the analysis of CAP degradation products by RP-HPLC.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers like CAP.
Comparative Performance Data for GPC
| Parameter | GPC for CAP Quantification |
| Analyte | This compound Polymer |
| Precision | Method precision for GPC of substituted celluloses can range from 1.7-6.5% RSD.[3] |
| Linearity | Not detailed in the provided search results. |
| Limit of Detection (LOD) | Not detailed in the provided search results. |
| Limit of Quantification (LOQ) | Not detailed in the provided search results. |
Experimental Protocol: GPC for CAP Molecular Weight Distribution
Instrumentation:
-
GPC system with a Refractive Index (RI) detector and optionally a Multi-Angle Laser Light Scattering (MALLS) detector.[2]
Chromatographic Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)[3]
-
Flow Rate: 0.8 mL/minute[3]
-
Injection Volume: 20 µL[3]
-
Detection: 280 nm[3]
-
Column Temperature: 40°C[3]
Sample Preparation:
-
Disperse the CAP sample in a 1:1 glycerin:ethanol solution.[3]
-
Dilute to the final concentration with THF.[3]
Experimental Workflow: GPC Analysis of CAP
Caption: Workflow for determining the molecular weight of CAP using GPC.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simpler and faster method that can be used for the quantification of CAP, especially in dissolution studies. It is often used for simultaneous determination of CAP and an active pharmaceutical ingredient (API) if their spectra are sufficiently different.
Comparative Performance Data for UV-Vis Spectroscopy
| Parameter | UV-Vis Spectroscopy for CAP Quantification |
| Analyte(s) | This compound (and potentially an API) |
| Wavelength Range | 200 - 400 nm for spectral fitting[4] |
| Accuracy | Good overlap between fitting curves and experimental data reported.[4] |
| Application | Simultaneous measurement of theophylline (B1681296) and CAP in phosphate (B84403) buffer.[4] |
Experimental Protocol: UV-Vis for Simultaneous Quantification
This method relies on the deconvolution of the overlapping spectra of CAP and another component, such as an API.
Instrumentation:
Methodology:
-
Obtain the individual UV spectra of pure CAP and the pure API in the dissolution medium (e.g., phosphate buffer pH 7.0).
-
Collect the spectrum of the mixed sample solution.
-
Use a mathematical fitting method (e.g., based on Gaussian distribution curves) to calculate the concentration of each component from the mixture's spectrum.[4]
Logical Relationship: Spectral Deconvolution for Quantification
Caption: Logical diagram for quantifying CAP and API via UV-Vis spectral fitting.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the qualitative identification of CAP and for determining the degree of substitution of its acetyl and phthalyl groups.[5][6]
Performance Characteristics of FTIR
FTIR is primarily a qualitative or semi-quantitative technique for CAP. Quantitative analysis is possible by creating calibration curves that correlate the absorbance of specific peaks with the concentration or degree of substitution.[6] For instance, the ratio of the carbonyl peak (around 1730 cm⁻¹) to a cellulose backbone peak can be used to estimate the degree of acetylation.
Experimental Protocol: FTIR Analysis of CAP
Instrumentation:
-
FTIR Spectrometer
Methodology (Potassium Bromide - KBr disk method):
-
Mix a small amount of the dried CAP sample with dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent disk using a hydraulic press.
-
Place the disk in the FTIR sample holder and acquire the spectrum.
Key Spectral Features for CAP:
-
-OH stretching: Broad band around 3500 cm⁻¹
-
C-H stretching: Around 2900 cm⁻¹
-
C=O stretching (acetyl and phthalyl): Strong peak around 1730-1750 cm⁻¹[7]
-
Aromatic C=C stretching (phthalyl): Peaks around 1600-1450 cm⁻¹
-
C-O stretching: Strong absorptions in the 1200-1000 cm⁻¹ region[7]
Conclusion
The choice of an analytical method for this compound depends on the specific analytical goal.
-
HPLC is the method of choice for stability studies, accurately quantifying the degradation products of CAP.
-
GPC is indispensable for characterizing the polymer itself, providing crucial information on its molecular weight distribution which impacts its physical properties.
-
UV-Vis Spectroscopy offers a rapid and simple approach for quantification in dissolution testing, particularly when analyzing both CAP and an API simultaneously.
-
FTIR Spectroscopy serves as a robust tool for qualitative identification and for assessing the chemical structure, such as the degree of substitution.
A comprehensive quality control strategy for CAP would likely involve the use of multiple techniques: GPC for initial polymer characterization, FTIR for identity confirmation, and HPLC for stability and purity assessments. Cross-validation of these methods, where applicable, would ensure the generation of consistent and reliable data throughout the drug development lifecycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a gel permeation chromatographic assay to achieve mass balance in this compound stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound (CAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Performance of Cellulose Acetate Phthalate (CAP) Coated Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate enteric coating is a critical step in the formulation of oral dosage forms. This guide provides an objective comparison of the in vivo performance of Cellulose Acetate Phthalate (CAP) with other commonly used enteric polymers, namely Hypromellose Phthalate (HPMC-P) and Eudragit® polymers. The information presented is supported by experimental data from various studies to aid in making informed decisions for drug delivery systems.
This compound (CAP) is a widely utilized polymer for enteric coatings, designed to protect acid-labile drugs from the harsh environment of the stomach and ensure their release in the small intestine.[1] Its pH-sensitive nature, being insoluble in acidic gastric fluids but soluble in the mildly acidic to neutral environment of the intestine, makes it a valuable tool in pharmaceutical formulations.[1]
Comparative In Vivo Performance Data
The in vivo performance of an enteric-coated formulation is primarily assessed by its pharmacokinetic profile, which includes key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the total drug exposure over time (Area Under the Curve or AUC). The following tables summarize quantitative data from studies on enteric-coated formulations, offering a comparative look at their in vivo behavior.
It is important to note that the following data has been compiled from different studies and may not represent direct head-to-head comparisons under identical conditions. However, they provide valuable insights into the relative performance of different enteric coatings.
Table 1: Pharmacokinetic Parameters of Enteric-Coated Diclofenac (B195802) Formulations
| Enteric Coating Polymer | Drug | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| Eudragit L100 | Diclofenac Sodium | Beagle Dogs | 6770 ± 670 | 2.0 ± 1.48 | 26550 ± 5190 | [2] |
| Commercial Tablet | Diclofenac Sodium | Beagle Dogs | 5880 ± 7380 | 2.25 ± 1.08 | 13440 ± 15020 | [2] |
| Test Formulation | Diclofenac Sodium | Human | 2257.3 | - | 5726.1 (AUC0-τ) | [3] |
| Reference Formulation | Diclofenac Sodium | Human | 2156 | - | 5689.9 (AUC0-τ) | [3] |
Table 2: Bioavailability of Enteric-Coated Aspirin (B1665792) Formulations
| Enteric Coating | Drug | Study Design | Key Finding | Reference |
| Enteric-Coated vs. Uncoated | Aspirin | Secondary analysis of a randomized clinical trial | No significant difference in effectiveness or safety between enteric-coated and uncoated aspirin for cardiovascular disease patients.[4][5] | [4] |
| Different Enteric Preparations | Aspirin | Bioequivalence tests | Significant variation in the ability of different low-dose enteric-coated aspirin preparations to inhibit serum thromboxane (B8750289) production.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below is a generalized experimental protocol for evaluating the in vivo performance of enteric-coated formulations in an animal model, based on common practices found in the literature.
In Vivo Pharmacokinetic Study in Rabbits
1. Animals:
-
Healthy adult rabbits of a specific strain (e.g., New Zealand White), weighing between 2-3 kg, are used.
-
Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light/dark cycle).
-
They are provided with a standard diet and water ad libitum.
-
Animals are fasted for 12 hours prior to drug administration, with free access to water.
2. Dosing:
-
The enteric-coated tablets or capsules are administered orally using a gavage needle or by placing the dosage form at the back of the animal's tongue, followed by a small amount of water to facilitate swallowing.[7]
3. Blood Sampling:
-
Blood samples (approximately 1-2 mL) are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood is collected into heparinized tubes to prevent coagulation.
-
Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes) and stored at -20°C until analysis.[3]
4. Drug Analysis:
-
The concentration of the drug in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, and AUC.
Gamma Scintigraphy for In Vivo Evaluation
Gamma scintigraphy is a non-invasive imaging technique used to visualize the in vivo transit and disintegration of a dosage form.
1. Radiolabeling:
-
The enteric-coated formulation is radiolabeled with a gamma-emitting isotope, such as Technetium-99m (⁹⁹ᵐTc) or Samarium-153 (¹⁵³Sm).
2. Administration:
-
The radiolabeled dosage form is administered to healthy human volunteers or animals.
3. Imaging:
-
A gamma camera is used to acquire sequential images of the subject's abdomen at regular intervals.
-
The images allow for the tracking of the dosage form through the gastrointestinal tract and the determination of the time and location of its disintegration.[8][9]
4. Combined Pharmacokinetic and Scintigraphic Studies (Pharmacoscintigraphy):
-
Blood samples are collected concurrently with the scintigraphic imaging to correlate the drug's plasma concentration with the position and integrity of the dosage form in the GI tract.[9][10]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been created using the DOT language.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: In vivo fate of a CAP-coated oral dosage form.
References
- 1. university.apeejay.edu [university.apeejay.edu]
- 2. Formulation and in vitro and in vivo availability of diclofenac sodium enteric-coated beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro dissolution and in vivo bioequivalence of two diclofenac enteric coated formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enteric-Coated vs. Uncoated Aspirin in Patients With CVD - American College of Cardiology [acc.org]
- 5. Enteric-Coated Aspirin vs. Plain Aspirin: What's the Difference? [verywellhealth.com]
- 6. Lack of Bioequivalence Among Low-dose, Enteric-coated Aspirin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scintigraphic evaluation of a new capsule-type colon specific drug delivery system in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and gamma scintigraphy evaluation of two enteric coated formulations of didanosine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and gamma scintigraphy evaluation of two enteric coated formulations of didanosine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bridge: A Comparative Guide to In Vitro and In Vivo Release from Cellulose Acetate Phthalate (CAP) Coatings
For researchers, scientists, and professionals in drug development, establishing a reliable correlation between laboratory predictions and real-world performance is paramount. This guide provides an objective comparison of in vitro and in vivo drug release from formulations using Cellulose Acetate Phthalate (CAP), a common enteric coating. By understanding the nuances of these two environments, researchers can better predict clinical outcomes, optimize formulation strategies, and streamline the development process.
The Significance of In Vitro-In Vivo Correlation (IVIVC)
This compound (CAP) is a pH-sensitive polymer widely used for enteric coatings. It is designed to be insoluble in the acidic environment of the stomach but to dissolve readily in the more neutral pH of the small intestine, protecting the drug from degradation and the stomach from the drug. An established In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model, linking the in vitro drug dissolution rate to the in vivo drug absorption rate. A strong IVIVC can reduce the need for extensive bioequivalence studies, aid in setting dissolution specifications, and support post-approval manufacturing changes.
Experimental Protocols: A Methodological Overview
To achieve a meaningful comparison, standardized and detailed experimental protocols are crucial. Below are representative methodologies for assessing drug release from CAP-coated formulations in both in vitro and in vivo settings.
In Vitro Dissolution Testing for CAP-Coated Formulations
This protocol outlines a standard two-stage dissolution method recommended for delayed-release dosage forms, simulating the transit from the stomach to the intestine.
Objective: To determine the rate and extent of drug release from a CAP-coated dosage form in a simulated gastrointestinal fluid environment.
Apparatus: USP Apparatus 1 (Baskets) or Apparatus 2 (Paddles).
Method:
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.
-
Procedure: Place the dosage form in the apparatus. Operate for 2 hours at a specified rotation speed (e.g., 100 rpm for baskets, 50 rpm for paddles) and a constant temperature of 37 ± 0.5°C.
-
Sampling: At the end of the 2-hour period, withdraw a sample of the medium. The acceptance criteria typically require minimal drug release (e.g., not more than 10%) during this stage.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: Add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to the vessel. Adjust the pH to 6.8 ± 0.05.
-
Procedure: Continue the dissolution test for a specified period (e.g., 45-60 minutes or until plateau is reached).
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 10, 15, 20, 30, 45, and 60 minutes into the buffer stage). Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Filter the samples promptly.
-
Analyze the drug concentration in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
In Vivo Pharmacokinetic Study in Animal Models
This protocol describes a typical pharmacokinetic study in beagle dogs to determine the in vivo performance of an orally administered CAP-coated formulation.
Objective: To determine the rate and extent of drug absorption into the systemic circulation following oral administration of a CAP-coated dosage form.
Animal Model: Male beagle dogs (n=6), fasted overnight with free access to water.
Method:
-
Study Design: A single-dose, two-period, crossover study design is often employed. This involves each dog receiving both the test formulation and a reference formulation, with a "washout" period of at least one week between administrations.
-
Dosing:
-
Administer the encapsulated CAP-coated dosage form orally with a fixed volume of water.
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect venous blood samples into heparinized tubes at predetermined time points. A typical schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
The sampling schedule should be designed to capture the initial lag time, the absorption phase, the maximum concentration (Cmax), and the elimination phase of the drug.
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax (time to reach Cmax), and AUC (Area Under the Curve).
-
The rate and extent of in vivo drug absorption can be determined using techniques like deconvolution.
-
Data Presentation: In Vitro vs. In Vivo Release
Establishing a direct quantitative correlation often reveals differences between the two environments. The following data, adapted from a study by Abrams et al. on a multilayered implant system composed of this compound and Pluronic F-127, illustrates a comparison of cumulative drug release. While this study utilized a subcutaneous implant in rats, the findings provide valuable insights into the differing release kinetics. The system was designed for the sequential release of four different drugs.
| Time (hours) | In Vitro Metronidazole Release (%) | In Vivo Metronidazole Release (%) | In Vitro Ketoprofen Release (%) | In Vivo Ketoprofen Release (%) | In Vitro Doxycycline Release (%) | In Vivo Doxycycline Release (%) | In Vitro Simvastatin Release (%) | In Vivo Simvastatin Release (%) |
| 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 12 | ~100 | ~80 | ~20 | ~40 | 0 | 0 | 0 | 0 |
| 24 | 100 | ~100 | ~40 | ~60 | ~10 | ~5 | 0 | 0 |
| 72 | 100 | 100 | ~90 | ~90 | ~40 | ~20 | ~10 | ~5 |
| 150 | 100 | 100 | 100 | 100 | ~100 | ~85 | ~50 | ~20 |
| 288 | 100 | 100 | 100 | 100 | 100 | ~95 | ~100 | ~40 |
Note: Data is estimated from graphical representations in Abrams et al., J Biomed Mater Res B Appl Biomater, 2016. The study involved a surface-eroding implant, and the release kinetics may differ from orally administered, dissolving enteric-coated beads or tablets.
Observations from the Data:
-
Initial Release: The first two drugs (Metronidazole and Ketoprofen) were released faster in vivo compared to the in vitro conditions.
-
Later Release: The last two drugs (Doxycycline and Simvastatin) were released more slowly in vivo.
-
Overall Erosion: The total time for the device to erode was longer in vivo.
These differences highlight the complexity of the in vivo environment, where factors such as enzymatic activity, fluid dynamics, and interactions with biological components can significantly influence the performance of the coating and subsequent drug release, compared to the more controlled in vitro setting.
Visualizing the Workflow and Relationships
Understanding the process of establishing an IVIVC and the interplay of its components is crucial. The following diagrams, created using the DOT language, illustrate these concepts.
Conclusion
The correlation between in vitro dissolution and in vivo performance of this compound (CAP) coatings is a critical aspect of pharmaceutical development. While standardized in vitro tests provide an essential baseline for quality control and formulation screening, they do not perfectly replicate the dynamic and complex physiological environment. As demonstrated, discrepancies in release rates are common, emphasizing that a robust IVIVC is not merely assumed but must be experimentally established. For researchers, this underscores the importance of using biorelevant dissolution media and carefully designed in vivo studies to build a reliable bridge between laboratory data and clinical efficacy. This comparative approach ultimately leads to more robust product development and a deeper understanding of the formulation's behavior.
A Comparative Guide to Spectroscopic Techniques for the Quality Control of Cellulose Acetate Phthalate Batches
For Researchers, Scientists, and Drug Development Professionals
Cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) is a widely utilized enteric polymer in the pharmaceutical industry, crucial for the formulation of delayed-release dosage forms. The physicochemical properties of CAP, such as the degree of substitution of acetyl and phthalyl groups, can significantly influence the performance of the final product. Therefore, robust analytical methods are essential to ensure batch-to-batch consistency. This guide provides a comparative overview of key spectroscopic techniques for the quality assessment of different CAP batches, complete with experimental data and detailed protocols.
Comparison of Spectroscopic Techniques for CAP Batch Analysis
Spectroscopic methods offer rapid and non-destructive analysis of CAP, providing valuable insights into its chemical structure and composition. The most commonly employed techniques are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. Each technique offers distinct advantages and sensitivities to different molecular attributes of the polymer.
A summary of key quantitative parameters that can be monitored across different batches of CAP using these techniques is presented in Table 1. These parameters are critical for ensuring consistent quality and performance of the enteric coating.
| Parameter | FTIR Spectroscopy | NMR Spectroscopy | Raman Spectroscopy | Significance |
| Degree of Acetyl Substitution (%) | Indirectly assessed by the ratio of C=O (acetyl) peak area (~1740 cm⁻¹) to a reference peak (e.g., C-O-C at ~1040 cm⁻¹). | Directly quantifiable from the integral ratio of acetyl protons (~1.9-2.2 ppm) to anhydroglucose (B10753087) protons (~3.5-5.2 ppm). | Can be estimated from the ratio of the C=O stretching vibration (~1735 cm⁻¹) to a cellulose backbone vibration. | Affects the polymer's solubility and mechanical properties. |
| Degree of Phthalyl Substitution (%) | Can be estimated from the aromatic C=C peak area (~1580 cm⁻¹) or the phthalate C=O peak area (~1725 cm⁻¹) relative to a reference peak. | Directly quantifiable from the integral ratio of aromatic protons of the phthalyl group (~7.5-7.9 ppm) to anhydroglucose protons. | Can be monitored through the intensity of the aromatic ring breathing mode (~1600 cm⁻¹). | Critical for the pH-dependent solubility (enteric properties) of the coating. |
| Free Phthalic Acid (%) | Difficult to quantify accurately due to overlapping peaks. | Can be identified and quantified by characteristic peaks in the aromatic region that are distinct from the polymer-bound phthalate. | Can be detected by the presence of sharp peaks corresponding to crystalline phthalic acid. | An impurity that can affect the stability and performance of the coating. |
| Moisture Content (%) | Broad O-H stretching band (~3400 cm⁻¹) can indicate the presence of water, but quantification is challenging. | Not the primary technique for moisture analysis. | Not ideal for quantifying moisture content. | Affects the flowability and stability of the CAP powder. |
| Spectral Similarity vs. Reference | High spectral correlation (e.g., >0.95) indicates batch consistency. | Comparison of full spectra or specific peak shifts can reveal subtle structural differences. | High spectral correlation indicates consistency in overall chemical composition. | A holistic measure of batch-to-batch consistency. |
Experimental Workflow for CAP Batch Comparison
The logical workflow for comparing different batches of cellulose acetate phthalate using spectroscopic techniques is outlined below. This process ensures a systematic and robust evaluation of material quality.
Caption: Workflow for comparing CAP batches.
Detailed Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain a characteristic infrared spectrum of a CAP batch for comparison with a reference standard and to estimate the degree of substitution.
Methodology:
-
Sample Preparation:
-
Ensure the CAP sample is dry by placing it in a desiccator over silica (B1680970) gel for at least 24 hours.
-
For Attenuated Total Reflectance (ATR)-FTIR, no further preparation is needed. For transmission mode, prepare a KBr pellet by mixing ~1 mg of CAP with ~100 mg of dry KBr powder and pressing into a transparent disc.
-
-
Instrument Parameters (ATR-FTIR):
-
Spectrometer: A benchtop FTIR spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
-
Data Acquisition:
-
Place a small amount of the dried CAP powder onto the ATR crystal, ensuring complete coverage.
-
Apply consistent pressure using the instrument's pressure clamp.
-
Collect the spectrum.
-
-
Data Analysis:
-
Perform baseline correction and normalization of the spectra.
-
Compare the fingerprint region (1800 - 600 cm⁻¹) of the sample spectrum to that of a reference standard.
-
Calculate the ratio of the peak area of the acetyl C=O stretch (~1740 cm⁻¹) and the phthalyl C=O stretch (~1725 cm⁻¹) to a reference peak from the cellulose backbone (e.g., C-O-C stretch at ~1040 cm⁻¹) to assess the relative degree of substitution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To accurately determine the degree of acetyl and phthalyl substitution on the cellulose backbone.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried CAP sample.
-
Dissolve the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆), in an NMR tube. Gentle heating or sonication may be required to facilitate dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals corresponding to the acetyl protons (a singlet around 1.9-2.2 ppm), the aromatic protons of the phthalyl group (multiplets between 7.5 and 7.9 ppm), and the anhydroglucose unit protons of the cellulose backbone (multiple signals between 3.5 and 5.2 ppm).
-
Calculate the degree of substitution for acetyl and phthalyl groups based on the integral ratios.
-
Raman Spectroscopy
Objective: To obtain a characteristic Raman spectrum for rapid identification and comparison of CAP batches.
Methodology:
-
Sample Preparation:
-
Typically, no sample preparation is required for Raman analysis. The CAP powder can be analyzed directly in its container (e.g., a glass vial or a plastic bag), provided the container material does not produce significant interfering Raman signals.
-
-
Instrument Parameters:
-
Spectrometer: A handheld or benchtop Raman spectrometer with a 785 nm or 1064 nm laser.
-
Laser Power: 50-300 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation).
-
Exposure Time: 1-10 seconds.
-
Spectral Range: 200 - 2000 cm⁻¹
-
-
Data Acquisition:
-
Position the laser probe to focus on the CAP sample.
-
Acquire the Raman spectrum.
-
-
Data Analysis:
-
Perform baseline correction to remove any fluorescence background.
-
Compare the sample spectrum to a library of reference spectra using a spectral correlation algorithm. A correlation value of >0.95 typically indicates a good match.
-
Monitor the relative intensities of key peaks, such as the C=O stretch (~1735 cm⁻¹) and the aromatic ring breathing mode (~1600 cm⁻¹), for batch-to-batch consistency.
-
Conclusion
FTIR, NMR, and Raman spectroscopy are powerful and complementary techniques for the quality control of this compound batches. FTIR and Raman spectroscopy are excellent for rapid screening and identification, providing a chemical fingerprint for comparison against a reference. NMR spectroscopy, while being more time-consuming, offers a more detailed and quantitative analysis of the degree of substitution, which is a critical performance-indicating attribute. The choice of technique will depend on the specific quality attribute being investigated and the required level of analytical detail. A combination of these methods can provide a comprehensive and robust quality control strategy for CAP in a pharmaceutical setting.
A Comprehensive Guide to the Long-Term Stability of Enteric Coating Polymers
For researchers, scientists, and drug development professionals, selecting the appropriate enteric coating polymer is a critical decision that directly impacts the stability, efficacy, and shelf-life of oral solid dosage forms. This guide provides an objective comparison of the long-term stability of commonly used enteric coating polymers, supported by experimental data and detailed methodologies.
Enteric coatings are functional polymeric barriers applied to oral solid dosage forms to protect acid-labile drugs from the harsh environment of the stomach, to prevent gastric irritation from certain active pharmaceutical ingredients (APIs), and to target drug release to the small intestine. The long-term stability of these coatings is paramount to ensure consistent product performance and therapeutic efficacy throughout the product's shelf life. This guide delves into the stability profiles of three major classes of enteric coating polymers: methacrylic acid copolymers, cellulose (B213188) derivatives, and polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP).
Key Stability-Indicating Parameters
The long-term stability of enteric coatings is assessed through a variety of physical and chemical tests. Key parameters include:
-
Drug Release (Dissolution): The ability of the coating to prevent drug release in acidic media (acid resistance) and to allow for timely release in a neutral or alkaline environment (buffer stage) is the most critical performance attribute. Stability studies monitor changes in the dissolution profile over time under various storage conditions.
-
Disintegration: This test assesses the ability of the dosage form to break down into smaller particles. For enteric-coated products, disintegration should not occur in acidic media but should be rapid in a neutral pH environment.
-
Appearance: Visual inspection for any changes in color, surface texture, or the presence of cracks and other physical defects is a simple yet important indicator of coating integrity.
-
Chemical Stability: This involves monitoring for the degradation of the polymer itself, which can lead to the formation of byproducts that may affect the coating's performance or the stability of the API. For example, phthalate-based polymers can undergo hydrolysis, leading to an increase in free phthalic acid content.
Comparative Stability Data
The following tables summarize quantitative data from various studies on the long-term stability of different enteric coating polymers. It is important to note that direct comparisons can be challenging due to variations in the active pharmaceutical ingredient (API), formulation, and specific experimental conditions used in each study.
Methacrylic Acid Copolymers (e.g., Eudragit®, Acryl-EZE®)
Methacrylic acid copolymers are widely used for their versatility and well-defined pH-dependent solubility.
| Stability Parameter | Polymer System | Dosage Form | Storage Conditions | Duration | Results |
| Drug Release (Dissolution) | Acryl-EZE® (Methacrylic Acid Copolymer Type C) | 325mg Acetylsalicylic Acid Tablets | 25°C / 60% RH | 36 Months | Acid Stage (0.1 N HCl, 120 min): Drug release remained <10%. Buffer Stage (pH 6.8, 45 min): Drug release remained >80%. |
| 40°C / 75% RH | 3 Months | Acid Stage: Drug release remained <10%. Buffer Stage: Drug release remained >80%. | |||
| Chemical Stability (Free Salicylic Acid) | Acryl-EZE® | 325mg Acetylsalicylic Acid Tablets | 25°C / 60% RH | 36 Months | Increased from 0.0% to 0.8% (Specification: <3.0%). |
| 40°C / 75% RH | 3 Months | Increased from 0.0% to 0.2%. | |||
| Drug Degradation | Eudragit® L | Lansoprazole Pellets | 40°C / 75% RH | 6 Months | 15.9% drug degradation. |
Cellulose Derivatives (e.g., HPMCP, CAP)
Cellulose-based polymers have a long history of use in enteric coatings. Their stability can be influenced by factors such as humidity and the presence of plasticizers.
| Stability Parameter | Polymer System | Dosage Form | Storage Conditions | Duration | Results |
| Drug Release (Dissolution) | Cellulose Acetate Phthalate (CAP) | Theophylline Beads | 40°C / 75% RH (in sealed glass containers with desiccant) | 6 Months | Stable release profiles maintained. |
| 40°C / 75% RH (in sealed glass containers without desiccant) | 6 Months | Increased drug release in acidic media; enteric resistance not maintained.[1] | |||
| 25°C / 60% RH | 12 Months | All samples maintained enteric release properties, with those stored with desiccant being the most stable.[1] | |||
| Drug Degradation | HPMCAS | Lansoprazole Pellets | 40°C / 75% RH | 6 Months | 10% drug degradation. |
| Chemical Stability (Hydrolysis) | CAP and HPMCP | Amorphous Solid Dispersions | Elevated Temperature and Relative Humidity | 60 Days | Emergence of crystalline phthalic acid, a byproduct of polymer hydrolysis, was observed.[2] |
Polyvinyl Acetate Phthalate (PVAP) (e.g., Sureteric®)
PVAP is another well-established enteric polymer known for its good film-forming properties and stability.
| Stability Parameter | Polymer System | Dosage Form | Storage Conditions | Duration | Results |
| Disintegration | Sureteric® (PVAP) | Diclofenac Sodium Tablets | Not specified | Not specified | No signs of cracking in pH 1.2 solution; complete disintegration within 10 minutes in pH 6.8 buffer.[1] |
| Drug Release (Dissolution) | Sureteric® (PVAP) | Diclofenac Sodium Tablets | Not specified | Not specified | Acid Stage (0.1 M HCl, 2 hours): <0.9% drug released. Buffer Stage (pH 6.8, 1 hour): Up to 97% drug released.[1] |
| Stability | Opadry® enteric (PVAP) | Vitamin B2 Tablets | Stress Conditions | Not specified | Proved to be a quite stable aqueous enteric coating.[3] |
Experimental Protocols
The long-term stability of enteric-coated products is typically evaluated following the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1A(R2) guideline.
General Stability Testing Protocol
-
Batches: At least three primary batches of the drug product should be subjected to stability studies. These batches should be manufactured using a process that simulates the final production process.
-
Container Closure System: The product should be stored in the container closure system proposed for marketing.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, typically 0, 3, and 6 months.
-
-
Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, and dissolution. For enteric-coated products, dissolution testing is performed in a two-stage process (acid stage followed by buffer stage).
Two-Stage Dissolution Test Protocol
A common methodology for dissolution testing of enteric-coated dosage forms involves the following steps:
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle) is typically used.
-
Acid Stage:
-
Medium: 0.1 N Hydrochloric Acid.
-
Volume: Typically 750-900 mL.
-
Temperature: 37°C ± 0.5°C.
-
Duration: 2 hours.
-
Acceptance Criteria: A specified, low percentage of the drug should be released (e.g., not more than 10%).
-
-
Buffer Stage:
-
Medium: pH 6.8 phosphate (B84403) buffer. This is often achieved by adding a concentrated phosphate buffer solution to the acid medium to adjust the pH.
-
Volume: The final volume is typically 900-1000 mL.
-
Temperature: 37°C ± 0.5°C.
-
Duration: Typically 45-60 minutes.
-
Acceptance Criteria: A specified, high percentage of the drug should be released (e.g., not less than 80%).
-
Visualizing the Selection Process
The selection of an appropriate enteric coating polymer is a multifactorial process where long-term stability is a key consideration. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting an enteric coating polymer based on stability.
Conclusion
The long-term stability of enteric coating polymers is a critical quality attribute that ensures the safety and efficacy of delayed-release dosage forms. While methacrylic acid copolymers, cellulose derivatives, and PVAP all offer effective enteric protection, their stability profiles can vary depending on the specific polymer grade, formulation, and storage conditions. Methacrylic acid copolymers like those in Acryl-EZE® and Eudragit® formulations often demonstrate robust and reproducible stability. Cellulose derivatives such as CAP and HPMCP are effective but can be susceptible to hydrolysis under high humidity, necessitating careful control of storage and packaging conditions. PVAP-based coatings like Sureteric® also provide excellent and stable enteric performance.
Ultimately, the choice of the optimal enteric coating polymer requires a thorough evaluation of the API's properties, the desired release profile, and comprehensive long-term stability testing under ICH-recommended conditions. This guide serves as a foundational resource for navigating these critical considerations in pharmaceutical development.
References
- 1. Long-term stability of heat-humidity cured this compound coated beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of this compound and hydroxypropyl methylcellulose phthalate in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of aqueous coatings on the stability of enteric coated pellets and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Effectiveness of Cellulose Acetate Phthalate (CAP) in Drug Formulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) has long been a staple in pharmaceutical formulations as a functional excipient for enteric coating.[1] Its ability to protect acid-labile drugs from the harsh gastric environment and ensure their release in the small intestine makes it a critical component in oral drug delivery.[2][3] This guide provides an objective comparison of CAP's performance and cost-effectiveness against other common enteric polymers, supported by experimental data and detailed methodologies.
Comparative Performance Analysis
The primary function of an enteric polymer is to resist dissolution in the low pH of the stomach and dissolve at the higher pH of the small intestine. CAP is a pH-sensitive cellulose derivative that remains insoluble in acidic conditions but readily dissolves in the mildly acidic to neutral environment (pH > 6.2) of the small intestine.[2][4] This pH-dependent solubility is due to the ionizable phthalate groups in its structure.[5]
Table 1: Performance Comparison of Common Enteric Polymers
| Property | Cellulose Acetate Phthalate (CAP) | HPMC Phthalate (HPMCP) | Methacrylic Acid Copolymers (e.g., Eudragit® L/S) |
| Dissolution pH | > 6.2[4] | pH 5.0-5.5 (HP-50/HP-55)[6] | pH 6.0 (L100) to 7.0 (S100)[7] |
| Solvent System | Primarily organic (e.g., Acetone/Alcohol)[2] | Organic and aqueous dispersions[6] | Organic and aqueous dispersions |
| Required Coating Level (% weight gain) | 7.5% - 9.0%[2][8] | ~8% for tablets[6] | 5% - 15% |
| Stability | Good, but can be susceptible to hydrolysis under high humidity.[9] Requires protection from moisture.[9] | Less hygroscopic than CAP, leading to better stability.[6] | Generally good stability. |
| Plasticizer Requirement | Requires plasticizers (e.g., triacetin, diethyl phthalate) up to 35% of polymer weight.[2] | Requires plasticizers. | Requires plasticizers. |
Cost-Effectiveness Evaluation
The cost-effectiveness of an enteric polymer is determined by several factors beyond the raw material price. These include processing costs, such as solvent usage and coating time, and the polymer's performance, which impacts the final product's stability and efficacy.
CAP is generally considered a low-cost and widely available pharmaceutical excipient.[4][10] However, its primary reliance on organic solvents for coating can increase manufacturing costs due to the need for solvent handling, recovery systems, and longer processing times.[3] Innovations have led to low-viscosity CAP polymers that can reduce solvent usage by over 30% and decrease spray time, offering significant cost savings.[11][12]
Table 2: Cost-Effectiveness Factors of Enteric Polymers
| Factor | This compound (CAP) | HPMC Phthalate (HPMCP) & Methacrylic Copolymers |
| Raw Material Cost | Generally lower.[4][13] | Generally higher. |
| Processing Costs | Can be higher due to organic solvent use, though low-viscosity grades can mitigate this.[3][11] | Potentially lower due to the availability of aqueous dispersion systems, which are cheaper and safer.[6] |
| Versatility | Well-established for a wide range of drugs.[8] | Offer a wider range of specific pH targeting options.[7] |
| Stability Impact | Good stability can reduce costs associated with product failure, but requires proper storage to prevent hydrolysis.[9] | Higher intrinsic stability can lead to longer shelf life and reduced stability-related costs.[6] |
Experimental Protocols & Visualizations
Mechanism of Action: Enteric Coating
The fundamental principle of enteric coating is pH-dependent solubility. The polymer coat remains intact in the acidic environment of the stomach, protecting the drug core. Upon entering the more alkaline environment of the small intestine, the polymer ionizes and dissolves, releasing the drug for absorption.
Caption: Mechanism of a CAP-coated tablet in the GI tract.
Experimental Workflow: Evaluating Enteric Coating Performance
A systematic approach is required to evaluate the performance of an enteric-coated formulation. This workflow outlines the key stages from formulation to final analysis.
Caption: Workflow for enteric-coated tablet development and evaluation.
Protocol 1: In-Vitro Dissolution Test for Enteric-Coated Tablets
This protocol is designed to simulate the gastrointestinal transit and assess the acid resistance and subsequent drug release from an enteric-coated tablet, compliant with USP standards.
Objective: To verify that the enteric coating prevents drug release in acidic media and allows for complete release in a neutral pH buffer.
Apparatus: USP Dissolution Apparatus 2 (Paddle).
Procedure:
-
Acid Stage (Gastric Simulation):
-
Medium: 900 mL of 0.1 N HCl (pH 1.2).[14]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.[15]
-
Procedure: Place one tablet in each dissolution vessel. Operate the apparatus for 2 hours.[14]
-
Sampling: At the end of 2 hours, withdraw a sample of the medium.
-
Acceptance Criteria: No signs of disintegration or cracks on the tablet. The amount of drug released should not exceed 10% of the label claim.
-
-
Buffer Stage (Intestinal Simulation):
-
Medium: After the acid stage, add a pre-determined volume of buffer concentrate to the existing medium to adjust the pH to 6.8 (phosphate buffer), or completely replace the acid with 900 mL of pH 6.8 phosphate (B84403) buffer.[15][16]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure: Continue the dissolution test for a specified period (typically 45-60 minutes).
-
Sampling: Withdraw samples at regular intervals (e.g., 10, 20, 30, 45, 60 minutes) and replace with an equal volume of fresh buffer.[15]
-
Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis Spectrophotometry).
-
Acceptance Criteria: Not less than 80% of the labeled amount of the drug should be dissolved within the specified time.
-
Protocol 2: Stability Study of Enteric-Coated Formulations
This protocol outlines the conditions for testing the long-term stability of CAP-coated dosage forms.
Objective: To evaluate the integrity of the enteric coating and the stability of the drug product under various storage conditions.
Methodology:
-
Packaging: Package the coated tablets in their proposed commercial packaging. For CAP, which is susceptible to hydrolysis, storage with a desiccant is crucial, especially under accelerated conditions.[9]
-
Storage Conditions:
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Evaluation: At each time point, perform the following tests:
-
Physical Appearance: Check for any changes in color, shape, or surface integrity (cracking, chipping).
-
Assay: Determine the drug content.
-
In-Vitro Dissolution: Perform the two-stage dissolution test as described in Protocol 1 to ensure the enteric properties are maintained.[2]
-
Related Substances/Degradation Products: Quantify any impurities that may have formed.
-
Logic for Cost-Effectiveness Analysis
The decision to use CAP or an alternative involves weighing material costs against processing and performance factors. This diagram illustrates the logical flow of such an analysis.
Caption: Decision-making flowchart for polymer selection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eastman.com [eastman.com]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound and Antiretroviral Nanoparticle Fabrications for HIV Pre-Exposure Prophylaxis [mdpi.com]
- 5. Development and Characterization of pH-Dependent this compound Nanofibers by Electrospinning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteric Coating [setylose.com]
- 7. researchgate.net [researchgate.net]
- 8. university.apeejay.edu [university.apeejay.edu]
- 9. Long-term stability of heat-humidity cured this compound coated beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a common pharmaceutical excipient, inactivates HIV-1 and blocks the coreceptor binding site on the virus envelope glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5723151A - this compound enteric coating compositions - Google Patents [patents.google.com]
- 12. WO1997017065A1 - this compound enteric coating compositions - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pharmahealthsciences.net [pharmahealthsciences.net]
- 16. Design, Preparation, and Evaluation of Enteric Coating Formulation of HPMC and Eudragit L100 on Carboxylated Agarose Hydrogel by Using Drug Tartrazine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cellulose Acetate Phthalate: A Step-by-Step Guide for Laboratory Professionals
Cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) is a polymer widely utilized in pharmaceutical formulations, particularly for the enteric coating of tablets and capsules. While CAP itself is not classified as a hazardous substance, its disposal requires adherence to specific procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of cellulose acetate phthalate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical.
Recommended PPE:
-
Safety glasses or goggles[3]
-
A flame-resistant lab coat[1]
-
Dust respirator, especially when handling the powder form to avoid dust formation[3][4]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.[3][4]
-
Avoid generating dust, as fine dust particles may form an explosive mixture with air.[3][5]
-
Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3][4][5]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly established due to its non-hazardous nature, the following table summarizes its key physical and chemical properties relevant to handling and disposal.
| Property | Value | Citation |
| Physical State | Free-flowing powder, granules, or flakes | [6] |
| Appearance | White to off-white | [6] |
| Odor | Odorless to a weak odor of acetic acid | [6] |
| Solubility | Very slightly soluble in cold water | [4] |
| Auto-ignition Temperature | 416°C (780.8°F) | [4] |
| Stability | Stable under normal conditions | [5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
The first and most critical step is to properly identify and segregate the chemical waste.
-
Unused or Expired CAP: If the this compound is in its pure form (i.e., not mixed with other chemicals), it can be disposed of as non-hazardous solid chemical waste.
-
Contaminated CAP: If the CAP is mixed with other hazardous chemicals or active pharmaceutical ingredients (APIs), it must be treated as hazardous waste. The specific disposal route will depend on the nature of the contaminants.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[1][7] Collect solid CAP waste in a dedicated, clearly labeled, and compatible container.[1]
Step 2: Waste Accumulation and Storage
Proper storage of CAP waste is essential to maintain a safe laboratory environment.
-
Container: Use a leak-proof, durable container with a secure lid for collecting solid CAP waste.[1][8] The original container can be used if it is in good condition and properly labeled.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if contaminated) or "Non-Hazardous Chemical Waste," the full chemical name "this compound," and the accumulation start date.[1]
-
Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[1]
Step 3: Disposal Procedures
The final disposal of this compound waste must be conducted through approved channels.
-
Non-Hazardous CAP Waste:
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) office and local waste management authority for specific guidelines.[3]
-
Licensed Disposal Company: The recommended method of disposal is to offer surplus and non-recyclable CAP to a licensed disposal company.[2]
-
Incineration: Incineration at an approved facility is another acceptable disposal method.[3]
-
-
Hazardous (Contaminated) CAP Waste:
-
EHS Office: Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[1]
-
Licensed Contractor: The EHS office will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all federal, state, and local regulations.[1]
-
-
Spill Cleanup:
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][9]
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (such as acetone, followed by water) that can dissolve any remaining residue.[1]
-
Rinsate Collection: The first rinsate from a container that held hazardous (contaminated) CAP is considered hazardous waste and must be collected and disposed of accordingly.[1]
-
Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as regular trash after defacing the label.[10]
Experimental Protocols
While this document focuses on disposal, the handling of this compound in experimental settings necessitates adherence to good laboratory practices as outlined in the safety data sheets. Key protocols include:
-
Use in a Well-Ventilated Area: Always handle CAP powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3]
-
Grounding of Equipment: For processes that may generate dust clouds, such as grinding or pneumatic transport, ensure that equipment is properly bonded and grounded to prevent the buildup of electrostatic charge, which can be an ignition source.[3]
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemstock.ae [chemstock.ae]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. CAP, this compound or Cellacefate Manufacturers, SDS [mubychem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Guide to Handling Cellulose Acetate Phthalate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cellulose Acetate (B1210297) Phthalate (B1215562) (CAP). Adherence to these procedural guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Cellulose Acetate Phthalate is generally regarded as a nontoxic material, widely used in oral pharmaceutical products.[1] However, observing normal precautions appropriate to the circumstances and quantity of material handled is essential.[1] It is typically a white or almost white, free-flowing powder or colorless flakes and may have a slight odor of acetic acid.[1][2]
Key Safety and Physical Properties
The following table summarizes the key quantitative data and physical properties of this compound.
| Property | Value / Data |
| Physical State | Solid: off-white to white crystals, powder, or granules.[2] |
| GHS Classification | Not classified as a hazardous substance or mixture.[3] |
| Auto-Ignition Temp. | 416°C (780.8°F).[4] |
| Solubility | Practically insoluble in water; freely soluble in acetone (B3395972).[2] |
| Stability | Stable at room temperature in closed containers under normal storage and handling.[1][2] |
| Incompatibilities | Strong oxidizing agents, strong alkalis, and strong acids.[1][4] |
| LD50 Oral - Rat | No data available.[2] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling CAP minimizes risks. This involves a sequence of preparation, handling, and cleanup, with specific PPE required at each stage.
Required Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection : Wear safety glasses with side shields or tightly fitting safety goggles.[1][5][6]
-
Hand Protection : Use chemical-impermeable gloves, which must be inspected before use.[3][5] Nitrile or neoprene gloves are preferred.[7] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Body Protection : A lab coat or disposable gown is required.[7][8] For larger quantities or where significant dust is expected, wear suitable protective clothing.[2]
-
Respiratory Protection : Generally not required if ventilation is adequate.[3] However, if user operations generate dust, use ventilation to keep exposure to airborne contaminants low.[2] In cases of insufficient ventilation or when handling large quantities, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[1][3][5]
Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of CAP:
-
Ventilation : Always handle this compound in a well-ventilated area, such as a fume hood, especially when working with acetone or other volatile solvents.[1][4][8]
-
Avoid Dust Formation : Take care to avoid the formation of dust.[3][5] Powdered material may form explosive dust-air mixtures.[2]
-
Grounding : Ground all equipment containing the material to prevent static discharge.[4]
-
Avoid Ignition Sources : Keep the substance away from heat, sparks, and open flames.[4]
-
Adding to Solvents : When dissolving, the polymer should be added slowly to the solvent mixture while stirring to obtain gel-free solutions.[9] When using acetone blends, dissolve the powder in acetone before adding the second solvent.[9]
Emergency and Disposal Plan
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
Emergency First-Aid Procedures
In the event of exposure, take the following immediate actions:
-
If Inhaled : Move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[2][5]
-
In Case of Skin Contact : Wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing.[2][5]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes as a precaution, occasionally lifting the eyelids.[2][3][4]
-
If Swallowed : Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[2][3] Seek medical attention if you feel unwell.[4]
Accidental Release Measures (Spills)
Should a spill occur, follow these containment and cleanup procedures:
-
Personnel Safety : Ensure proper PPE is worn. Avoid breathing dust, vapors, mist, or gas.[2][3] Restrict unprotected personnel from the area.[2]
-
Containment : For a large spill, contain the material.[2] Prevent the product from entering drains.[2]
-
Cleanup :
-
Decontamination : Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[4]
Storage and Disposal
Proper storage and disposal are essential for safety and compliance.
-
Storage : Preserve in tight, well-closed containers.[1][2] Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][4][9] Drums should be brought to room temperature before opening to prevent condensation.[9]
-
Disposal : Dispose of unused or surplus material through a licensed disposal company.[3] Do not dispose of it into the sanitary system or environment.[2][4] Contaminated packaging should be disposed of as an unused product.[3]
Handling Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. phexcom.com [phexcom.com]
- 2. CAP, this compound or Cellacefate Manufacturers, SDS [mubychem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. echemi.com [echemi.com]
- 6. Cellulose Chromatography Resin acetate phthalate | Sigma-Aldrich [sigmaaldrich.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. benchchem.com [benchchem.com]
- 9. eastman.com [eastman.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
